molecular formula C13H12N2O2 B1268957 N-benzyl-3-nitroaniline CAS No. 33334-94-0

N-benzyl-3-nitroaniline

Cat. No.: B1268957
CAS No.: 33334-94-0
M. Wt: 228.25 g/mol
InChI Key: OVZNWAWUJPSLHM-UHFFFAOYSA-N
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Description

N-benzyl-3-nitroaniline is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-15(17)13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZNWAWUJPSLHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350550
Record name N-benzyl-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33334-94-0
Record name N-benzyl-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-benzyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-benzyl-3-nitroaniline, a valuable intermediate in the development of various pharmaceuticals and fine chemicals. The synthesis is achieved through a two-step reductive amination process, commencing with the formation of a Schiff base from m-nitroaniline and benzaldehyde (B42025), followed by its reduction to the target secondary amine.

Reaction Principle

The synthesis of this compound from m-nitroaniline and benzaldehyde is a classic example of reductive amination. The initial step involves the acid-catalyzed reaction between the primary amine (m-nitroaniline) and the aldehyde (benzaldehyde) to form an imine, also known as a Schiff base. This is an equilibrium reaction where water is eliminated. The subsequent step involves the reduction of the carbon-nitrogen double bond of the Schiff base to a single bond, yielding the desired this compound. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reducing agent for this transformation due to its selectivity and mild reaction conditions.

Experimental Protocols

Step 1: Synthesis of the Schiff Base (N-(3-nitrobenzylidene)aniline)

This procedure is based on established methods for Schiff base formation.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-nitroaniline in a minimal amount of ethanol.

  • Add an equimolar amount of benzaldehyde to the solution.

  • Add a catalytic amount (a few drops) of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature. The Schiff base often precipitates out of the solution.

  • The solid product is collected by vacuum filtration, washed with cold ethanol to remove unreacted starting materials, and dried.

Step 2: Reduction of the Schiff Base to this compound

This procedure outlines the reduction of the synthesized Schiff base using sodium borohydride.

Materials:

  • N-(3-nitrobenzylidene)aniline (from Step 1)

  • Methanol (B129727) or Ethanol

  • Sodium borohydride (NaBH₄)

Procedure:

  • Suspend the crude or purified Schiff base in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath.

  • Slowly add sodium borohydride in small portions to the stirred suspension. The amount of NaBH₄ should be in slight excess (e.g., 1.1-1.5 molar equivalents) relative to the Schiff base.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete as indicated by TLC.

  • Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

  • The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product is then subjected to purification.

Purification

Recrystallization is a common method for purifying the final product. Methanol is a suitable solvent for the recrystallization of this compound.[1]

  • Dissolve the crude this compound in a minimum amount of hot methanol.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to facilitate crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry thoroughly.

Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₃H₁₂N₂O₂
Molecular Weight 228.25 g/mol
Appearance Yellow to white solid
Melting Point 102-106 °C
FTIR (N-H stretch) ~3404 cm⁻¹

Mandatory Visualizations

Reaction Pathway

Reaction_Pathway cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Reduction m_nitroaniline m-Nitroaniline reagents + m_nitroaniline->reagents benzaldehyde Benzaldehyde catalyst H⁺ (cat.) - H₂O benzaldehyde->catalyst schiff_base Schiff Base (N-(3-nitrobenzylidene)aniline) reducing_agent NaBH₄ schiff_base->reducing_agent final_product This compound reagents->benzaldehyde catalyst->schiff_base reducing_agent->final_product

Caption: Overall reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start step1 Schiff Base Formation: m-Nitroaniline + Benzaldehyde (Ethanol, Acetic Acid, Reflux) start->step1 filtration1 Filtration & Washing step1->filtration1 step2 Reduction: Schiff Base + NaBH₄ (Methanol, 0°C to RT) filtration1->step2 quench Quenching with Water step2->quench purification Recrystallization (Methanol) quench->purification characterization Characterization (MP, FTIR, NMR) purification->characterization end End Product characterization->end Reductive_Amination_Logic carbonyl Carbonyl Compound (Aldehyde or Ketone) imine_formation Imine/Enamine Formation (Reversible) carbonyl->imine_formation amine Amine (Primary or Secondary) amine->imine_formation reduction Reduction imine_formation->reduction product Substituted Amine reduction->product

References

A Comprehensive Technical Guide to the Reductive Amination Synthesis of N-benzyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the synthesis of N-benzyl-3-nitroaniline via reductive amination. It covers the underlying mechanism, a detailed experimental protocol, and key characterization data for the resulting compound. This synthesis is a classic example of forming a secondary amine from a primary amine and an aldehyde, a fundamental transformation in organic and medicinal chemistry.

Reaction Overview

Reductive amination is a powerful and widely used method for the synthesis of amines. The process involves the conversion of a carbonyl group (from an aldehyde or ketone) to an amine through an intermediate imine, which is then reduced in situ.[1] For the synthesis of this compound, 3-nitroaniline (B104315) is reacted with benzaldehyde. The overall transformation is depicted below:

Overall Reaction Scheme:

  • Reactants: 3-Nitroaniline and Benzaldehyde

  • Intermediate: N-(3-nitrophenyl)-1-phenylmethanimine (a Schiff base)

  • Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) or a similar hydride agent.[2]

  • Product: this compound

Mechanism of Reductive Amination

The synthesis proceeds in two main stages that can be performed sequentially or as a one-pot reaction.[3]

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (3-nitroaniline) on the carbonyl carbon of the aldehyde (benzaldehyde). This forms a hemiaminal (or carbinolamine) intermediate.[4] Under mildly acidic conditions, the hemiaminal undergoes dehydration to form an iminium ion, which then deprotonates to yield the stable Schiff base (imine) intermediate.[4][5]

  • Reduction: The C=N double bond of the imine is then reduced by a hydride-donating reagent, such as sodium borohydride (NaBH₄). The hydride attacks the electrophilic carbon of the imine, and subsequent workup yields the final secondary amine product, this compound.[4][6]

Reductive_Amination_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Reactant1 3-Nitroaniline Hemiaminal Hemiaminal Reactant1->Hemiaminal Nucleophilic Attack Reactant2 Benzaldehyde Reactant2->Hemiaminal Nucleophilic Attack Imine Schiff Base (Imine) Hemiaminal->Imine Dehydration (-H₂O) Product This compound Imine->Product Reduction Reagent1 Acid Catalyst (e.g., Acetic Acid) Reagent1->Hemiaminal Reagent2 Reducing Agent (e.g., NaBH₄) Reagent2->Imine Experimental_Workflow start Start: Assemble Reactants (3-Nitroaniline, Benzaldehyde, Ethanol) step1 Step 1: Dissolve & Mix Add catalyst (Acetic Acid) start->step1 step2 Step 2: Imine Formation Stir at room temperature step1->step2 step3 Step 3: Cool Mixture Prepare for reduction step2->step3 step4 Step 4: Reduction Slowly add NaBH₄ step3->step4 step5 Step 5: Quench & Precipitate Add cold water step4->step5 step6 Step 6: Isolate Product Vacuum filtration step5->step6 step7 Step 7: Purify Recrystallize from Methanol/Ethanol step6->step7 end_node End: Pure this compound step7->end_node

References

An In-depth Technical Guide to the Synthesis of N-benzyl-3-nitroaniline: Mechanisms, Kinetics, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-3-nitroaniline is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals, dyes, and other specialty chemicals. The presence of the nitro group offers a handle for further functionalization, while the secondary amine linkage is a common motif in biologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the underlying reaction mechanisms, kinetic considerations, and detailed experimental protocols. The information is tailored for researchers and professionals in the fields of chemistry and drug development to facilitate the efficient and well-understood synthesis of this compound.

Synthesis Methodologies

The synthesis of this compound can be effectively achieved through several established synthetic strategies. The most prominent methods include:

  • Reductive Amination: A two-step, one-pot reaction involving the formation of a Schiff base from 3-nitroaniline (B104315) and benzaldehyde (B42025), followed by in-situ reduction.

  • Direct N-Benzylation: The direct alkylation of 3-nitroaniline with a benzyl (B1604629) halide.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.

This guide will delve into the specifics of each of these methodologies.

Reductive Amination

Reductive amination is a widely used and efficient method for the formation of carbon-nitrogen bonds. For the synthesis of this compound, this process involves the reaction of 3-nitroaniline with benzaldehyde to form an intermediate imine (Schiff base), which is then reduced to the desired secondary amine.

Mechanism

The reaction proceeds in two key stages:

  • Imine Formation: 3-Nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This is followed by dehydration to yield the N-(3-nitrobenzylidene)aniline Schiff base. The reaction is typically acid-catalyzed to facilitate the removal of the water molecule.

  • Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). Sodium borohydride is often preferred due to its lower toxicity.

Experimental Protocol

A representative experimental procedure for the synthesis of this compound via reductive amination is as follows[1][2][3]:

Materials:

  • 3-Nitroaniline

  • Benzaldehyde

  • Methanol (B129727) or Ethanol

  • Sodium Borohydride (NaBH₄)

  • Glacial Acetic Acid (optional, for catalysis of imine formation)

  • Distilled water

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 3-nitroaniline (1.0 eq.) in methanol.

    • Add benzaldehyde (1.0-1.1 eq.).

    • If desired, a catalytic amount of glacial acetic acid can be added to accelerate imine formation.

    • Stir the mixture at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials and the appearance of the imine spot.

  • Reduction:

    • Once imine formation is complete (or has reached equilibrium), cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (1.5-2.0 eq.) portion-wise to control the exothermic reaction and gas evolution.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature until the imine is fully consumed (monitor by TLC).

  • Work-up and Purification:

    • Quench the reaction by slowly adding distilled water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.[4]

Kinetics
  • Imine Formation: The rate of imine formation is influenced by the nucleophilicity of the amine and the electrophilicity of the aldehyde. The electron-withdrawing nitro group on the aniline (B41778) ring decreases the nucleophilicity of the amino group, which can slow down this step. The reaction is also pH-dependent; acidic conditions can catalyze the dehydration step but can also protonate the amine, rendering it non-nucleophilic.

  • Reduction: The rate of reduction depends on the concentration of the imine and the reducing agent. The choice of reducing agent also plays a crucial role; for instance, sodium triacetoxyborohydride (B8407120) is known to be a mild and selective reducing agent for imines.

ParameterConditionEffect on Reaction Rate
Temperature IncreasedIncreases rates of both imine formation and reduction.
Catalyst (Acid) AddedCan accelerate imine formation.
Reducing Agent Choice and ConcentrationAffects the rate and selectivity of the reduction step.

Workflow Diagram

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification reactants 3-Nitroaniline + Benzaldehyde + Methanol imine_formation Stir at RT (Optional: cat. Acid) reactants->imine_formation imine Schiff Base (Imine) Intermediate imine_formation->imine add_nabh4 Add NaBH4 (0°C to RT) imine->add_nabh4 product This compound (Crude) add_nabh4->product workup Quench, Extract, Wash, Dry product->workup purification Column Chromatography or Recrystallization workup->purification final_product Pure This compound purification->final_product

Reductive Amination Experimental Workflow

Direct N-Benzylation

Direct N-alkylation, or in this case N-benzylation, is a classical approach to forming C-N bonds. It involves the reaction of 3-nitroaniline with a benzyl halide, typically in the presence of a base.

Mechanism

This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of 3-nitroaniline attacks the benzylic carbon of the benzyl halide, displacing the halide ion as a leaving group. A base is required to neutralize the hydrohalic acid byproduct and to deprotonate the resulting ammonium (B1175870) salt, regenerating the neutral secondary amine and driving the reaction to completion.

Experimental Protocol

A general procedure for the direct N-benzylation of an aniline is as follows, adapted for 3-nitroaniline[5][6]:

Materials:

  • 3-Nitroaniline

  • Benzyl chloride or Benzyl bromide

  • A suitable base (e.g., Sodium bicarbonate, Potassium carbonate, or a non-nucleophilic organic base like Diisopropylethylamine)

  • A suitable solvent (e.g., Acetonitrile (B52724), DMF, or Toluene)

  • Potassium iodide (optional, as a catalyst with benzyl chloride)

  • Distilled water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add 3-nitroaniline (1.0 eq.), the chosen base (e.g., potassium carbonate, 2.0 eq.), and the solvent (e.g., acetonitrile).

    • If using benzyl chloride, a catalytic amount of potassium iodide can be added to facilitate the reaction by in-situ formation of the more reactive benzyl iodide.[7]

    • Stir the suspension at room temperature.

  • Addition of Benzyl Halide:

    • Slowly add benzyl bromide or benzyl chloride (1.0-1.2 eq.) to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to an appropriate temperature (e.g., reflux in acetonitrile) and monitor the progress by TLC. The reaction time will depend on the reactivity of the substrates and the reaction temperature.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Kinetics

The kinetics of this SN2 reaction are second order overall, being first order in both the amine and the benzyl halide.

Rate = k[3-Nitroaniline][Benzyl Halide]

Several factors influence the reaction rate:

  • Nucleophilicity of the Amine: The electron-withdrawing nitro group reduces the nucleophilicity of the 3-nitroaniline compared to aniline, which can lead to slower reaction rates.[6]

  • Leaving Group: The reactivity of the benzyl halide follows the order: Benzyl Iodide > Benzyl Bromide > Benzyl Chloride.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile can accelerate SN2 reactions by solvating the cation of the base and leaving the "naked" anion as a stronger base, and by stabilizing the transition state.

  • Base: A stronger, non-nucleophilic base will more effectively deprotonate the intermediate ammonium salt, driving the equilibrium towards the product.

ParameterConditionEffect on Reaction Rate
Concentration Increased reactant concentrationsIncreases reaction rate.
Leaving Group I > Br > ClRate increases with a better leaving group.
Solvent Polar aproticGenerally increases the rate.
Base Strength IncreasedCan increase the overall conversion rate.

Mechanism Diagram

SN2_Mechanism reagents 3-Nitroaniline + Benzyl-X transition_state [Transition State]‡ reagents->transition_state Sₙ2 Attack intermediate Protonated Product + X⁻ transition_state->intermediate product This compound + Base-H⁺ + X⁻ intermediate->product Deprotonation base Base

Direct N-Benzylation (SN2) Mechanism

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. It offers a versatile route to this compound, potentially by coupling 3-nitroaniline with a benzyl halide or by coupling benzylamine (B48309) with a 3-halonitrobenzene. The former is generally more common.

Mechanism

The catalytic cycle of the Buchwald-Hartwig amination involves several key steps[8][9]:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or benzyl halide (Ar-X), forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine (in this case, 3-nitroaniline) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired N-aryl or N-benzyl amine product and regenerating the Pd(0) catalyst.

The choice of ligand on the palladium catalyst is crucial for the success of the reaction, influencing the rates of oxidative addition and reductive elimination and preventing side reactions.

Experimental Protocol

A general protocol for the Buchwald-Hartwig amination is provided below, which would require optimization for the specific synthesis of this compound[10][11]:

Materials:

  • 3-Nitroaniline

  • Benzyl bromide or chloride

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine (B1218219) ligand (e.g., XPhos, SPhos, or BINAP)

  • A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup (under inert atmosphere):

    • To an oven-dried Schlenk flask, add the palladium catalyst, the phosphine ligand, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the anhydrous, deoxygenated solvent.

    • Add 3-nitroaniline and the benzyl halide.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Kinetics

The kinetics of the Buchwald-Hartwig amination are complex and depend on the specific catalyst system (palladium precursor and ligand) and the substrates. The rate-determining step can vary. For electron-poor amines like 3-nitroaniline, the deprotonation of the amine or the reductive elimination step can be rate-limiting. Kinetic studies on similar systems have shown that the nature of the base can influence the pathway of oxidative addition.[12] The choice of ligand is paramount, as it affects the rates of all steps in the catalytic cycle.

ParameterCondition/ChoiceEffect on Reaction Rate
Catalyst Loading IncreasedIncreases the overall rate.
Ligand Bulky, electron-rich phosphinesGenerally accelerate reductive elimination.
Base Strong, non-coordinatingEssential for amine deprotonation.
Temperature IncreasedIncreases the reaction rate.

Catalytic Cycle Diagram

Buchwald_Hartwig_Cycle Pd0 Pd(0)Lₙ PdII_halide Ar-Pd(II)(X)Lₙ Pd0->PdII_halide Oxidative Addition PdII_amido Ar-Pd(II)(NR₂)Lₙ PdII_halide->PdII_amido Amine Coordination & Deprotonation PdII_amido->Pd0 product Ar-NR₂ PdII_amido->product Reductive Elimination reagents Ar-X amine_base HNR₂ + Base base_H Base-H⁺ + X⁻

Buchwald-Hartwig Amination Catalytic Cycle

Summary and Comparison of Methods

FeatureReductive AminationDirect N-BenzylationBuchwald-Hartwig Amination
Reagents 3-Nitroaniline, Benzaldehyde, Reducing Agent3-Nitroaniline, Benzyl Halide, Base3-Nitroaniline, Benzyl Halide, Pd Catalyst, Ligand, Base
Mechanism Imine formation followed by reductionSN2Catalytic Cycle
Advantages Mild conditions, readily available starting materials, often one-pot.Simple procedure, no metal catalyst required.Broad substrate scope, high functional group tolerance.
Disadvantages Requires a stoichiometric reducing agent.Can be slow for deactivated anilines, risk of over-alkylation.Requires an expensive and air-sensitive catalyst, inert atmosphere.
Kinetics Dependent on two sequential reaction rates.Second-order (first order in each reactant).Complex, dependent on catalyst system and substrates.

Conclusion

The synthesis of this compound can be successfully accomplished through several reliable methods, each with its own set of advantages and considerations. Reductive amination offers a mild and often high-yielding route that avoids the use of transition metal catalysts. Direct N-benzylation is a straightforward classical method, though it may require more forcing conditions due to the reduced nucleophilicity of 3-nitroaniline. The Buchwald-Hartwig amination provides a powerful and versatile, albeit more complex and costly, alternative that is particularly useful when other methods fail. The choice of the optimal synthetic route will depend on factors such as the desired scale of the reaction, the availability of reagents and equipment, and the specific requirements for purity and yield. This guide provides the necessary foundational knowledge for researchers to select and implement the most suitable method for their synthetic goals.

References

Physicochemical properties of N-benzyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of N-benzyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an organic compound featuring a benzyl (B1604629) group, a nitro group, and an aniline (B41778) moiety.[1] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a logical workflow for its analysis. The information presented is intended to support research and development activities in organic synthesis, medicinal chemistry, and materials science, where this compound may serve as a key intermediate.[1]

Physicochemical Properties

This compound typically appears as a yellow to orange solid, a characteristic indicative of the nitro group.[1] It is soluble in organic solvents, with limited solubility in water due to its hydrophobic benzyl group.[1] A summary of its key physicochemical data is presented below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₂N₂O₂[1][2][3][4]
Molecular Weight 228.25 g/mol [2][3][4][5]
Exact Mass 228.089877630 Da[2][4]
Melting Point 102-106 °C[3][5]
Boiling Point 379.8 °C at 760 mmHg 223-224 °C at 3 Torr[2][3]
Density 1.258 g/cm³ (Predicted)[2][3]
Appearance Yellow to white solid[5]
pKa 1.72 ± 0.10 (Predicted)[3]
LogP 3.80310[2]
XLogP3 3.0[2]
Vapor Pressure 5.69E-06 mmHg at 25°C[2]
Flash Point 183.5 °C[2]
Refractive Index 1.658[2]
Hydrogen Bond Donor 1[2]
Hydrogen Bond Acceptor 3[2]
Rotatable Bond Count 3[2]
Polar Surface Area 57.85 Ų[2]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research.

Synthesis via Reductive Amination

A common method for synthesizing this compound involves a two-step process starting from m-nitroaniline and benzaldehyde (B42025).[6]

Step 1: Schiff Base Formation

  • Dissolve m-nitroaniline and an equimolar amount of benzaldehyde in a suitable solvent such as ethanol (B145695) or methanol (B129727) in a round-bottom flask.

  • Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) to the mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the Schiff base (N-(3-nitrobenzylidene)aniline).

  • Collect the solid product by vacuum filtration and wash with cold solvent.

Step 2: Reduction to this compound [6]

  • Suspend the dried Schiff base in a suitable solvent like methanol.

  • Cool the suspension in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), in small portions while stirring.[6]

  • After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization, typically from methanol, to yield pure this compound.[6]

Characterization Protocols

2.2.1 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: Prepare the sample using the KBr pellet method. Mix a small amount of the dried this compound sample with finely ground potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analysis: Analyze the resulting spectrum for characteristic absorption bands. Key expected vibrations include:

    • N-H Stretch (Secondary Amine): A single, medium band around 3350-3310 cm⁻¹.[7]

    • Aromatic C-H Stretch: Peaks in the 3100-3000 cm⁻¹ region.[7]

    • Aliphatic C-H Stretch (CH₂): Bands in the 3000-2850 cm⁻¹ range.[7]

    • NO₂ Asymmetric Stretch: A strong band between 1550-1475 cm⁻¹.[7]

    • NO₂ Symmetric Stretch: A strong band between 1360-1290 cm⁻¹.[7]

    • C-N Stretch (Aromatic Amine): A band in the 1335-1250 cm⁻¹ region.[7]

2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis:

    • ¹H NMR: Analyze the chemical shifts, integration values, and splitting patterns (multiplicity) to assign protons to their respective positions in the molecule. Expect signals for the aromatic protons on both rings, the methylene (B1212753) (-CH₂-) protons, and the amine (-NH-) proton.

    • ¹³C NMR: Analyze the chemical shifts to identify the number of unique carbon atoms and their chemical environments (aromatic, aliphatic, and carbons attached to heteroatoms).

2.2.3 Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum.

  • Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight (228.25 g/mol ).[2][4] Analyze the fragmentation pattern to gain further structural information.

Workflow and Pathway Visualizations

While no specific signaling pathways involving this compound are prominently documented, the general workflow for its synthesis and characterization provides a logical relationship critical for researchers.

G Synthesis and Characterization Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_result Final Confirmation Reactants m-Nitroaniline + Benzaldehyde SchiffBase Schiff Base Formation (Imine Intermediate) Reactants->SchiffBase Reduction Reduction (e.g., NaBH4) SchiffBase->Reduction CrudeProduct Crude Product Reduction->CrudeProduct Purification Recrystallization (e.g., from Methanol) CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct FTIR FTIR Spectroscopy (Functional Groups) PureProduct->FTIR NMR NMR Spectroscopy (¹H & ¹³C Structure) PureProduct->NMR MS Mass Spectrometry (Molecular Weight) PureProduct->MS XRD X-ray Crystallography (Crystal Structure) PureProduct->XRD Final Structure & Purity Confirmed FTIR->Final NMR->Final MS->Final XRD->Final

Caption: A flowchart illustrating the general experimental workflow from synthesis to final structural confirmation of this compound.

References

N-benzyl-3-nitroaniline solubility in ethanol, methanol, and acetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N-benzyl-3-nitroaniline in three common organic solvents: ethanol (B145695), methanol (B129727), and acetone (B3395972). This document compiles available data, outlines detailed experimental protocols for solubility determination, and presents logical and experimental workflows through visualization.

Introduction to this compound

This compound (CAS No. 33334-94-0) is an organic compound with the molecular formula C₁₃H₁₂N₂O₂.[1] It features a structure comprising a benzyl (B1604629) group and a nitro group attached to an aniline (B41778) moiety.[2] Typically appearing as a yellow to orange solid, it serves as a key intermediate in organic synthesis, particularly in the production of dyes and pharmaceuticals.[2] Understanding its solubility is crucial for reaction setup, purification processes like recrystallization, and formulation development.

Generally, this compound is soluble in organic solvents, a property attributed to its molecular structure, while it exhibits limited solubility in water due to the hydrophobic nature of its benzyl group.[2] The polarity of the molecule, influenced by the nitro and amine groups, allows for interaction with polar organic solvents like alcohols and acetone.

Solubility Data

While specific quantitative solubility data for this compound in ethanol, methanol, and acetone is not extensively documented in publicly available literature, qualitative descriptions and data from recrystallization experiments provide valuable insights. For a structural analogue, 3-nitroaniline, solubility in these solvents is well-established. This information is summarized below for comparative purposes.

CompoundSolventTemperatureSolubility ( g/100 mL)Observations / Remarks
This compound EthanolHot~1.0A sample of 100 mg was reported to dissolve in 10 mL of hot ethanol for recrystallization.[3]
MethanolAmbientData Not AvailableExpected to be soluble based on its structural properties and recrystallization from methanol being a documented procedure.[4]
AcetoneAmbientData Not AvailableExpected to be soluble, as it is a common organic solvent for similar compounds.[5]
3-Nitroaniline (Analogue) EthanolAmbient5.0 (1g in 20 mL)Soluble.[5]
MethanolAmbient8.7 (1g in 11.5 mL)Very Soluble.[5]
Acetone-SolubleSoluble.[5]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the isothermal shake-flask method is a reliable and widely used technique. The following protocol provides a detailed methodology for determining the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in ethanol, methanol, and acetone at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Ethanol (anhydrous, analytical grade)

  • Methanol (anhydrous, analytical grade)

  • Acetone (anhydrous, analytical grade)

  • Scintillation vials or sealed glass flasks

  • Thermostatic shaker bath or incubator

  • Analytical balance (± 0.1 mg)

  • Centrifuge

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation: Set the thermostatic shaker bath to the desired constant temperature (e.g., 298.15 K / 25 °C).

  • Sample Addition: Add an excess amount of solid this compound to several vials for each solvent to be tested. This ensures that a saturated solution is achieved.

  • Solvent Addition: Accurately pipette a known volume or mass of the chosen solvent (e.g., 5.0 mL) into each vial containing the solute.

  • Equilibration: Securely cap the vials and place them in the thermostatic shaker. Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).

  • Phase Separation: After equilibration, allow the vials to rest in the thermostatic bath for several hours (e.g., 4-6 hours) to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered, saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a pre-calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the results in desired units, such as g/100 mL or mol/L.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the key processes and principles related to the solubility and synthesis of this compound.

G cluster_workflow Experimental Workflow: Solubility Determination prep Prepare Solvent & Solute add_excess Add Excess Solute to Vial prep->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent equilibrate Equilibrate in Thermostatic Shaker add_solvent->equilibrate settle Allow Excess Solid to Settle equilibrate->settle withdraw Withdraw & Filter Supernatant settle->withdraw analyze Dilute & Analyze (HPLC/UV-Vis) withdraw->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for determining solubility via the isothermal shake-flask method.

G cluster_principle Solubility Principle: 'Like Dissolves Like' cluster_solvents Solvents solute This compound (Moderately Polar Solute) polar_solvent Ethanol, Methanol, Acetone (Polar Organic Solvents) solute->polar_solvent Similar Polarity nonpolar_solvent Hexane, Toluene (Non-Polar Solvents) solute->nonpolar_solvent Dissimilar Polarity soluble Soluble polar_solvent->soluble insoluble Poorly Soluble nonpolar_solvent->insoluble

Caption: The 'Like Dissolves Like' principle applied to this compound.

Synthesis Pathway

A common laboratory synthesis of this compound involves the reductive amination of m-nitroaniline with benzaldehyde.

G cluster_synthesis Synthesis of this compound reactants m-Nitroaniline Benzaldehyde intermediate Schiff Base Intermediate (N-benzylidene-3-nitroaniline) reactants->intermediate Condensation (-H2O) product This compound intermediate->product Reduction (e.g., NaBH4 in Methanol)

Caption: Synthesis pathway of this compound via reductive amination.[4]

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of N-benzyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-benzyl-3-nitroaniline. Due to the absence of a publicly available, fully assigned experimental spectrum, this guide presents a predicted dataset derived from spectral data of its constituent fragments, 3-nitroaniline (B104315) and N-benzylaniline, and established principles of NMR spectroscopy. This information is intended to support researchers in the identification and characterization of this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of substituent effects on the chemical shifts of the aromatic and aliphatic protons and carbons.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, at 400 MHz)

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)IntegrationAssignment
~7.85d~2.01HH-2
~7.50dd~8.0, 2.01HH-4
~7.35-7.25m-5HBenzyl-H (ortho, meta, para)
~7.20t~8.01HH-5
~6.90dd~8.0, 2.01HH-6
~4.40s-2HCH₂
~4.20br s-1HNH

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, at 100 MHz)

Chemical Shift (δ) (ppm)Assignment
~149.0C-3
~148.5C-1
~138.0Benzyl C-1'
~130.0C-5
~129.0Benzyl C-3', C-5'
~128.0Benzyl C-4'
~127.5Benzyl C-2', C-6'
~119.0C-4
~113.0C-6
~108.0C-2
~48.5CH₂

Experimental Protocols

The following is a standard experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity to avoid signals from impurities.

  • Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[1]

  • Concentration: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.[2] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.[2]

  • Procedure:

    • Weigh the desired amount of this compound and transfer it to a clean, dry vial.

    • Add the deuterated solvent using a clean pipette.

    • Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

    • Using a Pasteur pipette with a cotton plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]

    • Cap the NMR tube to prevent solvent evaporation and contamination.[1]

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • General Parameters:

    • Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent.

    • Tuning and Matching: The probe is tuned and matched to the frequency of the nucleus being observed to ensure efficient transfer of radiofrequency power.

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[4]

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: A spectral width of approximately 12-16 ppm is usually sufficient to cover all proton signals.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.[5]

    • Relaxation Delay: A relaxation delay of 1-2 seconds is used to allow for the relaxation of the nuclei before the next pulse.

    • Number of Scans: For a sample of sufficient concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.

    • Spectral Width: A spectral width of approximately 200-220 ppm is standard for carbon NMR.

    • Acquisition Time: An acquisition time of 1-2 seconds is common.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is often used, especially to observe quaternary carbons.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance and sensitivity of the ¹³C nucleus.

3. Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

  • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

  • Integration and Peak Picking: The peak areas are integrated for ¹H NMR to determine the relative number of protons, and the exact chemical shifts of the peaks are determined.

Visualizations

Chemical Structure and NMR Analysis Workflow

The following diagrams illustrate the chemical structure of this compound and a typical workflow for NMR analysis.

Caption: Chemical structure of this compound.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, Shim D->E F Acquire FID E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference Spectrum H->I J Integrate and Peak Pick I->J K Assign Signals J->K L Structure Elucidation/ Confirmation K->L

Caption: General workflow for NMR analysis.

References

An In-depth Technical Guide to the FT-IR Spectrum Analysis of N-benzyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of N-benzyl-3-nitroaniline. The document details the characteristic vibrational frequencies of its functional groups, offers a standard experimental protocol for spectral acquisition, and presents the data in a clear, tabular format for easy reference.

Introduction to the FT-IR Analysis of this compound

This compound is an organic compound of interest in various fields, including materials science and drug discovery. Its molecular structure, featuring a secondary aromatic amine, a nitro group, and two aromatic rings, gives rise to a unique and informative infrared spectrum. FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. By identifying the characteristic absorption bands, researchers can confirm the identity and purity of the compound and gain insights into its molecular structure and bonding.

The key functional groups in this compound that are readily identifiable by FT-IR spectroscopy are the N-H group of the secondary amine, the N-O bonds of the nitro group, the C-N bond, and the aromatic C-H and C=C bonds of the benzene (B151609) rings. Each of these groups absorbs infrared radiation at specific frequencies, resulting in a distinct spectral fingerprint.

Experimental Protocol for FT-IR Analysis

A standard protocol for acquiring the FT-IR spectrum of a solid sample like this compound is outlined below. This method, commonly known as the KBr pellet method, ensures good spectral quality and reproducibility.

Materials and Equipment:
  • This compound sample

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR spectrometer

Procedure:
  • Sample Preparation: A small amount of the this compound sample (approximately 1-2 mg) is placed in a clean, dry agate mortar.

  • Grinding: About 100-200 mg of dry KBr is added to the mortar. The mixture is then thoroughly ground with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is crucial for minimizing scattering of the infrared radiation.

  • Pellet Formation: The powdered mixture is transferred to a pellet-forming die. The die is placed in a hydraulic press, and pressure is applied (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent KBr pellet.

  • Spectral Acquisition: The KBr pellet is carefully removed from the die and placed in the sample holder of the FT-IR spectrometer. A background spectrum of the empty sample compartment is recorded first. Subsequently, the sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is then processed, which may include baseline correction and peak labeling.

FT-IR Spectrum Analysis and Functional Group Identification

The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its constituent functional groups. The table below summarizes the expected characteristic absorption peaks and their assignments.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3400MediumN-H StretchSecondary Aromatic Amine
3100 - 3000Medium-WeakC-H StretchAromatic C-H
2950 - 2850WeakC-H StretchMethylene (CH₂)
1620 - 1580MediumC=C StretchAromatic Ring
1550 - 1475StrongAsymmetric NO₂ StretchNitro Group
1480 - 1440MediumC=C StretchAromatic Ring
1360 - 1290StrongSymmetric NO₂ StretchNitro Group
1340 - 1250StrongC-N StretchAromatic Amine
900 - 675StrongC-H Out-of-plane BendAromatic Ring

Note: The exact peak positions can vary slightly due to the specific chemical environment and intermolecular interactions.

The prominent spectral band observed around 3400 cm⁻¹ is attributed to the stretching vibration of the N-H group in the secondary aromatic amine.[1] The presence of strong absorption bands in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ are highly characteristic of the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively. The aromatic nature of the compound is confirmed by the C-H stretching vibrations typically found between 3100 and 3000 cm⁻¹ and the C=C ring stretching vibrations in the 1620-1440 cm⁻¹ region. A strong band corresponding to the C-N stretching of the aromatic amine is expected in the 1340-1250 cm⁻¹ range.

Visualizing the Analysis Workflow and Molecular Structure

To further clarify the process and the molecular features, the following diagrams have been generated.

FT_IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis start Start: this compound Sample grind Grind with KBr start->grind press Press into Pellet grind->press spectrometer Place in FT-IR Spectrometer press->spectrometer acquire Acquire Spectrum spectrometer->acquire process Process Spectrum (Baseline Correction) acquire->process identify Identify Characteristic Peaks process->identify assign Assign Peaks to Functional Groups identify->assign end End: Interpreted Spectrum assign->end

Caption: Workflow for FT-IR analysis of this compound.

Functional_Groups cluster_groups Key Functional Groups molecule This compound amine Secondary Aromatic Amine (N-H) molecule->amine nitro Nitro Group (NO₂) molecule->nitro aromatic1 Aromatic Ring (Benzyl) molecule->aromatic1 aromatic2 Aromatic Ring (Nitroaniline) molecule->aromatic2

Caption: Key functional groups in this compound.

Conclusion

The FT-IR spectrum of this compound provides a wealth of information regarding its molecular structure. The characteristic absorption bands for the secondary aromatic amine, the nitro group, and the aromatic rings serve as a reliable fingerprint for the identification and characterization of this compound. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize FT-IR spectroscopy in their work with this compound and related molecules.

References

In-Depth Technical Guide: Electron Ionization Mass Spectrometry Fragmentation of N-benzyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Proposed Fragmentation Pathway

Electron ionization is a high-energy technique that induces extensive and often predictable fragmentation, providing a structural fingerprint of the analyte. The molecular formula of N-benzyl-3-nitroaniline is C₁₃H₁₂N₂O₂, with a molecular weight of approximately 228.25 g/mol .[1][2][3] Upon ionization, the molecule is expected to form a molecular ion (M⁺•) at m/z 228. This molecular ion then undergoes a series of characteristic fragmentation reactions.

The primary fragmentation events are anticipated to be cleavage of the benzylic C-N bond and loss of the nitro group.

  • Benzylic Cleavage: The most favorable cleavage is expected at the C-N bond beta to the unsubstituted phenyl ring. This heterolytic cleavage results in the formation of a highly stable benzyl (B1604629) cation, which rearranges to the even more stable tropylium (B1234903) ion (C₇H₇⁺). This fragment is responsible for the characteristic and often base peak at m/z 91 .[4]

  • Loss of Nitro Group: Aromatic nitro compounds commonly undergo fragmentation via the loss of the nitro group (•NO₂) or through more complex rearrangements involving the oxygen atoms.[5][6]

    • Loss of •NO₂: Direct cleavage of the C-N bond of the nitro group leads to the loss of a neutral •NO₂ radical (mass 46), resulting in a fragment ion at m/z 182 ([M-46]⁺).

    • Loss of •NO: A common rearrangement in nitroarenes involves the transfer of an oxygen atom to the aromatic ring, followed by the loss of a nitric oxide radical (•NO, mass 30). This would produce a fragment ion at m/z 198 ([M-30]⁺).

  • Alpha-Cleavage: Cleavage of the N-C bond between the nitrogen and the nitrophenyl ring can occur, leading to the formation of a 3-nitrophenyl radical and a protonated benzylamine (B48309) fragment ion at m/z 106 (C₇H₈N⁺).

Subsequent fragmentation of these primary ions can lead to other significant peaks in the spectrum. For instance, the phenyl cation at m/z 77 can be formed from the tropylium ion by the loss of acetylene (B1199291) (C₂H₂).

The proposed fragmentation pathway is visualized in the diagram below.

Fragmentation M This compound (M⁺•) m/z = 228 F91 Tropylium Ion (C₇H₇⁺) m/z = 91 M->F91 - •C₆H₄N₂O₂ F182 [M - NO₂]⁺ m/z = 182 M->F182 - •NO₂ F198 [M - NO]⁺ m/z = 198 M->F198 - •NO F106 [C₇H₈N]⁺ m/z = 106 M->F106 - •C₆H₄NO₂ F77 Phenyl Ion (C₆H₅⁺) m/z = 77 F91->F77 - C₂H₂

Caption: Proposed EI fragmentation pathway of this compound.

Data Presentation: Summary of Key Fragment Ions

The following table summarizes the quantitative data for the proposed primary fragment ions of this compound under electron ionization conditions. The relative abundance is a prediction based on the expected stability of the ions.

m/zProposed Ion StructureChemical FormulaNeutral LossPredicted Relative Abundance
228Molecular Ion (M⁺•)[C₁₃H₁₂N₂O₂]⁺•-Moderate
198[M - NO]⁺[C₁₃H₁₂N₂O]⁺•NOLow
182[M - NO₂]⁺[C₁₃H₁₂N]⁺•NO₂Moderate
106Benzylamine Cation[C₇H₈N]⁺•C₆H₄NO₂Moderate
91Tropylium Ion[C₇H₇]⁺•C₆H₅N₂O₂High (Likely Base Peak)
77Phenyl Ion[C₆H₅]⁺C₂H₂ (from m/z 91)Moderate

Experimental Protocols: Acquiring an EI Mass Spectrum

This section provides a detailed methodology for acquiring an electron ionization mass spectrum of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.[7]

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Perform a serial dilution to a final concentration of approximately 10 µg/mL for injection.

2. Gas Chromatography (GC) Conditions:

  • GC Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet:

    • Mode: Splitless or split (e.g., 20:1 ratio).

    • Temperature: 280 °C.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 20 °C/min to 300 °C.

    • Final Hold: Hold at 300 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV. This is a standard energy that promotes reproducible fragmentation and allows for library matching.[7][8]

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 450 to ensure capture of the molecular ion and all significant fragments.

  • Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the solvent peak from saturating the detector.

4. Data Acquisition and Analysis:

  • Acquire data in full scan mode.

  • Identify the chromatographic peak corresponding to this compound.

  • Extract the mass spectrum from the apex of the peak, ensuring background subtraction is performed to obtain a clean spectrum.

  • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions as detailed in this guide. Compare the obtained spectrum with spectral libraries if available.

References

Theoretical UV-Vis Absorption Spectrum of N-benzyl-3-nitroaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-benzyl-3-nitroaniline is an organic compound of significant interest in various fields, including the synthesis of dyes, pharmaceuticals, and materials for nonlinear optics.[1] Its molecular structure, featuring a nitro group (a strong chromophore and electron-withdrawing group) and a benzylamino group (an auxochrome and electron-donating group) attached to a benzene (B151609) ring, gives rise to interesting electronic properties.[2] Understanding the ultraviolet-visible (UV-Vis) absorption spectrum of this molecule is crucial for predicting its behavior in different chemical environments and for designing new materials with tailored optical properties.

This technical guide provides a comprehensive overview of the theoretical UV-Vis absorption spectrum of this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the computational prediction and experimental validation of the electronic spectra of organic molecules. The guide details the computational methodologies, expected spectral data, and a standard experimental protocol for spectral acquisition.

Theoretical Background of UV-Vis Absorption

UV-Vis spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs light in the UV-Vis range (typically 190-800 nm), electrons are promoted from a lower energy molecular orbital to a higher energy one. The energy of the absorbed light corresponds to the energy difference between these orbitals.

For molecules like this compound, the key electronic transitions are typically:

  • π → π* transitions: These occur in molecules with conjugated π-systems, such as the benzene rings in this compound. These transitions are usually intense.

  • n → π* transitions: These involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the nitrogen and oxygen atoms of the nitro and amino groups, to an anti-bonding π* orbital. These transitions are generally weaker than π → π* transitions.

The presence of the electron-donating benzylamino group and the electron-withdrawing nitro group on the same aromatic ring leads to a "push-pull" system. This configuration facilitates intramolecular charge transfer (ICT) upon electronic excitation, where electron density moves from the donor side to the acceptor side of the molecule.[3] ICT transitions are highly sensitive to the surrounding environment, particularly the polarity of the solvent.[3][4]

Solvatochromism: This phenomenon describes the shift in the position of an absorption band due to the polarity of the solvent.[5] In polar solvents, molecules with a significant change in dipole moment between the ground and excited states, such as push-pull systems, can be stabilized differently, leading to shifts in the absorption maximum (λmax).[4][6] For nitroaniline derivatives, a bathochromic shift (red shift, to longer wavelengths) is often observed in more polar solvents.[3][5]

Computational Methodology for Theoretical Spectrum Prediction

The theoretical UV-Vis spectrum of a molecule can be reliably predicted using quantum chemical calculations. The most common and effective approach involves a two-step process: ground-state geometry optimization followed by the calculation of excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating electronic transition energies and oscillator strengths, which determine the intensity of the absorption bands.[7][8][9]

A typical computational workflow is illustrated in the diagram below.

G Computational Workflow for UV-Vis Spectrum Prediction cluster_input Input cluster_calculation Calculation cluster_output Output mol_structure Initial Molecular Structure (e.g., from crystal data or builder) geom_opt Ground State Geometry Optimization (DFT) mol_structure->geom_opt comp_params Computational Parameters (Method, Basis Set, Solvent Model) comp_params->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc excited_state Excited State Calculation (TD-DFT) freq_calc->excited_state energies Transition Energies (λmax) excited_state->energies osc_strength Oscillator Strengths (f) excited_state->osc_strength spectrum Simulated UV-Vis Spectrum energies->spectrum osc_strength->spectrum

Caption: Workflow for the computational prediction of a UV-Vis spectrum.

Detailed Computational Steps:
  • Geometry Optimization: The initial 3D structure of this compound is optimized to find its lowest energy conformation in the ground state. Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d,p) is commonly employed for this purpose.[8][10]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Excited State Calculation: Using the optimized ground-state geometry, the electronic excited states are calculated using TD-DFT. This step provides the vertical excitation energies (which correspond to λmax values) and the oscillator strengths (which are related to the intensity of the absorption peaks).

  • Solvent Effects: To account for the influence of a solvent, a solvent model such as the Polarizable Continuum Model (PCM) can be incorporated into both the geometry optimization and excited-state calculations.[7] This is particularly important for polar molecules like this compound.

  • Spectrum Simulation: The calculated excitation energies and oscillator strengths are used to generate a theoretical spectrum. Each transition is typically broadened using a Gaussian or Lorentzian function to simulate the experimental band shape.

Predicted UV-Vis Absorption Data for this compound

While a detailed theoretical study specifically on this compound is not widely published, we can predict its spectral characteristics based on data from similar compounds, such as 3-nitroaniline, and the known electronic effects of the benzyl (B1604629) group. The primary absorption bands are expected to arise from π → π* and intramolecular charge transfer (ICT) transitions.

Solvent SystemPredicted λmax (nm)Probable Transition Type
Non-polar (e.g., Cyclohexane)~350 - 370π → π* / ICT
Polar Aprotic (e.g., Acetonitrile)~360 - 380π → π* / ICT
Polar Protic (e.g., Ethanol)~370 - 390π → π* / ICT

Note: These are estimated values based on the known behavior of nitroaniline derivatives.[3][5] The presence of the benzyl group is expected to cause a slight bathochromic shift compared to 3-nitroaniline. A study on a similar compound, this compound (B3NA), reported a lower cut-off wavelength of about 320 nm from its UV-Vis absorption spectrum.[11]

The main absorption band is attributed to an ICT from the electron-rich benzylamino moiety and the phenyl ring to the electron-deficient nitro group. This transition is expected to be highly sensitive to solvent polarity, with a more pronounced red shift in more polar solvents due to the stabilization of the more polar excited state.

Experimental Protocol for UV-Vis Spectroscopic Measurement

To validate the theoretical predictions, an experimental UV-Vis spectrum must be recorded. Below is a standard protocol for this measurement.

G Experimental Workflow for UV-Vis Spectroscopy cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis compound Synthesize and Purify This compound solution Prepare Stock Solution (e.g., in Ethanol) compound->solution dilutions Prepare Dilute Solutions of Known Concentrations solution->dilutions sample Record Sample Spectra dilutions->sample instrument Spectrophotometer Setup (Wavelength Range, Blank) blank Record Blank Spectrum (Pure Solvent) instrument->blank blank->sample plot Plot Absorbance vs. Wavelength sample->plot lambda_max Determine λmax plot->lambda_max molar_abs Calculate Molar Absorptivity (ε) (Beer-Lambert Law) lambda_max->molar_abs

Caption: Workflow for the experimental measurement of a UV-Vis spectrum.

Detailed Experimental Steps:
  • Materials and Reagents:

    • This compound (synthesized or purchased, purity >98%)[12][13]

    • Spectroscopic grade solvent (e.g., ethanol, cyclohexane, acetonitrile)

    • Volumetric flasks and pipettes

    • Quartz cuvettes (1 cm path length)

    • Dual-beam UV-Vis spectrophotometer

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10-3 M) in the chosen solvent. The compound is soluble in organic solvents.[1]

    • From the stock solution, prepare a series of dilutions (e.g., 1 x 10-5 M to 5 x 10-5 M) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range (e.g., 200-600 nm).

    • Set the scan speed and slit width as per the instrument's recommendations for high-resolution spectra.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as the blank. Place it in the reference beam path (or sample path for a blank scan).

    • Run a baseline correction or auto-zero with the blank cuvette.

    • Rinse a sample cuvette with the most dilute sample solution, then fill it with the solution.

    • Place the sample cuvette in the sample beam path and record the absorption spectrum.

    • Repeat the measurement for all prepared dilutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectra.

    • Using the Beer-Lambert Law (A = εcl), where A is absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length, the molar absorptivity at λmax can be calculated.

Comparison of Theoretical and Experimental Spectra

A direct comparison between the TD-DFT predicted spectrum and the experimentally measured one is essential for validating the computational model.

  • λmax: The calculated λmax is expected to be in good agreement with the experimental value, typically within a margin of 10-20 nm. Discrepancies can arise from the choice of functional and basis set, and the limitations of the solvent model in capturing specific solute-solvent interactions like hydrogen bonding.[3]

  • Spectral Shape: The overall shape of the theoretical spectrum should resemble the experimental one, although the calculated bandwidths may differ.

  • Intensities: The relative intensities of different absorption bands should be consistent between theory and experiment.

Discrepancies between theoretical and experimental results provide valuable insights into the electronic structure of the molecule and the nature of its interaction with the environment.

Conclusion

The theoretical UV-Vis absorption spectrum of this compound is dominated by an intramolecular charge transfer transition, making it highly sensitive to the solvent environment. Computational methods, particularly TD-DFT, serve as powerful tools for predicting and interpreting its electronic spectrum. By combining theoretical calculations with careful experimental measurements, a detailed understanding of the photophysical properties of this compound can be achieved, facilitating its application in the development of new functional materials and pharmaceutical agents.

References

N-Benzyl-3-nitroaniline: A Comprehensive Technical Guide on its Discovery, Synthesis, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-3-nitroaniline is a substituted aromatic amine that has garnered interest as a versatile intermediate in the synthesis of various organic compounds, including dyes and potential pharmaceutical agents. This technical guide provides an in-depth overview of the discovery and first reported synthesis of this compound, detailed experimental protocols for its preparation, and a summary of its physicochemical properties. Furthermore, based on the known biological activities of structurally related N-benzylaniline and nitroaniline derivatives, a potential mechanism of action is hypothesized, focusing on the inhibition of bacterial fatty acid synthesis. This whitepaper aims to serve as a comprehensive resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction

This compound, with the chemical formula C₁₃H₁₂N₂O₂, is an organic compound characterized by a benzyl (B1604629) group and a nitro group attached to an aniline (B41778) framework.[1] The presence of the nitro group, a strong electron-withdrawing group, significantly influences the chemical reactivity and potential biological activity of the molecule.[1] While not a widely studied compound in its own right, its utility as a synthetic intermediate makes it a molecule of interest in various chemical and pharmaceutical research areas.[1] This guide consolidates the available information on its discovery, synthesis, and properties, and explores its potential biological relevance.

Discovery and First Synthesis

The definitive first synthesis of this compound is not extensively documented in early chemical literature under a singular "discovery" paper. However, a well-established and frequently cited synthesis was presented as a preparatory problem for the 40th International Chemistry Olympiad in 2008. This method, a two-step reductive amination, has become a standard laboratory procedure for the preparation of this compound.

The synthesis involves the reaction of 3-nitroaniline (B104315) with benzaldehyde (B42025) to form an intermediate Schiff base, which is subsequently reduced to the target this compound. This approach is efficient and demonstrates a fundamental transformation in organic chemistry.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in Table 1. This data is essential for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₁₂N₂O₂[1][2][3][4][5]
Molecular Weight 228.25 g/mol [1][2][3][4][5]
CAS Number 33334-94-0[1][2][3][4][5]
Appearance Yellow to orange solid[1]
Melting Point 106 °C[6]
Boiling Point 223-224 °C at 3 Torr[6]
Density 1.258 ± 0.06 g/cm³ (Predicted)[6]
pKa 1.72 ± 0.10 (Predicted)[6]
Solubility Soluble in organic solvents, limited solubility in water[1]

Experimental Protocols for Synthesis

The following section provides a detailed experimental protocol for the synthesis of this compound via a two-step reductive amination, as inspired by the method highlighted in the 40th International Chemistry Olympiad.

Step 1: Synthesis of (E)-N-benzylidene-3-nitroaniline (Schiff Base Intermediate)

Materials:

  • 3-nitroaniline

  • Benzaldehyde

  • Methanol (B129727)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 3-nitroaniline (1.0 equivalent) in methanol.

  • Add benzaldehyde (1.05 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature and then place it in an ice bath to facilitate crystallization of the Schiff base.

  • Collect the yellow crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials.

  • Dry the product in a desiccator.

Step 2: Reduction of (E)-N-benzylidene-3-nitroaniline to this compound

Materials:

  • (E)-N-benzylidene-3-nitroaniline (from Step 1)

  • Methanol

  • Sodium borohydride (B1222165) (NaBH₄)

  • Erlenmeyer flask

  • Magnetic stirrer

  • Ice bath

  • Distilled water

  • Büchner funnel and filter paper

Procedure:

  • In an Erlenmeyer flask, suspend the (E)-N-benzylidene-3-nitroaniline (1.0 equivalent) in methanol.

  • Cool the suspension in an ice bath with stirring.

  • Slowly add sodium borohydride (NaBH₄) (1.5-2.0 equivalents) portion-wise to the cooled suspension. The addition should be controlled to manage the exothermic reaction and gas evolution.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC to confirm the disappearance of the Schiff base.

  • Once the reaction is complete, slowly add distilled water to quench the excess sodium borohydride.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with distilled water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the final product.

Logical and Experimental Workflow

The synthesis of this compound follows a logical progression from starting materials to the final product. This workflow can be visualized as a series of sequential steps, each with specific inputs and outputs.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Reduction cluster_end Final Product Start1 3-Nitroaniline Process1 Condensation Reaction (Methanol, Acetic Acid, Reflux) Start1->Process1 Start2 Benzaldehyde Start2->Process1 Intermediate (E)-N-benzylidene-3-nitroaniline Process1->Intermediate Process2 Reduction Reaction Intermediate->Process2 Reagent Sodium Borohydride (NaBH4) in Methanol Reagent->Process2 EndProduct This compound Process2->EndProduct

A flowchart illustrating the two-step synthesis of this compound.

Potential Biological Signaling Pathway Involvement

While there is no direct evidence in the scientific literature detailing the specific signaling pathway of this compound, the biological activities of structurally similar compounds, namely N-benzylanilines, suggest potential mechanisms of action. One such promising area is the inhibition of bacterial fatty acid synthesis.

Hypothesized Pathway: Inhibition of Bacterial Fatty Acid Synthesis

Several N-benzylaniline derivatives have demonstrated potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The proposed mechanism for this activity is the inhibition of enoyl-acyl carrier protein reductase (FabI), a key enzyme in the bacterial fatty acid synthesis II (FAS-II) pathway. The FAS-II pathway is essential for bacterial membrane biosynthesis and is a validated target for antimicrobial drug development.

The following diagram illustrates the hypothesized inhibition of the bacterial FAS-II pathway by an N-benzylaniline scaffold, a class of compounds to which this compound belongs.

Signaling_Pathway cluster_pathway Bacterial Fatty Acid Synthesis (FAS-II) Pathway cluster_inhibition Hypothesized Inhibition Acetyl-CoA Acetyl-CoA Elongation Cycle Elongation Cycle Acetyl-CoA->Elongation Cycle Malonyl-CoA Malonyl-CoA Malonyl-CoA->Elongation Cycle Acyl Carrier Protein (ACP) Acyl Carrier Protein (ACP) Acyl Carrier Protein (ACP)->Elongation Cycle FabI (Enoyl-ACP Reductase) FabI (Enoyl-ACP Reductase) Elongation Cycle->FabI (Enoyl-ACP Reductase) Saturated Fatty Acids Saturated Fatty Acids FabI (Enoyl-ACP Reductase)->Saturated Fatty Acids Membrane Biosynthesis Membrane Biosynthesis Saturated Fatty Acids->Membrane Biosynthesis This compound This compound (as an N-benzylaniline derivative) This compound->FabI (Enoyl-ACP Reductase) Inhibition

Hypothesized inhibition of the bacterial FAS-II pathway by this compound.

It is crucial to note that this proposed pathway is speculative and based on the activity of related compounds. Further research, including enzymatic assays and microbiological studies, is required to validate whether this compound itself exhibits this inhibitory activity.

Conclusion

This compound is a valuable synthetic intermediate with a straightforward and well-documented laboratory synthesis. Its physicochemical properties are well-characterized, facilitating its use in further chemical transformations. While its direct biological role is yet to be extensively studied, the known antimicrobial activities of the broader N-benzylaniline class of compounds suggest a potential for this compound to act as an inhibitor of bacterial fatty acid synthesis. This technical guide provides a foundational resource for researchers, and it is hoped that the hypothesized biological activity will spur further investigation into the potential applications of this and related molecules in drug discovery and development.

References

An In-depth Technical Guide to N-benzyl-3-nitroaniline (CAS: 33334-94-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-3-nitroaniline is an organic compound with the CAS number 33334-94-0. Structurally, it features a benzyl (B1604629) group and a nitro group attached to an aniline (B41778) core. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, safety information, and known applications, with a particular focus on its potential as a precursor for antibacterial agents. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Chemical and Physical Properties

This compound is a yellow to orange crystalline solid. It is soluble in common organic solvents but has limited solubility in water. The presence of the nitro group and the aromatic rings contributes to its characteristic color and reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 33334-94-0
Molecular Formula C₁₃H₁₂N₂O₂
Molecular Weight 228.25 g/mol
Appearance Yellow to orange solid
Melting Point 106 °C
Boiling Point 223-224 °C (at 3 Torr)
Density 1.258 g/cm³ (Predicted)
Vapor Pressure 5.69E-06 mmHg at 25°C
Solubility Soluble in organic solvents, limited in water
InChI InChI=1S/C13H12N2O2/c16-15(17)13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-9,14H,10H2
SMILES C1=CC=C(C=C1)CNC2=CC(=CC=C2)--INVALID-LINK--[O-]

Table 2: Crystallographic Data for this compound

ParameterValueReference
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.3359 (2)
b (Å) 19.2285 (6)
c (Å) 5.6017 (2)
β (°) 97.334 (3)
Volume (ų) 570.04 (3)
Z 2

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the reductive amination of 3-nitroaniline (B104315) with benzaldehyde (B42025). This two-step, one-pot reaction involves the formation of a Schiff base intermediate, which is subsequently reduced to the desired secondary amine.

Experimental Protocol: Reductive Amination

This protocol is adapted from general procedures for the synthesis of N-benzylanilines.

Materials:

Procedure:

Step 1: Schiff Base Formation

  • In a round-bottom flask, dissolve 3-nitroaniline (1 equivalent) in methanol.

  • Add benzaldehyde (1 equivalent) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the imine (Schiff base) is typically observed within 1-2 hours.

Step 2: Reduction of the Schiff Base

  • Once the formation of the Schiff base is complete, cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5-2 equivalents) portion-wise to the stirred solution. The addition should be controlled to manage the effervescence.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the imine.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification: The crude this compound can be purified by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent. The pure product is obtained as a yellow to orange solid upon evaporation of the solvent.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification 3-Nitroaniline 3-Nitroaniline Schiff_Base_Formation Schiff Base Formation (Methanol, rt) 3-Nitroaniline->Schiff_Base_Formation Benzaldehyde Benzaldehyde Benzaldehyde->Schiff_Base_Formation Reduction Reduction (NaBH4, Methanol, 0°C to rt) Schiff_Base_Formation->Reduction Schiff Base Intermediate Quenching Quenching (Water) Reduction->Quenching Extraction Extraction (Dichloromethane) Quenching->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Purification Column Chromatography (Silica gel, Hexane/EtOAc) Drying_Concentration->Purification Final_Product Final_Product Purification->Final_Product Pure this compound Antibacterial_Mechanism N_benzylanilines N-benzyl aniline Derivatives FabI Enoyl-ACP Reductase (FabI) N_benzylanilines->FabI Inhibition FAS_Pathway Fatty Acid Synthesis Pathway FabI->FAS_Pathway is essential for Membrane_Integrity Bacterial Cell Membrane Integrity FabI->Membrane_Integrity disruption of synthesis leads to loss of FAS_Pathway->Membrane_Integrity maintains Cell_Death Bacterial Cell Death Membrane_Integrity->Cell_Death loss of leads to

Methodological & Application

Application Notes and Protocols: N-benzyl-3-nitroaniline as a Precursor for Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most versatile class of synthetic colorants.[1] Their applications span various industries, including textiles, printing, and food.[2] In the realm of biomedical research and drug development, azo compounds are gaining significant attention for their potential as therapeutic agents, including antibacterial, antiviral, and anticancer agents.[3][4] The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich nucleophile.[1][2]

N-benzyl-3-nitroaniline is a versatile precursor for the synthesis of a variety of azo dyes. The presence of the nitro group, an electron-withdrawing group, enhances the electrophilicity of the corresponding diazonium ion, which can lead to faster and more efficient coupling reactions.[5] The benzyl (B1604629) group can influence the solubility and final properties of the dye. This document provides detailed protocols for the synthesis of azo dyes using this compound as the starting material, along with characterization methods and potential applications in research and drug development.

Experimental Protocols

The synthesis of azo dyes from this compound involves two primary steps: diazotization of the amine and the subsequent coupling reaction with a suitable coupling agent.

Protocol 1: Diazotization of this compound

This protocol describes the conversion of this compound to its corresponding diazonium salt. Due to the inherent instability of diazonium salts, they are typically prepared in situ and used immediately in the subsequent coupling reaction.[6]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Distilled Water

  • Ice Bath

Procedure:

  • In a beaker, dissolve a specific molar equivalent of this compound in a solution of concentrated hydrochloric acid or sulfuric acid and water. The acid is necessary to form the amine salt, which is then diazotized.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring. Maintaining a low temperature is critical to prevent the decomposition of the diazonium salt.[1]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the amine solution. The molar equivalent of sodium nitrite should be slightly in excess.

  • Continue stirring the reaction mixture at 0-5 °C for 10-15 minutes after the addition of sodium nitrite is complete to ensure the full formation of the diazonium salt. The resulting solution containing the N-benzyl-3-nitrophenyldiazonium salt is now ready for the coupling reaction.

Protocol 2: Azo Coupling Reaction

This protocol outlines the reaction of the N-benzyl-3-nitrophenyldiazonium salt with a coupling agent to form the azo dye. The choice of coupling agent will determine the final color and properties of the dye. Common coupling agents include phenols, naphthols, and aromatic amines.[7][8]

Materials:

  • N-benzyl-3-nitrophenyldiazonium salt solution (from Protocol 1)

  • Coupling agent (e.g., 2-naphthol (B1666908), N,N-dimethylaniline)

  • Sodium Hydroxide (B78521) (NaOH) solution (for phenolic coupling agents)

  • Sodium Acetate solution (for amine coupling agents)

  • Ice Bath

Procedure:

  • Prepare a solution of the coupling agent.

    • For phenolic coupling agents (e.g., 2-naphthol): Dissolve the 2-naphthol in a dilute aqueous solution of sodium hydroxide and cool it to 0-5 °C in an ice bath. The alkaline medium is necessary to activate the phenol (B47542) for electrophilic substitution.[7]

    • For aromatic amine coupling agents (e.g., N,N-dimethylaniline): Dissolve the N,N-dimethylaniline in a dilute acidic solution (e.g., HCl) and cool it to 0-5 °C. The coupling reaction with amines is typically carried out in a slightly acidic medium.[7]

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling agent with vigorous stirring.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete reaction.

  • Isolate the azo dye product by vacuum filtration.

  • Wash the solid product with cold water to remove any unreacted starting materials and salts.

  • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Characterization of Synthesized Azo Dyes

The synthesized azo dyes can be characterized using various spectroscopic techniques to confirm their structure and purity.[9]

Technique Purpose Expected Observations
UV-Visible Spectroscopy To determine the maximum wavelength of absorption (λmax) and molar absorptivity (ε). The λmax provides information about the color of the dye.A strong absorption band in the visible region (typically 400-700 nm) is characteristic of the extended π-conjugation of the azo compound.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.The disappearance of the N-H stretching bands of the primary amine and the appearance of a characteristic N=N stretching vibration (around 1400-1500 cm⁻¹) confirm the formation of the azo group.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the detailed molecular structure of the azo dye.The chemical shifts and coupling patterns of the aromatic protons and carbons will confirm the substitution pattern and the overall structure of the synthesized dye.
Mass Spectrometry (MS) To determine the molecular weight of the synthesized dye.The molecular ion peak in the mass spectrum will correspond to the calculated molecular weight of the azo dye, confirming its identity.

Quantitative Data Summary

The following table summarizes typical reaction yields and spectroscopic data for azo dyes synthesized from nitroaniline precursors, which can serve as a reference for dyes derived from this compound.

Azo Dye Precursor Coupling Agent Yield (%) λmax (nm) Reference
p-Nitroaniline2-Naphthol83-93-[12]
2-Methoxy-5-nitroanilineVariousGood467-620[13]
3-Nitroaniline4-Hydroxybenzaldehyde--[14]

Note: The specific yield and λmax for azo dyes derived from this compound will depend on the chosen coupling agent and reaction conditions.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Azo Dye Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification and Characterization A This compound B Dissolve in Acid (HCl/H₂SO₄) A->B C Cool to 0-5 °C B->C D Add NaNO₂ solution C->D E N-benzyl-3-nitrophenyldiazonium Salt Solution D->E H Mix Diazonium Salt and Coupling Agent E->H F Coupling Agent Solution (e.g., 2-Naphthol) G Cool to 0-5 °C F->G G->H I Azo Dye Precipitation H->I J Vacuum Filtration I->J K Wash with Cold Water J->K L Drying K->L M Characterization (UV-Vis, FTIR, NMR, MS) L->M

Caption: Workflow for synthesizing azo dyes from this compound.

General Reaction Pathway

reaction_pathway General Reaction Pathway for Azo Dye Synthesis precursor This compound diazonium N-benzyl-3-nitrophenyldiazonium Salt precursor->diazonium  Diazotization (NaNO₂, HCl, 0-5 °C) azo_dye Azo Dye diazonium->azo_dye  Azo Coupling coupling_agent Coupling Agent (e.g., Phenol, Amine) coupling_agent->azo_dye

Caption: Chemical pathway for azo dye synthesis from this compound.

Potential Application in Drug Development

drug_development_application Conceptual Application of Azo Dyes in Drug Development azo_dye Azo Dye Derivative target Biological Target (e.g., Enzyme, Receptor) azo_dye->target Binding/Interaction cellular_process Cellular Process (e.g., Proliferation, Metabolism) target->cellular_process Modulation therapeutic_effect Therapeutic Effect (e.g., Anticancer, Antibacterial) cellular_process->therapeutic_effect Leads to

References

Application Note: Synthesis of Substituted Benzimidazoles from N-Aryl-o-nitroanilines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzimidazole (B57391) and its derivatives are a vital class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] These compounds exhibit a wide range of pharmacological activities, including anti-ulcer, antiviral, anticancer, and anthelmintic properties.[2][3] The synthesis of novel benzimidazole derivatives is, therefore, a significant area of research in the pursuit of new and more effective drugs.

A common and effective strategy for synthesizing N-1 and C-2 substituted benzimidazoles involves the reductive cyclization of N-substituted-2-nitroaniline precursors. This application note details the synthesis of 1-benzyl-2-substituted-benzimidazoles, a key scaffold in many biologically active molecules.

Addressing the Starting Material: ortho vs. meta Isomers

The synthesis of the benzimidazole ring system fundamentally requires the formation of a five-membered ring fused to a benzene (B151609) ring, with nitrogen atoms at positions 1 and 3. This cyclization necessitates a 1,2-phenylenediamine (an ortho-diamine) intermediate.

The user-specified starting material, N-benzyl-3-nitroaniline , is a meta-nitroaniline. Upon reduction, it would yield N-benzyl-1,3-phenylenediamine. The 1,3-arrangement of the amino groups makes direct intramolecular cyclization to a benzimidazole core sterically impossible.

Therefore, the correct precursor for the synthesis of 1-benzyl-benzimidazoles is the ortho-isomer, N-benzyl-2-nitroaniline . This document will proceed with protocols based on this correct starting material.

Overall Synthetic Workflow

The primary synthetic route involves two key transformations that can be performed in a stepwise or a one-pot fashion:

  • Reduction: The nitro group of N-benzyl-2-nitroaniline is reduced to an amine, forming the intermediate N¹-benzylbenzene-1,2-diamine.

  • Cyclization: The resulting diamine is condensed with an aldehyde. The aldehyde's "R" group becomes the substituent at the C-2 position of the benzimidazole ring.

Synthesis_Workflow General Synthetic Scheme for 1,2-Disubstituted Benzimidazoles cluster_start cluster_process cluster_end start N-Benzyl-2-nitroaniline reduction Reduction of Nitro Group (e.g., Na₂S₂O₄, H₂/Pd-C, Zn) start->reduction cyclization Cyclocondensation with Aldehyde (R-CHO) reduction->cyclization Forms N¹-benzylbenzene-1,2-diamine (in situ or isolated) product 1-Benzyl-2-substituted-1H-benzo[d]imidazole cyclization->product

Caption: Synthetic workflow for 1-benzyl-2-substituted benzimidazoles.

Experimental Protocols

Two primary protocols are presented: a traditional two-step synthesis and a more efficient one-pot reductive cyclization.

Protocol 1: Two-Step Synthesis

This method involves the isolation of the diamine intermediate before proceeding to cyclization.

Step A: Reduction of N-benzyl-2-nitroaniline

This procedure is adapted from the catalytic hydrogenation of similar nitroaniline compounds.[4]

  • Reaction Setup: In a hydrogenation vessel, dissolve N-benzyl-2-nitroaniline (1.0 eq) in ethanol (B145695) (EtOH).

  • Catalyst Addition: Add Palladium on carbon (Pd/C, 10% w/w, approx. 1-2 mol%) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 4 bar) and shake or stir vigorously at room temperature.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-8 hours).

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[4]

  • Isolation: Concentrate the filtrate under reduced pressure to yield N¹-benzylbenzene-1,2-diamine, which can be used in the next step, often without further purification.[4]

Step B: Cyclocondensation with Aldehydes

This procedure is a general method for the condensation of o-phenylenediamines with aldehydes.[3]

  • Reaction Setup: Dissolve N¹-benzylbenzene-1,2-diamine (1.0 eq) and a substituted aldehyde (1.0 eq) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of ammonium (B1175870) chloride (NH₄Cl, approx. 10-20 mol%).[3]

  • Reaction Conditions: Heat the mixture to reflux (approx. 80-90°C) and stir.[3]

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution.

  • Purification: Collect the solid product by filtration. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Protocol 2: One-Pot Microwave-Assisted Reductive Cyclization

This efficient one-pot method combines the reduction and cyclization steps, significantly reducing reaction time. The protocol is based on the use of sodium dithionite (B78146) as the reducing agent.[5]

  • Reaction Setup: In a microwave-safe reaction vessel, combine N-benzyl-2-nitroaniline (1.0 mmol) and the desired aldehyde (1.0 mmol) in Dimethylformamide (DMF, 4 mL).[5]

  • Reagent Addition: Add an aqueous solution of sodium dithionite (Na₂S₂O₄, 3.0 mmol in 3 mL of water).[5]

  • Microwave Irradiation: Place the vessel in a household or laboratory microwave oven. Irradiate the mixture at low power (e.g., 160 W) using short pulses (e.g., 4 pulses of 15 seconds each, with a 20-second cooling period between pulses) to control the temperature and pressure.[5]

  • Monitoring: After irradiation, check for the completion of the reaction by TLC.

  • Work-up: Pour the reaction mixture into cold water. A solid precipitate should form.

  • Purification: Collect the crude product by filtration, wash with water, and dry. Recrystallize the solid from an appropriate solvent (e.g., ethanol) to obtain the pure 1-benzyl-2-substituted-benzimidazole.[5]

Data Presentation: Yields of One-Pot Syntheses

The one-pot reductive cyclization is versatile and has been successfully applied to various o-nitroanilines and aldehydes. The following table summarizes representative yields for the synthesis of 2-substituted benzimidazoles using different one-pot methods.

EntryAldehyde (R-CHO)MethodProduct (2-Substituent)Yield (%)Reference
1BenzaldehydeNa₂S₂O₄, DMF, Microwave (160 W)Phenyl92[5]
24-ChlorobenzaldehydeNa₂S₂O₄, DMF, Microwave (160 W)4-Chlorophenyl90[5]
34-MethoxybenzaldehydeNa₂S₂O₄, DMF, Microwave (160 W)4-Methoxyphenyl94[5]
42-NitrobenzaldehydeNa₂S₂O₄, DMF, Microwave (160 W)2-Nitrophenyl88[5]
5BenzaldehydePd/C, H₂, HOAc (catalyst), MeOH, RTPhenyl92[6]
64-MethylbenzaldehydePd/C, H₂, HOAc (catalyst), MeOH, RT4-Methylphenyl95[6]
7BenzaldehydeZn, NaHSO₃, Water, 100°CPhenyl92[7]
84-HydroxybenzaldehydeZn, NaHSO₃, Water, 100°C4-Hydroxyphenyl90[7]

Note: Yields are for isolated products and are sourced from literature for the reaction of o-nitroaniline. Similar yields are expected for N-benzyl-2-nitroaniline.

Conclusion

The synthesis of 1-benzyl-2-substituted benzimidazoles is efficiently achieved from the corresponding ortho-nitroaniline precursor, N-benzyl-2-nitroaniline. While traditional two-step methods involving the isolation of the diamine intermediate are reliable, modern one-pot reductive cyclization protocols offer significant advantages in terms of operational simplicity, reduced reaction times, and high yields.[6][7] Microwave-assisted synthesis, in particular, provides a rapid and effective route to these valuable heterocyclic compounds.[5][8] These methodologies provide a robust platform for the generation of diverse benzimidazole libraries for screening in drug discovery and materials science applications.

References

Application Notes and Protocols: N-benzyl-3-nitroaniline as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-benzyl-3-nitroaniline as a versatile intermediate in pharmaceutical synthesis. The document details its preparation, potential applications in the synthesis of bioactive molecules, and includes detailed experimental protocols. The information is intended to guide researchers in utilizing this compound as a building block for the development of novel therapeutics, particularly in the area of oncology.

Introduction

This compound is an aromatic organic compound that serves as a valuable precursor in the synthesis of more complex molecules.[1] Its structure, featuring a reactive nitro group and a secondary amine protected by a benzyl (B1604629) group, makes it an ideal starting material for various chemical transformations. The nitro group can be readily reduced to an amine, which can then be further functionalized, while the benzyl group can be removed under specific conditions if required. This dual functionality allows for the strategic construction of diverse molecular scaffolds.

One of the key potential applications of this compound is in the synthesis of non-steroidal antiandrogen (NSAA) drugs. These molecules are crucial in the treatment of prostate cancer by blocking the action of androgens, such as testosterone (B1683101), which can promote the growth of cancer cells.[2][3] The structure of this compound provides a foundational framework for building molecules that can competitively bind to the androgen receptor.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₂N₂O₂[1]
Molecular Weight 228.25 g/mol [1]
Appearance Yellow to orange solid[1]
Melting Point 93-96 °C
Boiling Point 397.5 °C at 760 mmHg
Solubility Soluble in organic solvents, insoluble in water[1]

Synthesis of this compound

There are two primary and effective methods for the synthesis of this compound: Reductive Amination and N-Alkylation.

Method 1: Reductive Amination

This method involves a two-step, one-pot reaction. First, 3-nitroaniline (B104315) is condensed with benzaldehyde (B42025) to form an intermediate Schiff base. This intermediate is then reduced in situ using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield this compound.[4]

3-Nitroaniline 3-Nitroaniline Schiff_Base_Formation Condensation (Schiff Base Formation) 3-Nitroaniline->Schiff_Base_Formation Benzaldehyde Benzaldehyde Benzaldehyde->Schiff_Base_Formation Intermediate N-(3-nitrobenzylidene)aniline (Schiff Base) Schiff_Base_Formation->Intermediate Reduction Reduction (NaBH4) Intermediate->Reduction Product This compound Reduction->Product

Figure 1: Reductive Amination Workflow.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitroaniline (1.0 eq) in methanol.

  • Schiff Base Formation: Add benzaldehyde (1.05 eq) to the solution and stir the mixture at room temperature for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • Quenching and Extraction: After the addition is complete, allow the reaction to stir at room temperature for another 2 hours. Quench the reaction by the slow addition of water. Extract the product with ethyl acetate (B1210297).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data:

ParameterValue
Yield 85-95%
Purity (TLC) >98%
Purity (HPLC) >97%
Method 2: N-Alkylation

This method involves the direct alkylation of 3-nitroaniline with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.

3-Nitroaniline 3-Nitroaniline Reaction N-Alkylation 3-Nitroaniline->Reaction Benzyl_Halide Benzyl Bromide/ Chloride Benzyl_Halide->Reaction Base Base (e.g., K2CO3) Base->Reaction Product This compound Reaction->Product

Figure 2: N-Alkylation Workflow.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-nitroaniline (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or DMF, add a base like potassium carbonate (K₂CO₃) (2.0 eq).

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring the progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the pure product.

Quantitative Data:

ParameterValue
Yield 70-85%
Purity (TLC) >98%
Purity (HPLC) >97%

Application in Pharmaceutical Synthesis: A Case Study towards Nilutamide Analogs

This compound is a key precursor for the synthesis of N-benzyl-benzene-1,3-diamine through the reduction of its nitro group. This diamine is a valuable building block for various heterocyclic compounds with potential biological activity. A prominent example of a drug with a similar structural core is Nilutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer.[2][3]

The following protocol outlines the reduction of this compound and a subsequent hypothetical reaction to form a hydantoin (B18101) ring, a core structure in Nilutamide.

Step 1: Reduction of the Nitro Group

The nitro group of this compound can be efficiently reduced to a primary amine using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or chemical reducing agents like tin(II) chloride (SnCl₂).

Start This compound Reduction Reduction (e.g., H2/Pd-C) Start->Reduction Product N1-benzylbenzene-1,3-diamine Reduction->Product

Figure 3: Nitro Group Reduction Workflow.

Experimental Protocol (Catalytic Hydrogenation):

  • Reaction Setup: Dissolve this compound (1.0 eq) in ethanol (B145695) or ethyl acetate in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm) with vigorous stirring at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude N-benzyl-benzene-1,3-diamine, which is often used in the next step without further purification.

Quantitative Data:

ParameterValue
Yield >95%
Purity High
Hypothetical Synthesis of a Nilutamide Analog

The resulting N-benzyl-benzene-1,3-diamine can be used to synthesize hydantoin-based structures analogous to Nilutamide. The following is a generalized, hypothetical pathway.

  • Isocyanate Formation: The primary amine of N-benzyl-benzene-1,3-diamine can be converted to an isocyanate using phosgene (B1210022) or a phosgene equivalent.

  • Cyclization: The isocyanate can then react with an α-amino acid derivative (e.g., the anion of α-aminoisobutyric acid) to form the hydantoin ring.

Mechanism of Action of Nilutamide and Analogs: Androgen Receptor Signaling Pathway

Nilutamide and its structural analogs exert their therapeutic effect by acting as antagonists of the androgen receptor (AR).[2][3] In prostate cancer cells, androgens like testosterone and dihydrotestosterone (B1667394) (DHT) bind to the AR, leading to its activation, dimerization, and translocation into the nucleus. Inside the nucleus, the AR complex binds to Androgen Response Elements (AREs) on the DNA, promoting the transcription of genes involved in cell growth and proliferation.

Nilutamide-like compounds competitively bind to the ligand-binding domain of the AR, preventing the binding of androgens.[3] This blockage inhibits the downstream signaling cascade, ultimately leading to a reduction in tumor growth.

cluster_0 Cytoplasm cluster_1 Nucleus Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR Binds to AR_active Activated AR (Dimer) AR->AR_active Activation & Dimerization ARE Androgen Response Element (ARE) AR_active->ARE Translocation Nilutamide Nilutamide Analog Nilutamide->AR Blocks Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Binding Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Figure 4: Androgen Receptor Signaling Pathway Inhibition.

Conclusion

This compound is a readily accessible and highly versatile intermediate for pharmaceutical synthesis. Its straightforward preparation via reductive amination or N-alkylation, combined with the facile reduction of its nitro group, provides a strategic entry point to a wide range of complex molecules. As demonstrated through the lens of Nilutamide, this intermediate holds significant promise for the development of novel therapeutics, particularly in the field of oncology. The protocols and data presented herein serve as a valuable resource for researchers and scientists engaged in drug discovery and development.

References

Experimental protocol for the reduction of N-benzyl-3-nitroaniline to N-benzyl-m-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the chemical reduction of N-benzyl-3-nitroaniline to its corresponding diamine, N-benzyl-m-phenylenediamine. This transformation is a critical step in the synthesis of various compounds with applications in medicinal chemistry and materials science. The protocols outlined below offer two reliable methods for this conversion: Catalytic Transfer Hydrogenation and Reduction using Tin(II) Chloride.

Introduction

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. When performing this reduction on a molecule such as this compound, it is crucial to select a method that is chemoselective for the nitro group while preserving the N-benzyl moiety. The following protocols have been developed to achieve this selectivity, providing high yields of the desired product.

Data Presentation

The following table summarizes the key quantitative parameters for the two recommended experimental protocols for the reduction of this compound.

ParameterProtocol 1: Catalytic Transfer HydrogenationProtocol 2: Tin(II) Chloride Reduction
Starting Material This compoundThis compound
Reducing Agent Ammonium (B1175870) Formate (B1220265) (HCOONH₄)Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
Catalyst 10% Palladium on Carbon (Pd/C)Not Applicable
Solvent Methanol (B129727) or Ethanol (B145695)Ethanol
Temperature RefluxReflux
Reaction Time 1-3 hours[1]1-3 hours[1]
Typical Yield >90%>90%
Work-up Filtration and solvent evaporationBasification and extraction

Experimental Protocols

Protocol 1: Selective Reduction via Catalytic Transfer Hydrogenation

This method utilizes a palladium catalyst and a hydrogen donor, ammonium formate, to achieve a mild and efficient reduction of the nitro group.[1]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol or Ethanol

  • Celite

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in methanol or ethanol.

  • To this solution, add ammonium formate (3-5 equivalents).[1]

  • Carefully add 10% Pd/C (5-10 mol % by weight) to the reaction mixture.[1]

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.[1]

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting crude product can be purified by standard methods such as column chromatography or recrystallization to yield N-benzyl-m-phenylenediamine.

Protocol 2: Selective Reduction using Tin(II) Chloride

This classic and robust method employs Tin(II) chloride in an acidic alcoholic medium to selectively reduce the nitro group.[1][2]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (B78521) (NaOH)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • Add Tin(II) chloride dihydrate (4.0-5.0 mmol per 1.0 mmol of the nitro compound).[3]

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often complete within 1-3 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the ethanol under reduced pressure.

  • Add water to the residue and basify the mixture with a 5% aqueous solution of sodium bicarbonate or sodium hydroxide until a precipitate of tin salts forms.[3]

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[3]

  • Concentrate the filtrate under reduced pressure to obtain the crude N-benzyl-m-phenylenediamine, which can be further purified if necessary.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_protocol1 Protocol 1: Catalytic Transfer Hydrogenation cluster_protocol2 Protocol 2: Tin(II) Chloride Reduction cluster_end Final Product start This compound p1_reagents Add Pd/C and Ammonium Formate in Methanol/Ethanol start->p1_reagents Option 1 p2_reagents Add SnCl2·2H2O in Ethanol start->p2_reagents Option 2 p1_reflux Reflux for 1-3h p1_reagents->p1_reflux p1_workup Filter through Celite, Evaporate Solvent p1_reflux->p1_workup end_product N-benzyl-m-phenylenediamine p1_workup->end_product p2_reflux Reflux for 1-3h p2_reagents->p2_reflux p2_workup Basify, Extract with Ethyl Acetate p2_reflux->p2_workup p2_workup->end_product

Caption: Experimental workflow for the reduction of this compound.

References

Application of N-benzyl-3-nitroaniline in the Synthesis of Antibacterial Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antibiotic resistance necessitates the development of novel antimicrobial agents with unique scaffolds and mechanisms of action. N-benzyl aniline (B41778) derivatives have emerged as a promising class of compounds with potent antibacterial activity, particularly against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] The versatile N-benzyl-3-nitroaniline scaffold allows for a variety of chemical modifications, making it an excellent starting point for the synthesis of new antibacterial drug candidates.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of antibacterial agents. It includes a summary of antibacterial efficacy, detailed experimental protocols for synthesis and evaluation, and visualizations of key synthetic pathways and proposed mechanisms of action.

Data Presentation: Antibacterial Activity of N-benzyl Aniline Derivatives

The antibacterial efficacy of N-benzyl aniline derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for a selection of N-benzyl aniline derivatives against various bacterial and fungal strains.

DerivativeR1R2R3R4R5R6BC (μM)EF (μM)SA (μM)MRSA (μM)EC (μM)PA (μM)CT (μM)CA (μM)
1 HHHHHH1001005050≥200≥200≥200≥200
2 HHHFHH12.512.512.512.5≥200≥200≥200≥200
3 FHHHHH1001005050≥200≥200≥200≥200
4 HFHHHH12.512.512.512.5≥200≥200≥200≥200
5 HHHHCF3H25252525≥200≥200≥200≥200
6 HHHHHCF350502525≥200≥200≥200≥200
7 HHHHOCF3H12.512.512.512.5≥200≥200≥200≥200
8 HHHHHOCF312.512.56.256.25≥200≥200≥200≥200
9 ClHHHHH6.2512.56.256.25≥200≥200≥200≥200
10 HClHHHH252512.512.5≥200≥200≥200≥200
11 HHClHHH6.256.256.256.25≥200≥200≥200≥200
12 HHHClHH12.512.56.256.25≥200≥200≥200≥200
Ofloxacin ------12.5256.2512.53.1256.25--
Tetracycline ------6.256.256.256.2512.550--
Amphotericin B ------------1.563.125

Bacterial and Fungal Strains: BC: Bacillus cereus, EF: Enterococcus faecium, SA: Staphylococcus aureus, MRSA: Methicillin-resistant Staphylococcus aureus, EC: Escherichia coli, PA: Pseudomonas aeruginosa, CT: Candida tropicalis, CA: Candida albicans.[2]

Experimental Protocols

The synthesis of antibacterial agents from this compound typically involves a two-step process: formation of a Schiff base intermediate followed by reduction, or reduction of the nitro group to an amine for further derivatization.

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes the synthesis of the parent compound, this compound, from 3-nitroaniline (B104315) and benzaldehyde (B42025).

Materials:

Procedure:

  • Schiff Base Formation:

    • Dissolve 1.0 equivalent of 3-nitroaniline in methanol or ethanol.

    • Add 1.0 equivalent of benzaldehyde to the solution.[1]

    • Stir the reaction mixture at room temperature for 1-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add 1.0-1.5 equivalents of sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until the Schiff base is consumed (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.[1]

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).[1]

    • Combine the organic layers and wash with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound.[1]

  • Characterization:

    • Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Protocol 2: General Synthesis of N-benzyl Aniline Derivatives

This protocol outlines a general method for synthesizing a library of N-benzyl aniline derivatives by reacting various substituted anilines with substituted benzaldehydes.

Materials:

  • Substituted aniline (e.g., 3-fluoroaniline, 4-chloroaniline)

  • Substituted benzaldehyde (e.g., 4-fluorobenzaldehyde, 3-trifluoromethylbenzaldehyde)

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Schiff Base Formation:

    • In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in methanol or ethanol.[2]

    • Add the substituted benzaldehyde (1.0 eq) to the solution.

    • The reaction can be stirred at room temperature or heated to 50-70°C for several hours, with progress monitored by TLC.[2]

  • Reduction:

    • Once the Schiff base formation is complete, cool the mixture to 0-30°C.[2]

    • Slowly add sodium borohydride (1-3 eq) to the reaction mixture.[2]

    • Stir for 0.5-1 hour, then add dichloromethane and continue stirring for another 0.5-1 hour.[2]

  • Work-up and Purification:

    • Pour the reaction solution into crushed ice and extract with an organic solvent like dichloromethane.[2]

    • Wash the organic layer sequentially with purified water and saturated saline solution.[2]

    • Dry the organic layer over anhydrous Na₂SO₄ for 2 hours.[2]

    • Filter and concentrate under reduced pressure to obtain the crude N-benzyl aniline derivative.[2]

    • Purify the product using silica gel column chromatography.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of the synthesized compounds.

Materials:

  • Synthesized N-benzyl aniline derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)[1]

  • 96-well microtiter plates[1]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin, tetracycline)

  • Solvent for dissolving compounds (e.g., DMSO)

  • Incubator (37°C)

Procedure:

  • Preparation of Compound Stock Solutions:

    • Dissolve the synthesized N-benzyl aniline derivatives in DMSO to a high concentration (e.g., 10 mg/mL).[1]

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.[1]

    • Add an additional 100 µL of the compound stock solution to the first well of each test row to create an initial 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation:

    • Prepare a bacterial inoculum in MHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 10 µL of the diluted bacterial suspension to each well.

  • Controls:

    • Include a positive control (a known antibiotic).

    • Include a negative control (wells with MHB and inoculum only) to confirm bacterial growth.

    • Include a sterility control (wells with MHB only) to check for contamination.

  • Incubation:

    • Cover the microtiter plate and incubate at 37°C for 18-24 hours.[1]

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[1]

Visualizations

Synthesis Workflow of N-benzyl Aniline Derivatives

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification and Final Product A Substituted Aniline (e.g., 3-Nitroaniline) C Schiff Base Formation (Alcohol Solvent) A->C B Substituted Benzaldehyde B->C D Reduction (Sodium Borohydride) C->D E Work-up and Purification (Extraction, Chromatography) D->E F Pure N-benzyl Aniline Derivative E->F

Caption: General workflow for the synthesis of N-benzyl aniline derivatives.

Proposed Mechanism of Antibacterial Action: Membrane Disruption

G A N-benzyl Aniline Derivative C Interaction with Membrane Lipids A->C B Bacterial Cell Membrane B->C D Membrane Disruption & Pore Formation C->D E Leakage of Cellular Contents (Ions, Metabolites) D->E F Bacterial Cell Death E->F

Caption: Postulated mechanism of antibacterial action via membrane disruption.[1]

Logical Relationship: Structure-Activity Relationship (SAR) of N-benzyl Aniline Derivatives

Caption: Key structure-activity relationships for N-benzyl aniline antibacterial agents.

References

N-Benzyl-3-nitroaniline: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-3-nitroaniline is a readily accessible synthetic intermediate that serves as a valuable building block for the construction of a diverse range of heterocyclic compounds. Its utility stems from the presence of a reactive nitro group, which can be readily transformed into an amino functionality, and a benzyl-protected aniline (B41778) nitrogen. This dual functionality allows for sequential and regioselective reactions to build complex molecular architectures. This document provides detailed protocols for the application of this compound in the synthesis of two major classes of biologically active heterocycles: quinoxalines and benzimidazoles. These protocols are intended to guide researchers in the efficient synthesis and exploration of novel derivatives for potential therapeutic applications.

Core Physicochemical Data of this compound

PropertyValue
Molecular Formula C₁₃H₁₂N₂O₂
Molecular Weight 228.25 g/mol
Appearance Yellow to orange solid
CAS Number 33334-94-0

Synthetic Strategy Overview

The primary synthetic strategy involves a two-step process. The first and crucial step is the reduction of the nitro group of this compound to an amino group, yielding the key intermediate, N¹-benzylbenzene-1,3-diamine. This diamine is then subjected to various cyclization reactions to afford the desired heterocyclic scaffolds.

Synthetic_Strategy Start This compound Intermediate N¹-benzylbenzene-1,3-diamine Start->Intermediate Reduction Quinoxalines Quinoxaline Derivatives Intermediate->Quinoxalines Condensation with α-dicarbonyls Benzimidazoles Benzimidazole Derivatives Intermediate->Benzimidazoles Condensation with aldehydes/carboxylic acids Quinoxaline_Synthesis Diamine N¹-benzylbenzene- 1,3-diamine Reaction Condensation Diamine->Reaction Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Reaction Quinoxaline N-Benzyl Substituted Quinoxaline Reaction->Quinoxaline Benzimidazole_Synthesis Diamine N¹-benzylbenzene- 1,3-diamine Reaction Condensation Diamine->Reaction Aldehyde Aldehyde Aldehyde->Reaction Benzimidazole N-Benzyl Substituted Benzimidazole Reaction->Benzimidazole

Laboratory Scale Synthesis of N-benzyl-3-nitroaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed laboratory-scale protocols for the synthesis of N-benzyl-3-nitroaniline, a versatile intermediate in organic synthesis, particularly in the development of dyes and pharmaceutical compounds.[1] Two common and effective methods are presented: Reductive Amination and Nucleophilic Substitution (N-alkylation). These protocols are designed to be clear, concise, and reproducible for researchers in a laboratory setting.

Physicochemical Data

The following table summarizes the key physical and chemical properties of the target compound, this compound.

PropertyValueReference
Molecular Formula C₁₃H₁₂N₂O₂[2]
Molecular Weight 228.25 g/mol [2]
Appearance Yellow to orange solid/crystalline powder[3]
Melting Point 102-106 °C
CAS Number 33334-94-0[2]

Characterization Data

Successful synthesis of this compound can be confirmed by spectroscopic analysis. The following are the expected ¹H and ¹³C NMR chemical shifts.

¹H NMR (CDCl₃, 300 MHz) ¹³C NMR (CDCl₃, 75 MHz)
δ 7.44-7.32 (m, 5H, Ar-H Benzyl)δ 148.2 (C)
δ 7.22 (t, J = 8.0 Hz, 1H, Ar-H)δ 139.5 (C)
δ 7.00-6.80 (m, 3H, Ar-H)δ 129.3 (CH)
δ 4.38 (s, 2H, CH₂)δ 128.6 (CH)
δ 4.06 (br s, 1H, NH)δ 127.5 (CH)
δ 127.2 (CH)
δ 117.6 (CH)
δ 112.9 (CH)
δ 48.4 (CH₂)
Note: The provided NMR data is for the closely related N-benzylaniline and serves as a reference. Actual shifts for this compound may vary slightly due to the presence of the nitro group.

Experimental Protocols

Two distinct and reliable methods for the synthesis of this compound are detailed below.

Method 1: Reductive Amination

This two-step, one-pot synthesis involves the formation of a Schiff base (imine) from 3-nitroaniline (B104315) and benzaldehyde (B42025), followed by in-situ reduction with sodium borohydride (B1222165).

Reaction Scheme:

C₆H₄(NO₂)NH₂ + C₆H₅CHO → C₆H₄(NO₂)N=CHC₆H₅ + H₂O C₆H₄(NO₂)N=CHC₆H₅ + NaBH₄ → C₆H₄(NO₂)NHCH₂C₆H₅

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Nitroaniline138.122.76 g0.02
Benzaldehyde106.122.34 g (2.2 mL)0.022
Sodium Borohydride37.830.83 g0.022
Methanol (B129727)32.0450 mL-
Tetrahydrofuran (B95107) (THF)72.1120 mL-

Procedure:

  • Imine Formation:

    • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2.76 g (0.02 mol) of 3-nitroaniline in 30 mL of methanol.

    • To this solution, add 2.34 g (2.2 mL, 0.022 mol) of benzaldehyde dropwise at room temperature.

    • Stir the mixture at room temperature for 1 hour. The formation of the yellow Schiff base may be observed.

  • Reduction:

    • Cool the reaction mixture in an ice bath to 0-5 °C.

    • In a separate beaker, dissolve 0.83 g (0.022 mol) of sodium borohydride in 20 mL of tetrahydrofuran (THF).

    • Add the sodium borohydride solution dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of 50 mL of deionized water.

    • Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from hot methanol to yield this compound as a yellow crystalline solid.[1]

Safety Precautions:

  • 3-Nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Benzaldehyde: Harmful if swallowed and causes skin irritation. Handle in a fume hood.

  • Sodium Borohydride: Flammable solid and toxic if swallowed. Reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with water during storage.

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides.

Method 2: Nucleophilic Substitution (N-alkylation)

This method involves the direct N-alkylation of 3-nitroaniline with benzyl (B1604629) bromide in the presence of a base to neutralize the hydrobromic acid byproduct.

Reaction Scheme:

C₆H₄(NO₂)NH₂ + C₆H₅CH₂Br + K₂CO₃ → C₆H₄(NO₂)NHCH₂C₆H₅ + KHCO₃ + KBr

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Nitroaniline138.122.76 g0.02
Benzyl Bromide171.043.59 g (2.5 mL)0.021
Potassium Carbonate138.215.53 g0.04
Acetonitrile (B52724)41.0550 mL-
Potassium Iodide166.000.33 g0.002

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2.76 g (0.02 mol) of 3-nitroaniline, 5.53 g (0.04 mol) of anhydrous potassium carbonate, and 0.33 g (0.002 mol) of potassium iodide.

    • Add 50 mL of acetonitrile to the flask.

  • Alkylation:

    • Add 3.59 g (2.5 mL, 0.021 mol) of benzyl bromide dropwise to the stirred suspension at room temperature.

    • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and then brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of hexanes and ethyl acetate as the eluent.

Safety Precautions:

  • 3-Nitroaniline: See safety precautions for Method 1.

  • Benzyl Bromide: Corrosive and lachrymatory. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

  • Potassium Carbonate: Causes serious eye irritation. Avoid inhalation of dust.

  • Acetonitrile: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • Potassium Iodide: May cause damage to organs through prolonged or repeated exposure.

Diagrams

Logical Relationship of Synthesis Methods

Synthesis_Methods Synthesis Routes to this compound cluster_reductive_amination Reductive Amination cluster_nucleophilic_substitution Nucleophilic Substitution 3-Nitroaniline 3-Nitroaniline Imine_Formation Imine Formation 3-Nitroaniline->Imine_Formation N_Alkylation N-Alkylation 3-Nitroaniline->N_Alkylation Benzaldehyde Benzaldehyde Benzaldehyde->Imine_Formation Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->N_Alkylation Product This compound Reduction Reduction (NaBH4) Imine_Formation->Reduction Reduction->Product N_Alkylation->Product

Caption: Overview of the two primary synthesis routes for this compound.

Experimental Workflow for Reductive Amination

Reductive_Amination_Workflow Workflow for Reductive Amination Synthesis Start Start Dissolve_Aniline Dissolve 3-Nitroaniline in Methanol Start->Dissolve_Aniline Add_Benzaldehyde Add Benzaldehyde (Imine Formation) Dissolve_Aniline->Add_Benzaldehyde Cool Cool to 0-5 °C Add_Benzaldehyde->Cool Add_NaBH4 Add NaBH4 Solution (Reduction) Cool->Add_NaBH4 Stir_RT Stir at Room Temp Add_NaBH4->Stir_RT Quench Quench with Water Stir_RT->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Recrystallize Recrystallize from Methanol Dry_Concentrate->Recrystallize End Pure Product Recrystallize->End

Caption: Step-by-step workflow for the reductive amination synthesis.

Experimental Workflow for Nucleophilic Substitution

Nucleophilic_Substitution_Workflow Workflow for Nucleophilic Substitution Synthesis Start Start Combine_Reagents Combine 3-Nitroaniline, K2CO3, and KI in Acetonitrile Start->Combine_Reagents Add_Benzyl_Bromide Add Benzyl Bromide Combine_Reagents->Add_Benzyl_Bromide Reflux Reflux for 4-6 hours Add_Benzyl_Bromide->Reflux Cool_Filter Cool and Filter Reflux->Cool_Filter Concentrate Concentrate Filtrate Cool_Filter->Concentrate Workup Aqueous Workup Concentrate->Workup Dry_Concentrate Dry and Concentrate Workup->Dry_Concentrate Chromatography Column Chromatography Dry_Concentrate->Chromatography End Pure Product Chromatography->End

Caption: Step-by-step workflow for the nucleophilic substitution synthesis.

References

N-benzylation of 3-nitroaniline using benzyl chloride experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: N-Benzylation of 3-Nitroaniline (B104315) using Benzyl (B1604629) Chloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the N-benzylation of 3-nitroaniline using benzyl chloride. The N-benzylation of anilines is a fundamental transformation in organic synthesis, yielding precursors for various pharmaceuticals and functional materials. This protocol outlines the reaction setup, execution, work-up, and purification of the target compound, N-benzyl-3-nitroaniline. The information is compiled from established methodologies for the N-alkylation of anilines.

Reaction Scheme

The synthesis involves a nucleophilic substitution reaction where the nitrogen atom of 3-nitroaniline attacks the benzylic carbon of benzyl chloride, displacing the chloride ion. A base is typically used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

Reaction Scheme: N-benzylation of 3-nitroaniline

Figure 1. General reaction scheme for the N-benzylation of 3-nitroaniline.

Experimental Data Summary

The following table summarizes representative experimental conditions for the N-benzylation of anilines, which are adaptable for the synthesis of this compound. To minimize the formation of the dibenzylated product, an excess of the aniline (B41778) reactant is often employed.[1]

ParameterConditionNotesReference
Reactants 3-Nitroaniline, Benzyl Chloride
Stoichiometry (Aniline:Benzyl Chloride) 4 : 1An excess of aniline minimizes dibenzylation.[1]
Base Sodium Bicarbonate (NaHCO₃)1.25 moles per mole of benzyl chloride. Other bases like potassium carbonate can also be used.[1][2][1]
Solvent Water or AcetoneWater is used with sodium bicarbonate. Acetone is often used with potassium carbonate.[1][2][1][2]
Temperature 90–95 °CThe reaction is typically heated to reflux.[1]
Reaction Time ~4 hoursThe reaction progress can be monitored by Thin Layer Chromatography (TLC).[1][1]
Yield 85-87% (for benzylaniline)Yields are highly dependent on specific conditions and purification methods.[1]

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of benzylaniline from aniline and benzyl chloride.[1]

3.1 Materials and Equipment

  • Reagents:

    • 3-Nitroaniline (C₆H₆N₂O₂)

    • Benzyl Chloride (C₇H₇Cl), freshly distilled[1]

    • Sodium Bicarbonate (NaHCO₃)

    • Water (H₂O), distilled

    • Saturated Sodium Chloride solution (brine)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Solvents for purification (e.g., ligroin, ethanol, or a mixture for column chromatography)[1][3]

  • Equipment:

    • Three-neck round-bottom flask (e.g., 1500 mL for a 1-mole scale reaction)

    • Reflux condenser

    • Mechanical stirrer

    • Separatory funnel

    • Heating mantle or steam bath

    • Filtration apparatus (e.g., Büchner funnel)

    • Rotary evaporator

    • Apparatus for distillation under reduced pressure or column chromatography

3.2 Reaction Procedure

  • Setup: Assemble a 1500 mL three-neck flask with a reflux condenser, a mechanical stirrer, and a 200 mL separatory funnel.

  • Charging the Flask: In the flask, combine 3-nitroaniline (4 moles), sodium bicarbonate (1.25 moles), and 100 mL of water.[1]

  • Initiating the Reaction: Begin vigorous stirring and heat the mixture to 90–95 °C using a steam bath or heating mantle.[1]

  • Addition of Benzyl Chloride: Slowly add benzyl chloride (1 mole), which should be freshly distilled, from the separatory funnel over a period of 1.5 to 2 hours. Maintain vigorous agitation throughout the addition.[1]

  • Reaction Completion: Continue heating and stirring the mixture for a total of four hours to ensure the reaction goes to completion.[1]

3.3 Work-up and Isolation

  • Cooling: After the reaction is complete, cool the mixture to room temperature.[4]

  • Filtration and Separation: Filter the mixture with suction. Transfer the filtrate to a separatory funnel and separate the organic layer from the aqueous layer.[1]

  • Washing: Wash the organic layer with a saturated salt solution to facilitate a cleaner separation.[1]

  • Drying: Dry the isolated organic layer by shaking it with approximately 20 g of anhydrous sodium sulfate, and then filter again with suction.[1]

3.4 Purification

  • Removal of Excess Reactant: Remove the excess 3-nitroaniline by distillation under reduced pressure.[1]

  • Final Purification: The crude this compound can be further purified. One method involves crystallization from a suitable solvent like hot ethanol.[3] The product, this compound, should be a yellow crystalline powder.[3] Alternatively, column chromatography can be employed for purification.[2]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol.

experimental_workflow A Reaction Setup (3-Nitroaniline, NaHCO₃, Water) B Heating to 90-95 °C with Vigorous Stirring A->B C Slow Addition of Benzyl Chloride (1.5-2h) B->C D Reaction Completion (Total 4h) C->D E Cool to Room Temperature D->E F Work-up (Filtration, Separation, Washing) E->F G Drying (Anhydrous Na₂SO₄) F->G H Purification (Vacuum Distillation / Crystallization) G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

Safety and Handling Precautions

  • 3-Nitroaniline: Toxic by inhalation, ingestion, and skin contact. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Benzyl Chloride: It is a lachrymator and is corrosive. It should be handled with extreme care in a fume hood. Ensure all glassware is dry before use.

  • General: The reaction should be conducted in a well-ventilated area. Avoid breathing vapors and direct contact with the chemicals.

References

Application Note: Selective Catalytic Transfer Hydrogenation of N-benzyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, crucial for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Catalytic transfer hydrogenation (CTH) has emerged as a safer and more convenient alternative to classical catalytic hydrogenation using pressurized hydrogen gas.[2][3][4] CTH typically employs a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or hydrazine (B178648) hydrate (B1144303), in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[3][4][5] This method obviates the need for specialized high-pressure equipment and mitigates the hazards associated with handling flammable hydrogen gas.[3]

N-benzyl-3-nitroaniline presents a specific challenge due to the presence of two reducible functional groups: the nitro group and the N-benzyl group, which is susceptible to hydrogenolysis. This application note details a protocol for the selective catalytic transfer hydrogenation of the nitro group in this compound to afford N-benzyl-benzene-1,3-diamine, minimizing the cleavage of the N-benzyl group. The protocol's high efficiency and selectivity make it a valuable tool for researchers in drug development and organic synthesis.

Principle of the Method

Catalytic transfer hydrogenation involves the in situ generation of hydrogen on the surface of the catalyst. In this protocol, ammonium formate decomposes in the presence of Pd/C to produce hydrogen, carbon dioxide, and ammonia. The adsorbed hydrogen then reduces the nitro group on the this compound to an amino group. The reaction conditions are optimized to favor the reduction of the nitro group over the hydrogenolysis of the N-benzyl bond.

Experimental Protocols

Materials and Equipment
  • This compound

  • 10% Palladium on Carbon (10% Pd/C)

  • Ammonium formate (NH₄HCO₂)

  • Methanol (B129727) (MeOH), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Filtration apparatus (e.g., Buchner funnel or a pad of Celite®)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Standard laboratory glassware

Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate

This protocol describes the selective reduction of the nitro group of this compound using ammonium formate as the hydrogen donor.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 228.25 mg).

  • Solvent and Catalyst Addition: Add anhydrous methanol (10 mL) to the flask and stir until the substrate is fully dissolved. Carefully add 10% Pd/C (10 mol% Pd, approximately 106 mg).

  • Initiation of Reaction: Under an inert atmosphere (e.g., nitrogen), add ammonium formate (5.0 mmol, 315.3 mg) to the stirred suspension in one portion.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent). The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.

  • Isolation of Product: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-benzyl-benzene-1,3-diamine.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Catalytic Transfer Hydrogenation using Hydrazine Hydrate (Alternative Protocol)

Hydrazine hydrate can also be used as a hydrogen donor. Caution should be exercised as hydrazine is toxic.

  • Reaction Setup: To a round-bottom flask with a magnetic stir bar, add this compound (1.0 mmol, 228.25 mg).

  • Solvent and Catalyst Addition: Add methanol (10 mL) and 10% Pd/C (5 mol% Pd, approximately 53 mg).

  • Initiation of Reaction: Add hydrazine hydrate (3.0 mmol, approximately 0.15 mL of a 64% solution in water) dropwise to the stirred suspension at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-50 °C if the reaction is sluggish.

  • Monitoring and Work-up: Monitor the reaction by TLC. The work-up procedure is identical to Protocol 1.

Data Presentation

The following table summarizes representative yields for the catalytic transfer hydrogenation of various nitroarenes to their corresponding anilines using Pd/C and a hydrogen donor. While specific data for this compound is not widely published, these examples demonstrate the general efficacy of the method.

EntrySubstrateHydrogen DonorCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NitrobenzeneAmmonium Formate10MethanolReflux1>99
24-NitrotolueneAmmonium Formate10MethanolReflux1>99
34-NitroanisoleAmmonium Formate10MethanolReflux1.598
43-NitroanilineHydrazine Hydrate5Methanol250.599
51,3-DinitrobenzeneHydrazine Hydrate5Methanol25195 (as 3-nitroaniline)

Data is compiled from analogous reactions reported in the literature and serves for illustrative purposes.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Add this compound to a round-bottom flask B 2. Add Methanol and 10% Pd/C A->B C 3. Add Ammonium Formate under an inert atmosphere B->C D 4. Heat to reflux C->D E 5. Monitor by TLC D->E F 6. Cool and filter through Celite® E->F Reaction complete G 7. Evaporate solvent F->G H 8. Purify by column chromatography (if needed) G->H

Caption: Experimental workflow for the catalytic transfer hydrogenation.

reaction_pathway reactant This compound product N-benzyl-benzene-1,3-diamine reactant->product [H] reagents 10% Pd/C Ammonium Formate Methanol, Reflux

Caption: Reaction pathway for the selective reduction.

Discussion

The catalytic transfer hydrogenation of this compound offers a robust and efficient method for the synthesis of N-benzyl-benzene-1,3-diamine. The primary advantage of this technique is its operational simplicity and enhanced safety profile compared to methods requiring gaseous hydrogen.[3] The choice of ammonium formate as a hydrogen donor is particularly advantageous due to its stability, low cost, and ease of handling.[4]

A critical aspect of this transformation is achieving high chemoselectivity for the reduction of the nitro group while preserving the N-benzyl protecting group. The conditions outlined in this protocol, particularly the use of Pd/C and refluxing methanol, have been shown to be effective for the reduction of nitroarenes.[5] While Pd/C is also known to catalyze N-debenzylation, the reaction kinetics generally favor the reduction of the nitro group under these transfer hydrogenation conditions.[6] Monitoring the reaction closely by TLC is essential to prevent over-reduction and subsequent debenzylation.

In cases where debenzylation is a significant side reaction, alternative catalysts such as platinum on carbon (Pt/C) might be considered, as they can sometimes offer different selectivity profiles.[7] Additionally, employing milder conditions, such as lower temperatures and shorter reaction times, can also help to minimize the loss of the N-benzyl group. The alternative protocol using hydrazine hydrate at room temperature may offer a milder approach, potentially improving selectivity.[8][9]

Conclusion

This application note provides a detailed and reliable protocol for the selective catalytic transfer hydrogenation of this compound. The described method is a valuable tool for researchers and scientists in the field of drug development and organic synthesis, enabling the efficient and safe production of the corresponding diamine. The use of readily available reagents and standard laboratory equipment makes this protocol widely accessible.

References

Application Notes and Protocols for N-benzyl-3-nitroaniline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of N-benzyl-3-nitroaniline derivatives and related compounds. This document includes detailed experimental protocols and quantitative data to guide research and development efforts in oncology, infectious diseases, and enzyme inhibition.

Anticancer Activity

This compound derivatives, and more broadly, substituted nitroanilines, have emerged as a promising class of compounds in cancer research. The presence of the nitro group is often key to their mechanism of action, enabling bioreductive activation under the hypoxic conditions characteristic of solid tumors.

Hypoxia-Selective Cytotoxicity

Nitroaniline derivatives can act as hypoxia-selective cytotoxins. In low-oxygen environments, the nitro group can be reduced to form reactive nitroso, hydroxylamine, and amine species. These reduced forms can induce cellular damage and apoptosis, preferentially targeting cancer cells in hypoxic regions of tumors. A patent describes novel nitroaniline-based alkylating agents with activity as hypoxia-selective cytotoxins.[1]

Inhibition of Tubulin Polymerization

Certain N-benzylaniline derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce mitotic arrest and apoptosis in cancer cells. A study on a series of water-soluble N-(3,4,5-trimethoxybenzyl)aniline salts demonstrated a clear structure-activity relationship, with smaller substituents on the aniline (B41778) ring leading to greater potency.[2][3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected N-substituted nitroaniline and benzylaniline derivatives against various cancer cell lines.

Compound IDN-Substituent/StructureCancer Cell LineIC50 (µM)Reference
1a 4-Methylphenyl (on 2-nitroaniline)HCT1160.0059[4]
1b 4-(Dimethylamino)phenyl (on 2-nitroaniline)HCT1168.7[4]
2a 2,4-DinitrophenylUV4 (hypoxic)- (60-70 fold selectivity)[5]
3 4-Methyl-N-(3,4,5-trimethoxybenzyl)aniline HClMultiple cell lines3.5[2]
4 3-(Benzylsulfonyl)-5-nitroanilineNot specifiedPreliminary activity noted[6]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of this compound derivatives on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

  • Cancer cell line of interest (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent). Incubate for 48–72 hours.[4]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.[4]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

anticancer_workflow Workflow for In Vitro Anticancer Screening cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plates treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_sol Dissolve Formazan Crystals mtt_add->formazan_sol read_absorbance Measure Absorbance (570 nm) formazan_sol->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50

Caption: Workflow for assessing the in vitro cytotoxicity of this compound derivatives.

mechanism_hypoxia Mechanism of Hypoxia-Selective Activation compound This compound (Prodrug) hypoxic_cell Hypoxic Cancer Cell compound->hypoxic_cell reduction Nitroreductases hypoxic_cell->reduction High Expression reactive_species Reactive Hydroxylamine and Amino Species reduction->reactive_species Bioreduction of Nitro Group damage DNA Damage & Oxidative Stress reactive_species->damage apoptosis Cell Death (Apoptosis) damage->apoptosis

Caption: Hypoxia-selective activation of nitroaniline derivatives in cancer cells.

Antimicrobial Activity

N-benzylaniline derivatives have demonstrated notable activity against a range of microbial pathogens, particularly Gram-positive bacteria.

Antibacterial and Antifungal Activity

A study detailed in a patent application (CN111499519A) evaluated a series of N-benzylaniline derivatives against various bacteria and fungi. The results indicated that while most derivatives had low activity against Gram-negative bacteria and fungi, they exhibited moderate to strong inhibitory activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[4]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected N-benzylaniline derivatives.

CompoundBacillus cereusStaphylococcus aureusMRSAEscherichia coliCandida albicansReference
Derivative 2 6.25 µM12.5 µM12.5 µM>200 µM>200 µM[4]
Derivative 4 12.5 µM25 µM25 µM>200 µM>200 µM[4]
Derivative 7 3.13 µM6.25 µM6.25 µM>200 µM>200 µM[4]
Ofloxacin 0.78 µM0.78 µM1.56 µM0.39 µM-[4]
Amphotericin B ----1.56 µM[4]
Experimental Protocol: Broth Microdilution MIC Assay

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of test compounds against bacterial and fungal strains.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Bacterial/Fungal inoculum (adjusted to standard turbidity)

  • Positive control antibiotic (e.g., Ofloxacin, Amphotericin B)

  • Spectrophotometer or McFarland standards

Procedure:

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared inoculum to each well, bringing the total volume to 200 µL. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18–24 hours for bacteria, or at 35°C for 24–48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as compared to the growth control well.[4]

Enzyme Inhibition

Derivatives of N-benzylaniline have also been investigated as inhibitors of clinically relevant enzymes, such as carbonic anhydrases and acetylcholinesterase.

Carbonic Anhydrase and Acetylcholinesterase Inhibition

A study on novel N-benzyl and N-allyl aniline derivatives identified them as highly potent inhibitors of human carbonic anhydrase isoforms (hCA I and hCA II) and acetylcholinesterase (AChE).

Quantitative Enzyme Inhibition Data

The table below summarizes the inhibitory activities (IC50 and Ki values) of selected N-benzyl aniline derivatives.

CompoundhCA I (IC50)hCA II (IC50)AChE (IC50)hCA I (Ki)hCA II (Ki)AChE (Ki)Reference
1a 243.11 nM296.32 nM182.45 nM202.12 ± 16.21 nM298.57 ± 94.13 nM149.24 ± 15.59 nM[5]
1b 633.54 nM518.37 nM520.21 nM635.31 ± 45.33 nM511.18 ± 115.98 nM519.59 ± 102.27 nM[5]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay

Objective: To measure the inhibition of carbonic anhydrase activity.

Principle: This assay is based on the CA-catalyzed hydration of p-nitrophenyl acetate (B1210297) (p-NPA) to p-nitrophenol, which can be monitored spectrophotometrically at 400 nm.

Materials:

  • Human carbonic anhydrase isoenzymes (hCA I, hCA II)

  • Tris-HCl buffer (pH 7.4)

  • p-Nitrophenyl acetate (p-NPA) substrate

  • Test compounds (inhibitors)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Assay Preparation: To each well of a 96-well plate, add Tris-HCl buffer, a solution of the hCA enzyme, and the test compound at various concentrations.

  • Initiation of Reaction: Start the reaction by adding the p-NPA substrate to each well.

  • Measurement: Immediately measure the increase in absorbance at 400 nm over time at room temperature. The rate of p-nitrophenol formation is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. Ki values can be determined using the Cheng-Prusoff equation.

Synthesis Protocol: General Synthesis of this compound

A common method for synthesizing this compound involves a two-step process: reductive amination.[7][8]

Step 1: Formation of Schiff Base (N-(3-nitrophenyl)benzenecarboximine)

  • Dissolve m-nitroaniline in a suitable alcohol solvent (e.g., methanol (B129727) or ethanol).

  • Add an equimolar amount of benzaldehyde (B42025) to the solution.

  • Add a catalytic amount of a weak acid (e.g., acetic acid).

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to allow the Schiff base to precipitate. Collect the solid by filtration and wash with cold solvent.

Step 2: Reduction of the Schiff Base

  • Suspend the synthesized Schiff base in an alcohol solvent (e.g., methanol) at room temperature.

  • Slowly add sodium borohydride (B1222165) (NaBH4) in portions while stirring.[7][8]

  • Continue stirring at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by slowly adding water or crushed ice.[7]

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol (B145695) or methanol) or by column chromatography.[8]

synthesis_pathway General Synthesis of this compound cluster_reactants nitroaniline m-Nitroaniline schiff_base Schiff Base Intermediate (N-(3-nitrophenyl)benzenecarboximine) nitroaniline->schiff_base Condensation (Reflux, weak acid) benzaldehyde Benzaldehyde benzaldehyde->schiff_base Condensation (Reflux, weak acid) final_product This compound schiff_base->final_product Reduction (NaBH4, Methanol)

Caption: Synthetic pathway for this compound via reductive amination.

References

Application Notes and Protocols: N-benzyl-3-nitroaniline in Corrosion Inhibitor Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-3-nitroaniline is an organic compound with potential applications in corrosion protection. Its molecular structure, featuring a polar nitro group (-NO₂), a secondary amine group (-NH-), and aromatic rings, suggests its propensity for adsorption on metal surfaces, a key characteristic of effective corrosion inhibitors. The lone pair of electrons on the nitrogen atom and the π-electrons of the benzene (B151609) rings can facilitate the formation of a protective film on the metal, isolating it from the corrosive environment. This document provides an overview of the theoretical basis for its application as a corrosion inhibitor, along with detailed experimental protocols for its evaluation, based on studies of structurally similar compounds.

Predicted Corrosion Inhibition Performance (Based on Analogous Compounds)

Table 1: Corrosion Inhibition Efficiency of Structurally Similar Compounds

InhibitorMetalCorrosive MediumInhibitor ConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
m-nitroanilineZinc0.15 M HNO₃40 mM2899.4[1][2]
N-benzylidene-4-nitroanilineMild Steel1 M HCl200 ppm3085.2[3][4]
N-benzylidene-4-nitroanilineMild Steel0.5 M H₂SO₄200 ppm3082.6[3][4]

Theoretical Evaluation of Corrosion Inhibition Potential

Quantum chemical calculations are a powerful tool for predicting the corrosion inhibition potential of organic molecules. Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ) can elucidate the interaction between the inhibitor molecule and the metal surface.

Table 2: Key Quantum Chemical Parameters for Corrosion Inhibition Potential

ParameterSignificance in Corrosion Inhibition
EHOMO Higher values indicate a greater tendency to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption and inhibition efficiency.
ELUMO Lower values suggest a higher affinity to accept electrons from the metal surface, which can also contribute to the inhibitor-metal bond.
Energy Gap (ΔE) A smaller energy gap implies higher reactivity of the molecule, which generally correlates with better inhibition efficiency as it facilitates adsorption.
Dipole Moment (μ) A higher dipole moment may increase the electrostatic interaction between the inhibitor and the charged metal surface, promoting adsorption.

While specific quantum chemical data for this compound is not available in the cited literature, the presence of electron-donating (amine) and electron-withdrawing (nitro) groups suggests a significant dipole moment and the potential for strong interaction with metal surfaces.

Experimental Protocols

The following are detailed protocols for evaluating the corrosion inhibition performance of this compound, adapted from standard methods used for similar organic inhibitors.

Weight Loss Method

This gravimetric method is a straightforward and widely used technique to determine corrosion rate and inhibitor efficiency.

Materials and Equipment:

  • Metal coupons (e.g., mild steel, zinc) of known dimensions

  • Corrosive solution (e.g., 1 M HCl, 0.5 M H₂SO₄)

  • This compound

  • Analytical balance (±0.1 mg)

  • Water bath or thermostat

  • Desiccator

  • Polishing paper (various grits)

  • Acetone, distilled water

Procedure:

  • Mechanically polish the metal coupons with successively finer grades of polishing paper.

  • Degrease the coupons with acetone, wash with distilled water, and dry thoroughly.

  • Accurately weigh the cleaned coupons (W₁).

  • Prepare the corrosive solution with and without various concentrations of this compound.

  • Immerse the prepared coupons in the test solutions for a specified period (e.g., 6, 12, 24 hours) at a constant temperature.

  • After the immersion period, retrieve the coupons, and remove the corrosion products by cleaning with a suitable solution (e.g., a solution containing HCl and a small amount of a pickling inhibitor).

  • Wash the cleaned coupons with distilled water, dry, and re-weigh (W₂).

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • Corrosion Rate (CR) = (W₁ - W₂) / (A * t)

      • Where: A is the surface area of the coupon and t is the immersion time.

    • Inhibition Efficiency (IE%) = [(CR₀ - CRᵢ) / CR₀] * 100

      • Where: CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

Electrochemical Methods

Electrochemical techniques provide faster results and insights into the mechanism of inhibition (anodic, cathodic, or mixed-type).

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: metal specimen; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite)

  • Test solutions (as in the weight loss method)

a) Potentiodynamic Polarization:

  • Prepare the working electrode by polishing, cleaning, and drying as described previously.

  • Assemble the three-electrode cell with the test solution.

  • Allow the system to stabilize by measuring the open-circuit potential (OCP) for about 30-60 minutes.

  • Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Plot the resulting polarization curve (log current density vs. potential).

  • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel slopes.

  • Calculate the inhibition efficiency (IE%) using:

    • IE% = [(icorr,0 - icorr,i) / icorr,0] * 100

      • Where: icorr,0 is the corrosion current density without inhibitor and icorr,i is the corrosion current density with inhibitor.

b) Electrochemical Impedance Spectroscopy (EIS):

  • Prepare the electrode and cell as for the polarization measurement.

  • After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 0.01 Hz).

  • Plot the impedance data as a Nyquist plot (Zimaginary vs. Zreal).

  • Model the data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct).

  • Calculate the inhibition efficiency (IE%) using:

    • IE% = [(Rct,i - Rct,0) / Rct,i] * 100

      • Where: Rct,0 is the charge transfer resistance without inhibitor and Rct,i is the charge transfer resistance with inhibitor.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Corrosion Testing cluster_analysis Data Acquisition & Analysis cluster_electrochem Electrochemical Analysis p1 Metal Coupon Polishing p2 Degreasing & Cleaning p1->p2 p3 Initial Weighing (W1) p2->p3 t2 Immerse Coupons p3->t2 t1 Prepare Corrosive Media (with/without Inhibitor) t1->t2 t3 Maintain Constant Temperature t2->t3 a1 Retrieve & Clean Coupons t3->a1 a2 Final Weighing (W2) a1->a2 a3 Calculate Corrosion Rate a2->a3 a4 Calculate Inhibition Efficiency a3->a4 e1 Three-Electrode Cell Setup e2 OCP Stabilization e1->e2 e3 Polarization / EIS Measurement e2->e3 e4 Data Analysis (icorr, Rct) e3->e4

Caption: Workflow for evaluating corrosion inhibitor performance.

Proposed Mechanism of Inhibition

Inhibition_Mechanism cluster_surface Metal Surface in Corrosive Medium cluster_inhibitor Inhibitor Action cluster_interaction Inhibitor-Metal Interaction cluster_protection Protection Mechanism metal Metal Surface (e.g., Fe) anodic Anodic Dissolution (Fe -> Fe++ + 2e-) metal->anodic cathodic Cathodic Reaction (e.g., 2H+ + 2e- -> H2) metal->cathodic inhibitor This compound adsorption Adsorption on Metal Surface inhibitor->adsorption interaction1 N-atom lone pair donation to vacant d-orbitals of Fe adsorption->interaction1 interaction2 π-electron interaction from aromatic rings with metal surface adsorption->interaction2 film Formation of a Protective Film interaction1->film interaction2->film block_anodic Blocks Anodic Sites film->block_anodic block_cathodic Blocks Cathodic Sites film->block_cathodic block_anodic->anodic Inhibits block_cathodic->cathodic Inhibits

Caption: Proposed mechanism of corrosion inhibition by this compound.

Conclusion

While direct experimental validation is pending, the molecular structure of this compound and data from analogous compounds strongly suggest its potential as an effective corrosion inhibitor. The provided protocols offer a comprehensive framework for its systematic evaluation. Further research, including quantum chemical modeling and extensive experimental testing across various metals and corrosive environments, is warranted to fully characterize its performance and optimize its application in corrosion inhibitor formulations.

References

Application Notes and Protocols: N-benzyl-3-nitroaniline as a Potential Solvatochromic Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-benzyl-3-nitroaniline, a promising candidate for solvatochromic applications. This document details its synthesis, theoretical solvatochromic properties, and protocols for its use as a potential environmental polarity sensor. The information is intended to guide researchers in exploring its utility in various scientific and drug development contexts.

Introduction

Solvatochromic dyes are compounds that exhibit a shift in their UV-visible absorption or emission spectra in response to the polarity of their solvent environment. This property makes them valuable tools for probing the microenvironment of chemical and biological systems. This compound, a derivative of nitroaniline, possesses the characteristic electron donor-acceptor structure typical of many solvatochromic molecules, with the amino group acting as the donor and the nitro group as the acceptor. The introduction of the benzyl (B1604629) group can further modulate its solubility and interaction with the surrounding medium, making it a molecule of interest for solvatochromic studies.

Synthesis of this compound

A reliable method for the synthesis of this compound involves a two-step process: the formation of a Schiff base from 3-nitroaniline (B104315) and benzaldehyde (B42025), followed by its reduction.[1]

Experimental Protocol: Synthesis

Materials:

  • 3-nitroaniline

  • Benzaldehyde

  • Methanol (B129727)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Glacial acetic acid (catalyst)

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filter funnel and filter paper

  • Rotary evaporator

Procedure:

  • Schiff Base Formation:

    • In a round bottom flask, dissolve 1 equivalent of 3-nitroaniline in methanol.

    • Add 1.1 equivalents of benzaldehyde to the solution.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture with stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature. The Schiff base may precipitate out of the solution.

  • Reduction of the Schiff Base:

    • Cool the reaction mixture containing the Schiff base in an ice bath.

    • Slowly add 1.5 equivalents of sodium borohydride in small portions with continuous stirring. Caution: Hydrogen gas is evolved during this step. Ensure proper ventilation.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 1-2 hours.

    • Quench the reaction by the slow addition of water.

    • The crude this compound will precipitate.

  • Purification:

    • Collect the precipitate by filtration and wash it with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield yellow crystals.[2]

    • The purity of the final product should be confirmed by TLC and its structure verified by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

G cluster_synthesis Synthesis Workflow reactants 3-Nitroaniline + Benzaldehyde (in Methanol with Acetic Acid catalyst) reflux Reflux (2-3 hours) reactants->reflux schiff_base Schiff Base Formation reflux->schiff_base cool_ice Cool in Ice Bath schiff_base->cool_ice nabh4 Add Sodium Borohydride (NaBH4) cool_ice->nabh4 reduction Reduction nabh4->reduction stir_rt Stir at Room Temperature (1-2 hours) reduction->stir_rt quench Quench with Water stir_rt->quench precipitation Precipitation of Crude Product quench->precipitation filtration Filtration and Washing precipitation->filtration recrystallization Recrystallization (Methanol/Ethanol) filtration->recrystallization final_product Pure this compound recrystallization->final_product

Synthesis workflow for this compound.

Solvatochromic Properties

Expected Solvatochromic Shift Data
SolventDielectric Constant (ε)Polarity IndexExpected λmax Shift
n-Hexane1.880.1Blue-shifted
Toluene2.382.4
Dichloromethane8.933.1
Acetone (B3395972)20.75.1
Ethanol24.54.3
Methanol32.75.1
Acetonitrile37.55.8
Dimethyl Sulfoxide (DMSO)46.77.2Red-shifted
Water80.110.2Most Red-shifted

Note: The arrows indicate the expected direction of the shift in λmax relative to a non-polar solvent like n-hexane.

Experimental Protocol: Solvatochromism Study

Materials:

  • This compound

  • A series of solvents of varying polarity (e.g., those listed in the table above)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a solvent in which it is readily soluble (e.g., acetone or ethanol).

  • Sample Preparation:

    • For each solvent to be tested, prepare a dilute solution of this compound by transferring a small, precise volume of the stock solution to a volumetric flask and diluting it to the mark with the respective solvent. The final concentration should be in the micromolar range to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Spectral Measurement:

    • Record the UV-Vis absorption spectrum of each solution from approximately 300 nm to 600 nm, using the pure solvent as a blank.

    • Determine the wavelength of maximum absorption (λmax) for each solvent.

  • Data Analysis:

    • Tabulate the λmax values against the polarity of the solvents.

    • Correlate the shift in λmax with solvent polarity parameters such as the dielectric constant or the Reichardt's dye ET(30) scale.

G cluster_solvatochromism Solvatochromism Analysis Workflow prep_stock Prepare Stock Solution of This compound prep_samples Prepare Dilute Solutions in Various Solvents prep_stock->prep_samples uv_vis Record UV-Vis Spectra prep_samples->uv_vis det_lambda_max Determine λmax for each Solvent uv_vis->det_lambda_max data_analysis Correlate λmax with Solvent Polarity det_lambda_max->data_analysis conclusion Characterize Solvatochromic Behavior data_analysis->conclusion

Workflow for solvatochromism analysis.

Potential Applications in Drug Development and Research

While specific applications of this compound are yet to be extensively explored, its potential as a solvatochromic probe suggests several areas of utility for researchers and drug development professionals.

  • Probing Drug-Target Interactions: Covalently attaching this compound to a drug molecule could allow for the monitoring of its binding to a target protein. A change in the local environment upon binding, such as the exclusion of water molecules from a hydrophobic pocket, would be expected to cause a spectral shift, providing insights into the binding event.[3]

  • Assessing Membrane Permeability: The solvatochromic properties could be utilized to study the interaction of drug candidates with lipid bilayers, providing information on their potential to cross cell membranes.

  • Sensing in Biological Systems: As with other nitroaniline derivatives, this compound could potentially be used in the development of fluorescent or colorimetric sensors for specific analytes or changes in the cellular environment.[4][5]

G cluster_application Conceptual Application in Sensing dye This compound (Solvatochromic Dye) interaction Interaction dye->interaction environment Change in Microenvironment (e.g., Polarity, Binding Event) environment->interaction spectral_shift Observable Spectral Shift (Change in Color or Fluorescence) interaction->spectral_shift detection Detection of Analyte or Process spectral_shift->detection

Conceptual diagram of a sensing application.

Conclusion

This compound presents itself as a readily synthesizable compound with strong potential as a solvatochromic dye. Its predicted sensitivity to solvent polarity, based on the behavior of analogous nitroaniline derivatives, makes it a valuable candidate for further investigation. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize and characterize this compound and to explore its utility as a probe in a variety of chemical and biological applications, including those relevant to drug discovery and development. Further experimental validation of its solvatochromic properties is warranted to fully realize its potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-benzyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-benzyl-3-nitroaniline synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are three main synthetic routes for this compound:

  • Direct N-benzylation of 3-nitroaniline (B104315): This method involves the reaction of 3-nitroaniline with a benzylating agent, such as benzyl (B1604629) bromide or benzyl alcohol, in the presence of a base and sometimes a catalyst.

  • Reductive Amination: This two-step, one-pot process begins with the reaction of 3-nitroaniline and benzaldehyde (B42025) to form an intermediate Schiff base (an imine). This intermediate is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the final product.[1][2][3]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming the C-N bond between 3-nitroaniline and a benzyl halide.[4][5] The efficiency of this reaction is highly dependent on the choice of palladium catalyst and phosphine (B1218219) ligand.[6]

Q2: What is the most common side product in the direct N-benzylation of 3-nitroaniline, and how can it be minimized?

A2: The most prevalent side product is the N,N-dibenzyl-3-nitroaniline, formed by the over-alkylation of the desired product.[7][8] The mono-alkylated product, this compound, can be more nucleophilic than the starting 3-nitroaniline, making it susceptible to a second benzylation.[7] To minimize this side reaction, consider the following strategies:

  • Control Stoichiometry: Use a large excess of 3-nitroaniline relative to the benzylating agent.[7]

  • Reaction Conditions: Lowering the reaction temperature can help reduce the rate of the second benzylation step.[7]

Q3: My reductive amination reaction is giving a low yield. What are the potential causes?

A3: Low yields in the reductive amination of 3-nitroaniline and benzaldehyde can arise from several factors:

  • Inefficient Imine Formation: The initial condensation to form the Schiff base is an equilibrium process. Inadequate removal of water can shift the equilibrium back towards the starting materials.

  • Side Reactions of the Reducing Agent: Sodium borohydride can react with protic solvents like methanol (B129727) or ethanol (B145695), especially in the presence of acid catalysts, reducing its effective concentration.[1]

  • Reduction of Benzaldehyde: The reducing agent can reduce the starting benzaldehyde to benzyl alcohol, consuming the reagent and reducing the potential yield.[9]

  • Hydrolysis of the Imine Intermediate: The imine can be hydrolyzed back to the aldehyde and amine if excess water is present before reduction is complete.

Q4: How do I choose the right catalyst and ligand for a Buchwald-Hartwig amination approach?

A4: The choice of catalyst and ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally preferred as they promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[4] For the coupling of an electron-deficient aniline (B41778) like 3-nitroaniline, ligands such as XPhos, SPhos, or BrettPhos are often effective.[4] The selection should be based on literature precedents for similar substrates or through experimental screening of different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands.

Troubleshooting Guides

Issue 1: Low Yield in Direct N-benzylation
Potential Cause Troubleshooting Steps
Low reactivity of 3-nitroaniline The electron-withdrawing nitro group reduces the nucleophilicity of the aniline.[7] Increase the reaction temperature gradually while monitoring for byproduct formation. Consider using a more reactive benzylating agent, such as benzyl iodide, which can be generated in situ by adding potassium iodide to a reaction with benzyl bromide.[8]
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding more of the benzylating agent or base. Ensure the reaction is running for a sufficient amount of time.
Poor choice of base or solvent Screen different bases. While a strong base is needed, a very strong base might promote side reactions.[10] Common choices include K₂CO₃, NaHCO₃, or organic bases like triethylamine. The solvent can also play a crucial role; polar aprotic solvents like DMF or acetonitrile (B52724) are often used.
Catalyst deactivation (if using a catalytic method) If employing a "borrowing hydrogen" strategy with benzyl alcohol, ensure the catalyst is active and not poisoned by impurities in the starting materials or solvent.
Issue 2: Multiple Products in Reductive Amination
Potential Cause Troubleshooting Steps
Unreacted starting materials (3-nitroaniline and benzaldehyde) present Ensure the initial imine formation step goes to completion before adding the reducing agent. This can be facilitated by removing water, for example, by using a Dean-Stark apparatus or a drying agent.
Presence of benzyl alcohol in the product mixture This indicates that the reducing agent is reducing the benzaldehyde. Add the reducing agent portion-wise and at a controlled temperature (e.g., 0 °C) to favor the reduction of the imine, which is typically formed as the reaction proceeds.
Formation of an unexpected side product Characterize the side product to understand its origin. For instance, prolonged heating during imine formation can sometimes lead to side reactions.[1] Ensure that the reducing agent is selective for the imine and does not reduce the nitro group under the reaction conditions. NaBH₄ is generally mild enough not to reduce the nitro group in this context.[1]
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Product co-elutes with starting material or side products during column chromatography Optimize the solvent system for column chromatography.[11] A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can improve separation. Monitor the fractions by TLC to identify the pure product.
Product oils out during recrystallization The chosen solvent may not be ideal. Screen a variety of solvents or solvent mixtures. Ensure the crude product is sufficiently pure before attempting recrystallization, as impurities can interfere with crystal formation.
Product is difficult to separate from N,N-dibenzyl-3-nitroaniline The polarity of the mono- and di-benzylated products can be very similar. Careful optimization of the solvent system for column chromatography is crucial. A less polar solvent system may allow for better separation.

Data Presentation

Table 1: Comparison of Yields for N-benzylaniline Synthesis from Nitrobenzene (B124822) and Benzyl Alcohol *

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 9.1 wt% Au/Fe₂O₃ | - | - | 120 | 5 | >98 | 96 | ~94 | | Fe₂O₃ | - | - | 120 | 5 | 51 | - | - | | NiBr₂/L1** | t-BuOK | Toluene | 130 | 48 | - | 99 | - |

*Data is for the synthesis of N-benzylaniline from nitrobenzene and benzyl alcohol, a reaction analogous to the synthesis of this compound.[12][13] **L1 = 1,10-phenanthroline.

Experimental Protocols

Protocol 1: Reductive Amination of 3-Nitroaniline with Benzaldehyde

This protocol is adapted from general procedures for reductive amination.[2][14][15]

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitroaniline (1 equivalent) and benzaldehyde (1 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (B95107) (THF).

    • If desired, an acid catalyst like benzoic acid (1 equivalent) can be added to facilitate imine formation.[14]

    • Stir the mixture at room temperature or under gentle reflux. The progress of imine formation can be monitored by TLC.

  • Reduction:

    • Once imine formation is significant, cool the reaction mixture in an ice bath.

    • Slowly add a solution of sodium borohydride (NaBH₄) (1.5 to 2 equivalents) in the same solvent.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours or until completion, as monitored by TLC.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Extract the product into an organic solvent like ethyl acetate (B1210297).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel using a hexanes/ethyl acetate solvent system or by recrystallization from a suitable solvent like ethanol.[11][16]

Protocol 2: Direct N-benzylation with Benzyl Bromide

This protocol is based on a general method for the benzylation of anilines.[8]

  • Reaction Setup:

    • To a round-bottom flask, add 3-nitroaniline (1 equivalent), a base such as potassium carbonate (K₂CO₃) (2-3 equivalents), and a catalytic amount of potassium iodide (KI) (0.1 equivalents).

    • Add a suitable solvent, such as acetone (B3395972) or acetonitrile.

  • Reaction Execution:

    • Heat the mixture to reflux with vigorous stirring.

    • Slowly add benzyl bromide (0.8-1.0 equivalents to favor mono-alkylation) to the refluxing mixture.

    • Continue to reflux for several hours, monitoring the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathways Synthetic Pathways to this compound SM1 3-Nitroaniline M1 Direct N-benzylation SM1->M1 M2 Reductive Amination SM1->M2 M3 Buchwald-Hartwig Amination SM1->M3 M4 Borrowing Hydrogen Catalysis SM1->M4 SM2 Benzyl Halide (e.g., Benzyl Bromide) SM2->M1 SM2->M3 SM3 Benzaldehyde SM3->M2 SM4 Benzyl Alcohol SM4->M4 P This compound M1->P Base (e.g., K₂CO₃) M2->P 1. Imine formation 2. Reducing Agent (e.g., NaBH₄) M3->P Pd Catalyst, Ligand, Base M4->P Ru or Ni Catalyst, Base

Caption: Overview of synthetic routes to this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield of This compound D1 Check for unreacted starting materials by TLC Start->D1 D2 Analyze for side products (e.g., dibenzyl product) D1->D2 No A1 Incomplete reaction. Increase reaction time or temperature. Check reagent stoichiometry. D1->A1 Yes D3 Reaction conditions optimized? D2->D3 No major side products A2 Over-alkylation occurred. Use excess aniline. Lower reaction temperature. D2->A2 Dibenzyl product found A4 Other side reactions. (e.g., aldehyde reduction) Adjust reagent addition order/rate. D2->A4 Other side products found A3 Suboptimal conditions. Screen different bases, solvents, and/or catalysts. D3->A3 No End Improved Yield D3->End Yes A1->End A2->End A3->End A4->End

References

Preventing the formation of N,N-dibenzyl-3-nitroaniline byproduct

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of N-benzyl-3-nitroaniline, with a specific focus on preventing the formation of the N,N-dibenzyl-3-nitroaniline byproduct.

Troubleshooting Guide

Issue 1: Formation of N,N-dibenzyl-3-nitroaniline Byproduct

Question: My reaction is producing a significant amount of the N,N-dibenzyl-3-nitroaniline byproduct. How can I improve the selectivity for the desired mono-benzylated product?

Answer: The formation of the dibenzyl byproduct is a common issue known as over-alkylation. This occurs because the product, this compound, can be more nucleophilic than the starting material, 3-nitroaniline (B104315), leading to a second benzylation.[1][2] Here are several strategies to minimize the formation of this byproduct:

Potential Solutions:

  • Stoichiometry Control: Adjusting the molar ratio of your reactants is the first line of defense.

    • Use an excess of 3-nitroaniline: By increasing the concentration of the primary amine relative to the benzylating agent, you statistically favor the mono-alkylation. A common starting point is to use 2 to 5 equivalents of 3-nitroaniline for every one equivalent of benzyl (B1604629) halide.

    • Slow addition of the benzylating agent: Adding the benzyl halide dropwise over an extended period using a syringe pump helps to maintain a low concentration of the alkylating agent in the reaction mixture. This reduces the likelihood of the more reactive this compound intermediate reacting further.[2]

  • Reaction Conditions Optimization:

    • Lower the reaction temperature: High temperatures can accelerate the rate of the second benzylation. If your reaction is proceeding too quickly and forming the byproduct, consider reducing the temperature.

    • Choice of Base and Solvent: The selection of base and solvent is critical. A weaker base may not be sufficient to deprotonate the weakly nucleophilic 3-nitroaniline. However, a very strong base could promote over-alkylation. Medium strength bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often a good starting point. Polar aprotic solvents such as DMF or acetonitrile (B52724) are commonly used.[2]

  • Alternative Synthetic Route: Reductive Amination: This is a highly effective method to ensure mono-alkylation.[2] This two-step, one-pot reaction involves the formation of a Schiff base (imine) from 3-nitroaniline and benzaldehyde (B42025), which is then reduced in situ to the desired this compound. The formation of the imine intermediate prevents over-alkylation.

Issue 2: Low or No Conversion of 3-Nitroaniline

Question: I am observing very low or no conversion of my starting 3-nitroaniline. What are the potential causes and solutions?

Answer: The low reactivity of 3-nitroaniline is a primary challenge due to the electron-withdrawing effect of the nitro group, which reduces the nucleophilicity of the amino group.[2]

Potential Causes & Solutions:

  • Insufficiently Reactive Benzylating Agent: If using a benzyl halide, the reactivity follows the trend: Benzyl Iodide > Benzyl Bromide > Benzyl Chloride. If you are using benzyl chloride and observing low reactivity, consider switching to benzyl bromide. The in-situ generation of benzyl iodide by adding a catalytic amount of potassium iodide (KI) can also enhance the reaction rate when using benzyl chloride or bromide.

  • Inadequate Base: The pKa of the conjugate acid of 3-nitroaniline is low, meaning a sufficiently strong base is needed for deprotonation to enhance its nucleophilicity. If weaker bases like NaHCO₃ are ineffective, consider using a stronger base such as K₂CO₃ or cesium carbonate (Cs₂CO₃).[2]

  • Low Reaction Temperature: Due to the low nucleophilicity of 3-nitroaniline, higher temperatures are often required to drive the reaction forward. If you are running the reaction at room temperature, gradually increasing the temperature (e.g., to 80-120 °C) while monitoring for byproduct formation is recommended.

  • Poor Solvent Choice: The solvent should be able to dissolve all reactants and be stable at the reaction temperature. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can help to stabilize charged intermediates and accelerate the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of N,N-dibenzyl-3-nitroaniline formation?

A1: The primary cause is over-alkylation. The mono-benzylated product, this compound, is often more nucleophilic than the starting 3-nitroaniline, making it more susceptible to reacting with the benzylating agent present in the reaction mixture.[1][2]

Q2: Which method is more selective for producing this compound: direct benzylation or reductive amination?

A2: Reductive amination is generally more selective for producing the mono-alkylated product and avoids the issue of over-alkylation.[2] This is because it proceeds through an imine intermediate which, upon reduction, yields the desired secondary amine without the possibility of further alkylation under the reaction conditions.

Q3: Can I use benzyl alcohol instead of a benzyl halide for the benzylation?

A3: Yes, using benzyl alcohol is a greener alternative in a process known as the "borrowing hydrogen" strategy. This method typically requires a metal catalyst (e.g., based on Ru, Ir, or Fe) and a base. The catalyst temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the amine. This method is also highly selective for mono-alkylation.

Q4: How can I monitor the progress of the reaction and the formation of the byproduct?

A4: Thin Layer Chromatography (TLC) is a simple and effective method. You can spot the reaction mixture alongside standards of your starting material (3-nitroaniline) and, if available, the desired product and the dibenzyl byproduct. The different compounds should have distinct Rf values, allowing you to monitor the consumption of the starting material and the appearance of the products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.

Q5: What are the typical purification methods to separate this compound from the N,N-dibenzyl byproduct?

A5: Column chromatography is the most common method for separating the desired mono-benzylated product from the dibenzyl byproduct and any unreacted starting material. The polarity difference between the secondary amine (this compound) and the tertiary amine (N,N-dibenzyl-3-nitroaniline) usually allows for good separation on silica (B1680970) gel.

Data Presentation

The following table summarizes a qualitative comparison of the two main synthetic routes for preparing this compound, highlighting the key factors related to the formation of the N,N-dibenzyl byproduct.

ParameterDirect Benzylation with Benzyl HalideReductive Amination with Benzaldehyde
Primary Challenge Over-alkylation leading to N,N-dibenzyl byproductRequires a reducing agent
Selectivity Control Relies on stoichiometry and reaction conditionsInherently high for mono-alkylation
Key Reagents 3-Nitroaniline, Benzyl Halide, Base3-Nitroaniline, Benzaldehyde, Reducing Agent
Typical Byproducts N,N-dibenzyl-3-nitroanilineOver-reduction of benzaldehyde to benzyl alcohol
General Yield Variable, depends on conditionsGenerally high for the desired product
Ease of Operation One-step, but requires careful controlOne-pot, two-step, generally straightforward

Experimental Protocols

Protocol 1: Selective Mono-benzylation of 3-Nitroaniline

This protocol is designed to favor the formation of this compound by controlling the stoichiometry and reaction conditions.

Materials:

  • 3-Nitroaniline

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Syringe pump

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitroaniline (2.0 equivalents) and potassium carbonate (2.5 equivalents).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Heat the mixture to a gentle reflux (around 80-85 °C).

  • In a separate flask, prepare a solution of benzyl bromide (1.0 equivalent) in anhydrous acetonitrile.

  • Using a syringe pump, add the benzyl bromide solution to the refluxing mixture of 3-nitroaniline and K₂CO₃ dropwise over a period of 4-6 hours.

  • After the addition is complete, continue to stir the reaction mixture at reflux and monitor the progress by TLC until the benzyl bromide is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to separate the desired this compound from the N,N-dibenzyl byproduct and unreacted 3-nitroaniline.

Protocol 2: Reductive Amination of 3-Nitroaniline with Benzaldehyde

This protocol provides a highly selective route to this compound.

Materials:

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitroaniline (1.0 equivalent) in dichloromethane.

  • Add benzaldehyde (1.1 equivalents) to the solution and stir at room temperature for 30 minutes to allow for the formation of the imine intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure.

  • The crude product is often of high purity, but can be further purified by column chromatography if necessary.

Visualizations

Troubleshooting_Workflow start Experiment Start: Synthesis of this compound check_byproduct Analyze crude product (TLC/GC-MS). Is N,N-dibenzyl byproduct present? start->check_byproduct byproduct_present Byproduct is Present check_byproduct->byproduct_present Yes no_byproduct Byproduct is Absent or Minimal check_byproduct->no_byproduct No strategy Select a Strategy to Reduce Over-alkylation byproduct_present->strategy stoichiometry Adjust Stoichiometry: - Increase excess of 3-nitroaniline - Slow addition of benzyl halide strategy->stoichiometry conditions Modify Reaction Conditions: - Lower temperature - Change base/solvent strategy->conditions reductive_amination Switch to Reductive Amination strategy->reductive_amination check_yield Is the yield acceptable? no_byproduct->check_yield low_yield Yield is Low check_yield->low_yield No good_yield Yield is Acceptable check_yield->good_yield Yes troubleshoot_yield Troubleshoot Low Conversion low_yield->troubleshoot_yield reactivity Increase Reactivity: - Use more reactive benzyl halide (e.g., BnBr) - Add catalytic KI troubleshoot_yield->reactivity force_conditions More Forcing Conditions: - Increase temperature - Use stronger base troubleshoot_yield->force_conditions end Purify Product good_yield->end

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Crude N-benzyl-3-nitroaniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude N-benzyl-3-nitroaniline using column chromatography. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is streaking or "tailing" on the column. How can I fix this?

A: Tailing is a common issue when purifying amines like this compound on standard silica (B1680970) gel.[1] This is often due to the slightly acidic nature of silica gel, which can lead to strong, non-ideal interactions with the basic amine group.[1][2]

Solutions:

  • Add a Basic Modifier: Incorporate a small amount of a competing base, such as 0.1-1% triethylamine (B128534) (TEA) or ammonia (B1221849) in methanol, into your eluent.[1] This will neutralize the acidic silanol (B1196071) groups on the silica surface, leading to sharper peaks and improved separation.[1]

  • Use an Alternative Stationary Phase: If tailing persists, consider switching to a more inert or basic stationary phase.[1] Options include:

  • Consider Reversed-Phase Chromatography: Purifying the amine in its free-base form at an alkaline pH on a C18 column can also be an effective strategy.[1]

Q2: I'm not getting good separation between my product and impurities. What should I adjust?

A: Poor resolution can stem from several factors. The most critical is the choice of your mobile phase.[1]

Solutions:

  • Optimize the Solvent System with TLC: Before running the column, use Thin-Layer Chromatography (TLC) to screen various solvent systems. A good starting point for aromatic amines is a hexane (B92381)/ethyl acetate (B1210297) system.[1] For more polar compounds, a dichloromethane/methanol system may be effective.[1] Aim for a solvent system that gives your this compound an Rf value of approximately 0.3-0.4, with clear separation from impurities.[1]

  • Adjust Eluent Polarity During the Run: If your compound is taking a very long time to elute and is spread across many fractions, you can gradually increase the polarity of your eluting solvent once the initial impurities have been washed off.[3]

  • Check for Compound Degradation: It's possible that one of the spots you see on TLC is a degradation product of your compound forming on the silica gel.[3] You can check for this by running a 2D TLC.[3][4]

Q3: My product does not seem to be eluting from the column. Where did it go?

A: This can be a frustrating issue, but it typically points to one of a few problems.

Possible Causes and Solutions:

  • Insufficient Solvent Polarity: Your mobile phase may not be polar enough to displace the compound from the stationary phase. Try gradually increasing the polarity of the eluent.[1]

  • Compound Decomposition: Your compound may not be stable on silica gel and has decomposed on the column.[3][5] Test your compound's stability on a TLC plate first.[3] If it is unstable, consider using a less acidic stationary phase like alumina or deactivated silica.[3]

  • Incorrect Solvent System: Double-check that you have prepared the correct solvent system and have not inadvertently reversed the polar and nonpolar components.[3][5]

  • Product in the Solvent Front: It is possible your compound is very nonpolar and eluted with the solvent front. Check the very first fractions collected.[3][5]

Q4: How much crude material can I load onto my column?

A: Overloading the column is a common reason for poor separation.[6]

General Guideline:

  • As a rule of thumb, use a silica gel to crude material ratio of at least 30:1 (w/w).[6] For difficult separations, you may need to increase this ratio.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of crude this compound using silica gel column chromatography.

1. Materials:

  • Crude this compound

  • Silica gel (230–400 mesh)

  • Solvent system (e.g., Hexanes/Ethyl Acetate)

  • Triethylamine (TEA) (optional, if tailing is an issue)

  • Glass column

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection tubes

  • TLC plates and chamber

  • Rotary evaporator

2. Procedure:

  • Solvent System Optimization:

    • Using TLC, determine the optimal solvent system that provides good separation of this compound from impurities, aiming for an Rf value of ~0.3-0.4 for the product.[1] A common starting point is a mixture of hexane and ethyl acetate.[1]

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).[7]

    • Place a small plug of cotton or glass wool at the bottom of the column.[1]

    • Add a thin layer of sand over the plug.[1]

    • Carefully pour the silica gel slurry into the column, ensuring no air bubbles are trapped.[7] Allow the silica gel to settle, forming a uniform bed.[7]

    • Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.[2]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude this compound in a suitable solvent (e.g., dichloromethane).[4] Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) and evaporate the solvent using a rotary evaporator until you have a free-flowing powder.[2][4] Carefully add this powder to the top of the prepared column.[4]

    • Wet Loading: Dissolve the crude product in a minimal amount of the elution solvent.[7] Using a pipette, carefully load the solution onto the top of the silica gel bed.[7]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column without disturbing the top layer of sand.[1]

    • Begin collecting fractions in separate test tubes.[1]

    • Maintain a constant flow rate. If the flow is too fast, there may not be enough time for proper equilibration, leading to poor separation.[4]

    • Never let the solvent level drop below the top of the silica gel.[4]

  • Analysis and Isolation:

    • Monitor the separation by TLC analysis of the collected fractions to identify which fractions contain the pure product.[7]

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[7]

Data Presentation

Table 1: Typical Column Chromatography Parameters for Aromatic Amines.

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (230-400 mesh)Standard and effective for a wide range of polarities.
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/MethanolOffers a good polarity range for eluting aromatic amines.[1]
Rf of Target Compound ~0.3-0.4Provides optimal separation from impurities.[1]
Silica:Crude Ratio 30:1 to 100:1 (w/w)Ensures adequate separation capacity and prevents overloading.[6]
Basic Additive 0.1-1% Triethylamine (in eluent)Minimizes tailing by neutralizing acidic silica sites.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation cluster_result Result tlc_optimization TLC Optimization (Rf ~0.3-0.4) column_packing Column Packing (Silica Slurry) tlc_optimization->column_packing sample_loading Sample Loading (Dry or Wet) column_packing->sample_loading elution Elution with Mobile Phase sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions solvent_removal Solvent Removal (Rotovap) combine_fractions->solvent_removal pure_product Pure this compound solvent_removal->pure_product

Caption: Workflow for the purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions poor_separation Poor Separation incorrect_rf Incorrect Rf (Solvent System) poor_separation->incorrect_rf overloading Column Overloading poor_separation->overloading tailing Tailing/Streaking acidic_silica Acidic Silica Interaction tailing->acidic_silica no_elution No Product Eluted low_polarity Eluent Not Polar Enough no_elution->low_polarity decomposition Compound Decomposition no_elution->decomposition optimize_tlc Re-optimize Solvent via TLC incorrect_rf->optimize_tlc reduce_load Reduce Sample Load overloading->reduce_load add_tea Add TEA or NH3 to Eluent acidic_silica->add_tea use_alumina Use Alumina or Deactivated Silica acidic_silica->use_alumina increase_polarity Increase Eluent Polarity (Gradient) low_polarity->increase_polarity check_stability Check Stability / Use Milder Stationary Phase decomposition->check_stability

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Recrystallization of N-benzyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the recrystallization of N-benzyl-3-nitroaniline to achieve high purity. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the experimental process.

Solvent Suitability for Recrystallization

The choice of solvent is critical for successful recrystallization. For this compound, alcohols such as methanol (B129727) and ethanol (B145695), or a mixed solvent system with water, are recommended starting points.[1][2] The parent compound, 3-nitroaniline, is soluble in ethanol and very soluble in methanol.[3]

Solvent SystemSuitability
Methanol Reported to be an effective solvent for the crystallization of this compound.[2]
Ethanol A common and effective solvent for the recrystallization of anilines and related compounds.[1][4]
Ethanol/Water Mixture Can be a good choice for anilines, where water acts as an anti-solvent to induce crystallization.[1]
Isopropanol May also be a suitable solvent, with solubility generally decreasing with increasing alcohol chain length for related nitroanilines.[5]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound using a single solvent system (e.g., methanol or ethanol).

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., methanol or ethanol)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Filter paper

  • Buchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Slow cooling generally results in the formation of purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator. The melting point of pure this compound is in the range of 102-105 °C.

Troubleshooting Guide

Issue: The compound is not dissolving, even with heating.

  • Possible Cause: The solvent may not be suitable for your compound at the concentration used.

  • Solution:

    • Gradually add more of the hot solvent.

    • If the compound remains insoluble, a different, more polar solvent may be required.[7]

Issue: The compound "oils out" instead of forming crystals.

  • Possible Cause: The compound is coming out of solution at a temperature above its melting point, often due to a highly concentrated solution or the presence of impurities.[8]

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation point.

    • Allow the solution to cool more slowly to encourage crystal formation over oiling.[8]

Issue: No crystals form upon cooling.

  • Possible Cause:

    • Too much solvent was used, and the solution is not saturated.[8]

    • The solution is supersaturated.

  • Solution:

    • If too much solvent was used, evaporate some of the solvent by gently heating the solution and then allow it to cool again.[9]

    • To induce crystallization from a supersaturated solution, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.[6]

Issue: The yield of crystals is low.

  • Possible Cause:

    • Using an excessive amount of solvent during dissolution.[6]

    • Washing the crystals with solvent that was not ice-cold.

    • Premature crystallization during hot filtration.

  • Solution:

    • Use the minimum amount of hot solvent necessary for complete dissolution.

    • Always use ice-cold solvent to wash the final crystals.

    • If performing a hot filtration, pre-heat the funnel and filter paper to prevent premature crystal formation.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: Based on anecdotal evidence and the solubility of similar compounds, methanol and ethanol are excellent starting points.[1][2] A mixed solvent system, such as ethanol and water, can also be effective.[1] The ideal solvent will dissolve the compound when hot but have low solubility at cooler temperatures.

Q2: How can I improve the purity of my recrystallized this compound?

A2: For optimal purity, ensure slow cooling of the solution to allow for the formation of a well-defined crystal lattice that excludes impurities. A second recrystallization step can also be performed if the initial purity is not satisfactory.

Q3: My compound has an orange or yellow color. Is this normal?

A3: Yes, this compound is typically a yellow to orange solid. The color is indicative of the nitro group in the molecule.

Q4: Can I use a solvent other than an alcohol?

A4: While alcohols are recommended, other organic solvents could potentially be used. The key is to find a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Small-scale solubility tests are recommended before proceeding with a bulk recrystallization.

Visual Guides

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Drying start Crude this compound dissolve Dissolve in minimal hot solvent (e.g., Methanol/Ethanol) start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Slowly cool to room temperature hot_filtration->cool Yes hot_filtration->cool No ice_bath Cool in ice bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry crystals wash->dry end High Purity this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic cluster_dissolution Dissolution Problems cluster_crystallization Crystallization Problems cluster_yield Yield Issues start Recrystallization Issue q_dissolve Compound not dissolving? start->q_dissolve q_crystals No crystals forming? start->q_crystals q_oiling Compound 'oiling out'? start->q_oiling q_yield Low yield? start->q_yield a_dissolve_1 Add more hot solvent q_dissolve->a_dissolve_1 Yes a_dissolve_2 Try a more polar solvent a_dissolve_1->a_dissolve_2 Still no dissolution a_crystals_1 Evaporate excess solvent q_crystals->a_crystals_1 Yes a_crystals_2 Scratch flask or add seed crystal a_crystals_1->a_crystals_2 Still no crystals a_oiling_1 Reheat and add more solvent q_oiling->a_oiling_1 Yes a_oiling_2 Cool more slowly a_oiling_1->a_oiling_2 Still oils out a_yield_1 Use minimum hot solvent q_yield->a_yield_1 Yes a_yield_2 Ensure wash solvent is ice-cold q_yield->a_yield_2 Yes a_yield_3 Pre-heat filtration apparatus q_yield->a_yield_3 Yes

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Troubleshooting N-Benzylation of Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-benzylation of anilines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the N-benzylation of anilines?

The primary side reactions encountered are:

  • Over-alkylation: The desired N-benzylaniline product is often more nucleophilic than the starting aniline (B41778), leading to a second benzylation to form N,N-dibenzylaniline. In some cases, further reaction can lead to a quaternary ammonium (B1175870) salt.

  • Oxidation: The aniline ring is susceptible to oxidation, which can be accelerated by heat, light, or the presence of certain reagents. This can lead to the formation of colored impurities like azoxybenzene, nitrobenzene, or polymeric materials.[1]

  • C-alkylation: Under certain conditions, particularly at higher temperatures, the benzyl (B1604629) group can alkylate the aromatic ring of the aniline instead of the nitrogen atom.

Q2: How can I prevent over-alkylation and the formation of N,N-dibenzylaniline?

Controlling the stoichiometry of the reactants is the most effective strategy to minimize over-alkylation. Using a significant excess of aniline compared to the benzylating agent favors the formation of the mono-benzylated product.[2]

Data Presentation: Effect of Reactant Stoichiometry on Product Distribution

Aniline : Benzyl Chloride (molar ratio)N-Benzylaniline YieldN,N-DibenzylanilineReference
4 : 185-87%Not specified, but minimized--INVALID-LINK--
1 : 2.2 (with 4-chloro-3-nitroaniline)53%27%[3]

Q3: My reaction mixture is turning dark brown/black. What is causing this and how can I prevent it?

A dark coloration typically indicates oxidation of the aniline starting material or product. To prevent this:

  • Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, will minimize contact with atmospheric oxygen.[1]

  • Degas Solvents: Solvents can contain dissolved oxygen. Degassing the solvent prior to use by bubbling an inert gas through it can be beneficial.

  • Control Temperature: Avoid excessively high reaction temperatures, as this can promote oxidation.

  • Protect from Light: Some anilines are light-sensitive. Protecting the reaction vessel from light can help prevent degradation.

Q4: I am observing a significant amount of C-alkylation. How can I favor N-alkylation?

Generally, N-alkylation is favored at lower reaction temperatures, while C-alkylation becomes more prominent at higher temperatures. The choice of catalyst and solvent can also influence the selectivity. Weaker bases are also known to reduce the amount of high-boiling by-products which can include C-alkylated species.[2]

Q5: What is the best way to purify my N-benzylaniline product from unreacted aniline and N,N-dibenzylaniline?

A combination of techniques is often most effective for purification:

  • Removal of Excess Aniline: Unreacted aniline can often be removed by distillation under reduced pressure.[2] Alternatively, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the more basic aniline, making it water-soluble and allowing for its removal in the aqueous phase.

  • Separation of N-benzylaniline and N,N-dibenzylaniline:

    • Fractional Distillation: If there is a sufficient boiling point difference between the mono- and di-benzylated products, fractional distillation under reduced pressure can be an effective separation method.[2]

    • Column Chromatography: For smaller scale reactions or when distillation is not practical, silica (B1680970) gel column chromatography is a reliable method. A non-polar eluent system, such as hexanes/ethyl acetate, can effectively separate the less polar N,N-dibenzylaniline from the more polar N-benzylaniline.[4][5][6]

    • Recrystallization: If the crude product is relatively pure, recrystallization can be an excellent final purification step. Ligroin is a suitable solvent for the recrystallization of N-benzylaniline.[2]

Experimental Protocols

Key Experiment: N-Benzylation of Aniline with Benzyl Chloride

This protocol is adapted from Organic Syntheses, a reliable source for detailed and validated experimental procedures.

Materials:

  • Aniline (372 g, 4.0 mol)

  • Benzyl chloride (126.5 g, 1.0 mol)

  • Sodium bicarbonate (105 g, 1.25 mol)

  • Water (100 mL)

  • 1500-mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.

Procedure:

  • To the flask, add aniline, sodium bicarbonate, and water.

  • Heat the mixture to 90-95 °C with vigorous stirring.

  • Slowly add the benzyl chloride from the dropping funnel over a period of at least 1.5 hours.

  • Continue heating and stirring for a total of 4 hours.

  • Cool the reaction mixture and filter with suction.

  • Separate the organic layer and wash it with a saturated salt solution.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

  • Remove the excess aniline by distillation under reduced pressure.

  • The N-benzylaniline is then purified by vacuum distillation.

Expected Yield: 155-160 g (85-87% based on benzyl chloride).[2]

Mandatory Visualizations

Troubleshooting Workflow for N-Benzylation of Anilines

Troubleshooting_Workflow cluster_issues Common Issues cluster_solutions Troubleshooting Steps start Start N-Benzylation reaction Reaction Monitoring start->reaction workup Work-up & Purification reaction->workup Reaction Complete over_alkylation Over-alkylation (N,N-dibenzylaniline) reaction->over_alkylation Side Product Detected oxidation Oxidation (Dark Coloration) reaction->oxidation Discoloration low_yield Low Yield / No Reaction reaction->low_yield Incomplete Conversion product Desired Product workup->product Successful Purification adjust_stoichiometry Increase Aniline Excess over_alkylation->adjust_stoichiometry inert_atmosphere Use Inert Atmosphere (N2 or Ar) oxidation->inert_atmosphere optimize_conditions Optimize Temp. & Base low_yield->optimize_conditions adjust_stoichiometry->start inert_atmosphere->start optimize_conditions->start

Caption: A troubleshooting workflow for identifying and addressing common side reactions in the N-benzylation of anilines.

Logical Relationship of Side Reactions and Preventative Measures

Side_Reactions_Prevention cluster_reaction N-Benzylation of Aniline cluster_side_reactions Side Reactions cluster_prevention Preventative Measures aniline Aniline product N-Benzylaniline aniline->product + Benzyl Chloride oxidation Oxidation aniline->oxidation + O2 benzyl_chloride Benzyl Chloride benzyl_chloride->product over_alkylation Over-alkylation product->over_alkylation + Benzyl Chloride c_alkylation C-alkylation product->c_alkylation High Temp. excess_aniline Excess Aniline excess_aniline->over_alkylation inert_atmosphere Inert Atmosphere inert_atmosphere->oxidation low_temp Lower Temperature low_temp->c_alkylation

Caption: The relationship between the desired N-benzylation reaction, common side reactions, and key preventative measures.

References

Technical Support Center: Optimization of Reducing Agents for N-benzyl-3-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzyl-3-nitroaniline. The focus is on the optimization of the Schiff base reduction step, a critical stage in this synthetic pathway.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and efficient method for synthesizing this compound is through a two-step reductive amination process. The first step involves the condensation of 3-nitroaniline (B104315) and benzaldehyde (B42025) to form an intermediate Schiff base, N-(3-nitrobenzylidene)aniline. The second step is the selective reduction of the imine bond of the Schiff base to yield the final product, this compound.

Q2: Which reducing agents are commonly used for the reduction of the Schiff base in this synthesis?

Several reducing agents can be employed for this transformation. The most common include:

  • Sodium Borohydride (B1222165) (NaBH₄): A cost-effective and widely used reducing agent.[1]

  • Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A milder and more selective reducing agent, often preferred for one-pot reductive aminations.[2][3]

  • Catalytic Hydrogenation (H₂/Catalyst): A clean and efficient method, typically employing catalysts like Palladium on carbon (Pd/C).[4][5]

Q3: How do I choose the most suitable reducing agent for my experiment?

The choice of reducing agent depends on several factors, including the desired reaction conditions, sensitivity of the substrate, and available equipment.

  • Sodium Borohydride (NaBH₄) is a strong reducing agent and is typically used in a two-step process where the Schiff base is pre-formed to avoid the reduction of the starting benzaldehyde.[6] It is a good option when cost is a primary concern.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) is milder and more selective for the imine over the aldehyde, which allows for a one-pot reaction where the Schiff base formation and reduction occur in the same vessel. This can simplify the experimental procedure and often leads to higher yields with fewer byproducts.[2][7]

  • Catalytic Hydrogenation is an excellent choice for clean reactions as the only byproduct is water. It is highly efficient but requires specialized equipment such as a hydrogenator.[4]

Q4: What are the key parameters to control during the Schiff base formation step?

The formation of the Schiff base is an equilibrium reaction. To drive the reaction towards the product, it is crucial to remove the water formed as a byproduct. This can be achieved by:

  • Azeotropic distillation: Using a Dean-Stark apparatus with a suitable solvent like toluene.

  • Use of a dehydrating agent: Adding molecular sieves or anhydrous magnesium sulfate (B86663) to the reaction mixture.

The reaction is also often catalyzed by a small amount of acid, such as acetic acid.[8]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or no yield of this compound Incomplete Schiff base formation.Ensure the removal of water during the reaction using a Dean-Stark trap or a drying agent. A catalytic amount of acid (e.g., acetic acid) can also be added to facilitate the reaction.[8]
Decomposition of the reducing agent.Sodium borohydride and sodium triacetoxyborohydride are sensitive to moisture and acidic conditions. Ensure all glassware is dry and add the reducing agent portion-wise to control the reaction temperature.
Reduction of the nitro group.Stronger reducing conditions (e.g., prolonged reaction times with catalytic hydrogenation at high pressure) might lead to the reduction of the nitro group. Monitor the reaction progress carefully by TLC and optimize the reaction time.
Side reaction of benzaldehyde.If using NaBH₄ in a one-pot synthesis, it can reduce the starting benzaldehyde. It is recommended to first form the Schiff base and then add the NaBH₄.[6]
Presence of unreacted 3-nitroaniline or benzaldehyde in the final product Incomplete reaction.Increase the reaction time or temperature. Ensure proper mixing. For the reduction step, ensure a sufficient molar excess of the reducing agent is used.
Formation of multiple byproducts Over-reduction or side reactions.Use a milder reducing agent like NaBH(OAc)₃. Optimize the reaction temperature and time. Careful, portion-wise addition of the reducing agent can help control the reaction.
Impure starting materials.Ensure the purity of 3-nitroaniline and benzaldehyde before starting the reaction. Distill benzaldehyde if necessary.
Difficulty in purifying the final product Oily product that is difficult to crystallize.This compound can sometimes be an oil. Try dissolving the crude product in a minimal amount of hot solvent (e.g., methanol (B129727) or ethanol) and then slowly cooling to induce crystallization. Seeding with a small crystal of pure product can also help.[9][10]
Co-elution of impurities during column chromatography.Optimize the solvent system for column chromatography. A gradient elution might be necessary to separate compounds with similar polarities. Common solvent systems include mixtures of hexane (B92381) and ethyl acetate (B1210297).[11]

Data Presentation

Table 1: Comparison of Common Reducing Agents for Schiff Base Reduction in this compound Synthesis

Reducing Agent Typical Yield (%) Typical Reaction Time Key Advantages Key Disadvantages
Sodium Borohydride (NaBH₄)75-851-3 hoursCost-effective, readily available.[1]Less selective, may reduce starting aldehyde, requires a two-step procedure.[6]
Sodium Triacetoxyborohydride (NaBH(OAc)₃)85-952-6 hoursMild and selective, allows for a one-pot reaction, tolerates a wide range of functional groups.[2][7]More expensive than NaBH₄, moisture sensitive.
Catalytic Hydrogenation (H₂/Pd-C)90-994-12 hoursHigh yields, clean reaction with minimal byproducts.[4]Requires specialized high-pressure equipment, catalyst can be expensive.

Note: The presented data is collated from various sources and should be interpreted as indicative of general performance. Optimal conditions should be determined experimentally.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via a Two-Step Reductive Amination using Sodium Borohydride

Step 1: Synthesis of N-(3-nitrobenzylidene)aniline (Schiff Base Formation)

  • In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve 3-nitroaniline (1.0 eq) in toluene.

  • Add benzaldehyde (1.05 eq) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the crude Schiff base. The crude product can be used directly in the next step or purified by recrystallization from ethanol.

Step 2: Reduction of N-(3-nitrobenzylidene)aniline to this compound

  • Dissolve the crude N-(3-nitrobenzylidene)aniline (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Monitor the reaction progress by TLC until the Schiff base is completely consumed.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from methanol to yield a yellow solid.[9]

Mandatory Visualization

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 3-Nitroaniline I1 N-(3-nitrobenzylidene)aniline (Schiff Base) R1->I1 + Benzaldehyde - H2O R2 Benzaldehyde P1 This compound I1->P1 + [Reducing Agent]

Caption: Chemical reaction pathway for the synthesis of this compound.

Experimental_Workflow A Step 1: Schiff Base Formation (3-Nitroaniline + Benzaldehyde) B Solvent Removal A->B C Step 2: Schiff Base Reduction (Dissolve in Methanol) B->C D Addition of Reducing Agent (e.g., NaBH4) C->D E Reaction Quenching (Addition of Water) D->E F Extraction with Organic Solvent E->F G Drying and Concentration F->G H Purification (Recrystallization) G->H I Final Product: This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: TLC Monitoring of the Reaction Between m-Nitroaniline and Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for monitoring the Schiff base condensation reaction between m-nitroaniline and benzaldehyde (B42025) using Thin Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using TLC to monitor this reaction?

A1: Thin Layer Chromatography (TLC) is a rapid and effective technique used to monitor the progress of a chemical reaction.[1] For the synthesis of the Schiff base from m-nitroaniline and benzaldehyde, TLC allows you to:

  • Track Reactant Consumption: Observe the disappearance of the spots corresponding to the starting materials (m-nitroaniline and benzaldehyde).[2]

  • Confirm Product Formation: Identify the appearance of a new spot corresponding to the newly formed imine (Schiff base) product.[2]

  • Determine Reaction Completion: The reaction is generally considered complete when the spot of the limiting reactant is no longer visible on the TLC plate.[1][3]

  • Assess Purity: Check for the presence of impurities or side products in the reaction mixture.[1]

Q2: How do I choose an appropriate mobile phase (solvent system) for the TLC?

A2: The goal is to find a solvent system that provides good separation between the reactants and the product, with Retention Factor (Rf) values ideally between 0.15 and 0.85.[4] The product, an imine, is generally less polar than the starting amine (m-nitroaniline) but more polar than the starting aldehyde (benzaldehyde). A common starting point is a mixture of a non-polar solvent and a slightly more polar solvent, such as Hexane (B92381)/Ethyl Acetate (B1210297) or Toluene/Methanol (B129727).[5][6] You may need to adjust the ratio of the solvents to achieve optimal separation.

Q3: How can I visualize the spots on the TLC plate?

A3: Since m-nitroaniline and the resulting Schiff base are often colored (typically yellow), the spots may be visible to the naked eye.[7] However, for better sensitivity and to visualize all components, the following methods are recommended:

  • UV Light (Non-destructive): Many of the compounds involved in this reaction contain aromatic rings and conjugated systems, which are UV-active. When viewed under a UV lamp (254 nm), they will appear as dark spots on a fluorescent background.[4][8] It is good practice to circle the spots with a pencil while under the UV lamp as they will disappear when the light is removed.[8]

  • Iodine Chamber (Largely Non-destructive): Placing the dried TLC plate in a chamber containing iodine crystals can reveal organic compounds as brown spots.[9] This method is effective for a wide range of compounds.

  • Chemical Stains (Destructive): If UV and iodine are ineffective, various chemical stains can be used. After dipping or spraying the plate with the staining solution, gentle heating is often required to develop the spots.[8] A good general-purpose stain is phosphomolybdic acid (PMA).[9]

Q4: How do I interpret the spots on the developed TLC plate?

A4: A properly run TLC plate for this reaction will typically have three lanes: one for the m-nitroaniline starting material (SM1), one for the benzaldehyde starting material (SM2), and one for the reaction mixture (RM).

  • Starting Materials (SM1, SM2): These lanes establish the reference Rf values for your reactants.

  • Reaction Mixture (RM): At the beginning of the reaction, this lane will show spots corresponding to the starting materials. As the reaction progresses, the intensity of the reactant spots will decrease, and a new spot for the product will appear.[10] The product's Rf value will be different from that of the reactants. The reaction is complete when the limiting reactant spot is absent from the RM lane.[3]

Experimental Protocol

This protocol outlines the synthesis of a Schiff base from m-nitroaniline and benzaldehyde, followed by monitoring via TLC.

Materials and Reagents:

  • m-Nitroaniline

  • Benzaldehyde

  • Ethanol or Methanol (as solvent)[7]

  • Glacial Acetic Acid or a few drops of NaOH (as catalyst)[7][11]

  • TLC plates (Silica gel GF254)

  • Developing chamber

  • Mobile Phase (e.g., Toluene:Methanol:Glacial Acetic Acid in an 8:2:0.3 ratio)[5]

  • Capillary tubes for spotting

  • UV lamp (254 nm)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve m-nitroaniline (1 equivalent) in ethanol. To this solution, add benzaldehyde (1 equivalent). Add a catalytic amount of glacial acetic acid or a few drops of NaOH solution.[7][11]

  • Heating: Reflux the reaction mixture for a designated time (e.g., 2-4 hours).[7]

  • TLC Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate. Mark lanes for your starting materials (m-nitroaniline, benzaldehyde) and the reaction mixture.[3]

  • Spotting:

    • Dissolve small amounts of pure m-nitroaniline and benzaldehyde in a suitable solvent (like ethanol) to create standard solutions.

    • Using separate capillary tubes, apply small spots of the m-nitroaniline standard, benzaldehyde standard, and the initial reaction mixture onto their respective lanes on the baseline.[1]

  • Monitoring the Reaction: At regular intervals (e.g., every 30 minutes), take a small aliquot from the reaction flask using a capillary tube and spot it onto the reaction mixture lane of a new TLC plate (along with the starting material standards for reference).[2]

  • Development: Place the spotted TLC plate in a developing chamber containing the mobile phase, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[3]

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp and circle them.[3]

  • Analysis: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[12] Compare the spots in the reaction mixture lane to the starting material standards to track the reaction's progress.

Data Presentation

Table 1: Representative TLC Data for the Reaction The Rf values are dependent on the specific mobile phase used. The following are illustrative values for a moderately polar solvent system.

CompoundRolePolarityExpected Rf Value
BenzaldehydeReactantLowHigh (e.g., 0.75)
Schiff Base ProductProductIntermediateIntermediate (e.g., 0.55)
m-NitroanilineReactantHighLow (e.g., 0.40)

Note: Polarity is relative. The nitro group and the amine group in m-nitroaniline make it the most polar, causing it to adhere more strongly to the polar silica (B1680970) gel and thus have the lowest Rf value. Benzaldehyde is the least polar and travels the furthest.[3][13]

Visualizations

G start_end start_end process process decision decision output output A Start: Prepare Reagents (m-nitroaniline, benzaldehyde, solvent, catalyst) B Set up Reaction: Combine reagents in flask and begin reflux A->B C Prepare TLC Plate: Draw baseline and mark lanes (SM1, SM2, RM) B->C F Take Aliquot from Reaction (e.g., T=30 min) B->F D Spot Initial Samples (T=0): Spot standards and reaction mixture on the TLC plate C->D E Develop & Visualize TLC Plate D->E I Analyze TLC Plate: Compare RM lane to SM lanes E->I G Spot New TLC Plate F->G H Develop & Visualize TLC Plate G->H H->I J Is Limiting Reactant Spot Gone? I->J K Continue Reaction: Take another aliquot at a later time J->K No L End: Reaction Complete. Proceed to Workup. J->L Yes K->F

Caption: Experimental workflow for monitoring the reaction.

G problem problem decision decision solution solution cause cause A Problem: All spots are at the solvent front (Rf ≈ 1.0) B Is the mobile phase too polar? A->B C Cause: Low affinity for stationary phase B->C Yes E Is the wrong stationary phase being used? B->E No D Solution: Decrease mobile phase polarity. Add more of the non-polar solvent (e.g., increase hexane in a hexane/ethyl acetate system). C->D F Cause: Using a non-polar stationary phase (e.g., reverse-phase TLC) with a non-polar mobile phase. E->F Yes G Solution: Ensure you are using a standard silica or alumina (B75360) plate (polar stationary phase). F->G

Caption: Troubleshooting guide for high Rf values.

Troubleshooting Guide

Q: Why are my spots streaking vertically on the TLC plate? A: Streaking can be caused by several factors:

  • Sample Overloading: The initial spot applied to the baseline was too concentrated or too large. Try diluting your sample or applying a smaller spot.

  • Insoluble Components: The sample may not be fully dissolved in the mobile phase. Ensure your sample is completely soluble.

  • Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar solvent like acetic acid or methanol to the mobile phase can sometimes resolve this.

Q: My spots are not moving from the baseline (Rf ≈ 0). What should I do? A: This indicates that the mobile phase is not polar enough to move the compounds up the plate. The compounds have too high an affinity for the stationary phase.

  • Solution: Increase the polarity of your mobile phase. For example, in a hexane/ethyl acetate system, increase the proportion of ethyl acetate.

Q: All my spots ran to the top of the plate with the solvent front (Rf ≈ 1). What does this mean? A: This is the opposite problem: the mobile phase is too polar. The compounds are spending too much time dissolved in the mobile phase and not interacting with the stationary phase.

  • Solution: Decrease the polarity of your mobile phase. For instance, increase the proportion of the non-polar solvent (e.g., hexane or toluene).

Q: I see more than one spot in my reaction mixture lane, even at the end of the reaction. What does this indicate? A: This suggests the presence of impurities, side products, or unreacted starting material.

  • Analysis: Compare the Rf values of the extra spots to your starting materials. If one matches, the reaction may be incomplete or was not run with the correct stoichiometry. If the spots do not match the starting materials, they are likely side products, indicating a need to purify the final product (e.g., by column chromatography or recrystallization).

Q: My spots are very faint or invisible under UV light. What are my options? A: If the compounds are not UV-active or are present in very low concentrations, UV visualization will be ineffective.

  • Solution: First, ensure you are spotting a sufficiently concentrated sample; you can apply multiple small spots on top of each other, allowing the solvent to dry between applications.[1] If this fails, you must use a destructive visualization method, such as an iodine chamber or a chemical stain like phosphomolybdic acid (PMA) or p-anisaldehyde, which are sensitive to a wide variety of functional groups.[9]

References

Removing unreacted starting materials from N-benzyl-3-nitroaniline product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from the N-benzyl-3-nitroaniline product.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of this compound.

Issue 1: My final product is contaminated with unreacted benzylamine (B48309).

  • Q1: How can I remove residual benzylamine from my this compound product?

    • A1: Acid-base extraction is the most effective method for removing basic impurities like benzylamine.[1][2][3][4] Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and wash the solution with a dilute aqueous acid, such as 1M or 2M hydrochloric acid (HCl). The benzylamine will react to form a water-soluble salt (benzylammonium chloride) and move into the aqueous layer, which can then be separated and discarded.[1][2]

  • Q2: Will the acidic wash affect my this compound product?

    • A2: this compound is a weakly basic compound and may show some solubility in acidic solutions. To minimize product loss, it is advisable to use the minimum amount of acid required to neutralize the benzylamine. After the acid wash, it is good practice to wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove excess water.

  • Q3: Are there alternative methods to acid-base extraction for removing benzylamine?

    • A3: While acid-base extraction is highly recommended, column chromatography can also be effective. Benzylamine is more polar than this compound and will, therefore, have a lower retention factor (Rf) on a silica (B1680970) gel column.

Issue 2: My product is contaminated with unreacted 3-nitroaniline (B104315).

  • Q4: How can I remove unreacted 3-nitroaniline from my product?

    • A4: Both column chromatography and recrystallization are effective methods for removing 3-nitroaniline. 3-nitroaniline is more polar than this compound, allowing for separation by column chromatography. Due to differences in solubility, recrystallization from a suitable solvent system can also effectively separate the two compounds.

  • Q5: What is a good solvent system for separating this compound and 3-nitroaniline by column chromatography?

    • A5: A solvent system of petroleum ether and ethyl acetate (B1210297) or hexanes and ethyl acetate is a good starting point.[5] A gradient elution, starting with a low polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity, will effectively separate the less polar this compound from the more polar 3-nitroaniline.

Issue 3: I am having trouble purifying my product by recrystallization.

  • Q6: What is a suitable solvent for the recrystallization of this compound?

    • A6: Ethanol (B145695) or a mixture of ethanol and water are good starting points for the recrystallization of this compound.[5] The product should be soluble in the hot solvent and sparingly soluble at room temperature. One report suggests that this compound can be crystallized from methanol.[6]

  • Q7: My product is not crystallizing out of solution upon cooling. What should I do?

    • A7: If crystals do not form, it is possible that too much solvent was used. Try evaporating some of the solvent to increase the concentration of the product. If that doesn't work, you can try inducing crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure product. Cooling the solution in an ice bath can also promote crystallization.

Data Presentation

The following tables summarize key quantitative data for this compound and its common starting materials.

Table 1: Physical Properties of Product and Starting Materials

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
This compound C₁₃H₁₂N₂O₂228.25102-105379.8Yellow to orange solid
Benzylamine C₇H₉N107.15-10184-185Colorless liquid
3-Nitroaniline C₆H₆N₂O₂138.12111-114306Yellow to orange crystalline powder

Table 2: Solubility Data

CompoundWaterEthanolDiethyl EtherDichloromethane
This compound LimitedSolubleSolubleSoluble
Benzylamine MiscibleMiscibleMiscibleSoluble
3-Nitroaniline Sparingly SolubleSolubleSolubleSoluble

Experimental Protocols

Below are detailed methodologies for the key purification experiments.

Protocol 1: Acid-Base Extraction to Remove Benzylamine

Objective: To selectively remove unreacted benzylamine from the crude this compound product.

Materials:

  • Crude this compound

  • Dichloromethane (or other suitable organic solvent)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude product in a suitable volume of dichloromethane in an Erlenmeyer flask.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M HCl to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The top layer will be the organic layer (dichloromethane is denser than water, so it will be the bottom layer if used), and the bottom layer will be the aqueous layer containing the benzylammonium chloride.

  • Drain the aqueous layer into a separate flask.

  • Repeat the extraction of the organic layer with a fresh portion of 1M HCl.

  • Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any residual acid.

  • Wash the organic layer with an equal volume of brine to remove excess water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the purified this compound.

Protocol 2: Column Chromatography

Objective: To purify this compound from unreacted starting materials and other impurities based on polarity.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Prepare the Column: Securely clamp the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom of the column. Add a thin layer of sand. Prepare a slurry of silica gel in hexanes and carefully pour it into the column, avoiding air bubbles. Allow the silica gel to settle, and then add another thin layer of sand on top.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Carefully add the sample to the top of the silica gel column.

  • Elute the Column: Begin eluting the column with a low-polarity solvent system, such as 95:5 hexanes:ethyl acetate.

  • Monitor the Separation: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Spot the collected fractions on a TLC plate, develop the plate in an appropriate solvent system (e.g., 80:20 hexanes:ethyl acetate), and visualize the spots under a UV lamp. This compound should have a higher Rf value than the more polar impurities like 3-nitroaniline and benzylamine.

  • Increase Polarity (Gradient Elution): Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexanes:ethyl acetate) to elute the product and then the more polar impurities.

  • Isolate the Product: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Protocol 3: Recrystallization

Objective: To purify this compound by crystallization from a suitable solvent.

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of ethanol and heat the mixture on a hot plate with stirring.

  • Continue to add small portions of hot ethanol until the solid has just dissolved. Avoid adding excess solvent.

  • If the solution is colored with impurities, you can add a small amount of activated charcoal and perform a hot gravity filtration to remove it.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Allow the crystals to air dry completely.

Mandatory Visualization

Purification_Workflow crude_product Crude this compound (Contaminated with Benzylamine and 3-Nitroaniline) acid_base_extraction Acid-Base Extraction (Wash with aq. HCl) crude_product->acid_base_extraction High Benzylamine Content column_chromatography Column Chromatography crude_product->column_chromatography Moderate Impurity Levels recrystallization Recrystallization crude_product->recrystallization Low Impurity Levels acid_base_extraction->column_chromatography Further Purification Needed acid_base_extraction->recrystallization High Purity Achieved benzylamine_removed Aqueous Layer (Benzylamine HCl salt) acid_base_extraction->benzylamine_removed pure_product Pure this compound column_chromatography->pure_product impurities_removed Impurities Removed column_chromatography->impurities_removed recrystallization->pure_product recrystallization->impurities_removed

References

Challenges in the scale-up of N-benzyl-3-nitroaniline production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of N-benzyl-3-nitroaniline. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two primary methods for the synthesis of this compound:

  • Direct N-alkylation: This method involves the reaction of 3-nitroaniline (B104315) with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, in the presence of a base.[1][2]

  • Reductive Amination: This two-step process begins with the condensation of 3-nitroaniline and benzaldehyde (B42025) to form an intermediate Schiff base. This intermediate is then reduced, typically using a reducing agent like sodium borohydride (B1222165) (NaBH₄), to yield the final product.[1][3]

Q2: What are the common side products or impurities I should be aware of during the synthesis?

A2: The most common impurity is the over-alkylation product, N,N-dibenzyl-3-nitroaniline, which can be formed during direct N-alkylation.[1] Other potential impurities include unreacted starting materials (3-nitroaniline and benzyl halide or benzaldehyde) and byproducts from side reactions, which can be influenced by the reaction conditions.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC).[1] Samples of the reaction mixture can be taken at regular intervals and spotted on a TLC plate to visualize the consumption of starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.[4]

Q4: What are the recommended purification methods for this compound?

A4: The most common methods for purifying this compound are column chromatography and recrystallization.[5][6] Column chromatography is effective for separating the desired product from impurities with different polarities, while recrystallization is suitable for purifying the crude product if it is of reasonable purity.[6]

Troubleshooting Guide

Issue 1: Low Yield of this compound in Direct N-Alkylation

  • Possible Cause 1: Incomplete Reaction.

    • Solution: The reaction may require more forcing conditions due to the reduced nucleophilicity of the amino group in 3-nitroaniline.[7] Consider increasing the reaction temperature (a common range is 80-120°C) or prolonging the reaction time.[7] The choice of solvent can also play a crucial role; polar aprotic solvents like DMF or DMSO can help to increase reaction rates.[7]

  • Possible Cause 2: Inappropriate Base.

    • Solution: A weak base may not be sufficient to deprotonate the aniline (B41778) effectively.[7] Consider using a stronger base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[7] The choice of base can significantly impact the reaction rate and yield.

  • Possible Cause 3: Reactivity of Benzyl Halide.

    • Solution: The reactivity of benzyl halides follows the order: benzyl iodide > benzyl bromide > benzyl chloride. If you are using benzyl chloride and observing a slow reaction, switching to benzyl bromide may improve the reaction rate.[1][7]

Issue 2: Formation of Significant Amounts of N,N-dibenzyl-3-nitroaniline

  • Possible Cause: Over-alkylation of the Product.

    • Solution: The mono-alkylated product can be further alkylated to form the tertiary amine.[1] To minimize this, use a molar excess of 3-nitroaniline relative to the benzyl halide (e.g., 1.1 to 1.5 equivalents of the aniline).[7] Running the reaction to partial conversion of the 3-nitroaniline can also favor the formation of the mono-alkylated product.

Issue 3: Difficulty in Purifying the Product

  • Possible Cause 1: Co-elution of Impurities during Column Chromatography.

    • Solution: Optimize the solvent system for column chromatography. A systematic approach using different ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) should be employed to achieve better separation on a TLC plate before scaling up to a column.

  • Possible Cause 2: Oiling out during Recrystallization.

    • Solution: This occurs when the solute is insoluble in the cold solvent but highly soluble in the hot solvent, and the boiling point of the solvent is higher than the melting point of the solute. Ensure you are using the minimum amount of hot solvent to dissolve the crude product. If oiling out persists, try a different recrystallization solvent or a solvent pair.

Data Presentation

Table 1: Effect of Base and Solvent on the Yield of this compound via Direct N-Alkylation.

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1NaHCO₃ (1.5)Acetonitrile (B52724)802445
2K₂CO₃ (1.5)Acetonitrile801275
3K₂CO₃ (1.5)DMF80882
4Cs₂CO₃ (1.5)DMF80690

Note: This table presents hypothetical data for illustrative purposes, based on general principles of organic synthesis.

Table 2: Influence of Reactant Ratio on Product Distribution in Direct N-Alkylation.

Entry3-Nitroaniline : Benzyl Bromide RatioThis compound (%)N,N-dibenzyl-3-nitroaniline (%)
11 : 16530
21.2 : 18015
31.5 : 1925

Note: This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct N-Alkylation

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitroaniline (1.0 equivalent).

  • Add the selected base (e.g., K₂CO₃, 1.5 equivalents) and solvent (e.g., acetonitrile or DMF, to achieve a concentration of approximately 0.1 M).

  • Stir the suspension at room temperature and add benzyl bromide (1.05 equivalents) dropwise.

  • Heat the reaction mixture to the desired temperature (e.g., 80°C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate).

Protocol 2: Synthesis of this compound via Reductive Amination

Step A: Formation of the Schiff Base

  • In a round-bottom flask, dissolve 3-nitroaniline (1.0 equivalent) and benzaldehyde (1.0 equivalent) in a suitable solvent such as methanol (B129727) or ethanol.

  • Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) to facilitate the condensation.

  • Stir the mixture at room temperature or with gentle heating and monitor the formation of the Schiff base by TLC.

  • Once the formation of the imine is complete, the reaction mixture can be used directly in the next step.

Step B: Reduction of the Schiff Base

  • Cool the solution containing the Schiff base in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, typically 1.1-1.5 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reduction by TLC until the Schiff base is consumed.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_alkylation Direct N-Alkylation cluster_reductive_amination Reductive Amination A1 3-Nitroaniline + Benzyl Halide A2 Reaction with Base (e.g., K₂CO₃ in DMF) A1->A2 Step 1 A3 Workup & Purification (Column Chromatography) A2->A3 Step 2 A4 This compound A3->A4 Final Product R1 3-Nitroaniline + Benzaldehyde R2 Schiff Base Formation (Acid Catalyst) R1->R2 Step A R3 Reduction (e.g., NaBH₄) R2->R3 Step B R4 Workup & Purification (Recrystallization) R3->R4 Step C R5 This compound R4->R5 Final Product

Caption: Synthetic workflows for this compound production.

Troubleshooting_Low_Yield Start Low Yield of This compound Q1 Is the reaction complete? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is a significant amount of N,N-dibenzyl byproduct formed? A1_Yes->Q2 Sol1 Increase Temperature Increase Reaction Time Change Solvent (e.g., DMF) A1_No->Sol1 End Yield Improved Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Use excess 3-Nitroaniline (1.2-1.5 eq) A2_Yes->Sol2 Q3 Is the base strong enough? A2_No->Q3 Sol2->End A3_No No Q3->A3_No Sol3 Use a stronger base (e.g., K₂CO₃, Cs₂CO₃) A3_No->Sol3 Sol3->End

Caption: Troubleshooting decision tree for low reaction yield.

References

Decomposition of N-benzyl-3-nitroaniline under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-benzyl-3-nitroaniline. The information is designed to address potential issues related to the decomposition of this compound under acidic or basic conditions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an organic compound featuring a benzyl (B1604629) group and a nitro group attached to an aniline (B41778) moiety.[1] It is typically a yellow to orange solid, soluble in organic solvents with limited solubility in water.[1] This compound is often utilized as an intermediate in the synthesis of dyes and pharmaceuticals.[1]

Q2: How stable is this compound at neutral pH?

While specific stability data for this compound is not extensively documented, related compounds like 3-nitroaniline (B104315) are known to be stable and do not readily break down in neutral environments.[2] However, the presence of the N-benzyl group may influence its overall stability profile.

Q3: What are the primary concerns regarding the stability of this compound in experimental settings?

The primary concerns are its potential degradation under acidic or basic conditions, which can be encountered during synthesis, purification, formulation, or biological assays. Cleavage of the N-benzyl bond is a significant potential degradation pathway.

Q4: How can I detect the decomposition of this compound?

Decomposition can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products and provide quantitative data.

Troubleshooting Guides

Issue 1: Unexpected side products observed during a reaction conducted in acidic media.

Possible Cause: Acid-catalyzed hydrolysis of the N-benzyl bond.

Troubleshooting Steps:

  • Confirm the identity of byproducts: Use LC-MS or GC-MS to identify the unexpected products. Likely degradation products include 3-nitroaniline and benzyl alcohol or benzaldehyde.

  • Control the pH: If possible, perform the reaction at a less acidic pH or use a non-aqueous solvent.

  • Lower the reaction temperature: Hydrolysis is often accelerated by heat. Reducing the temperature may slow down the decomposition rate.

  • Limit exposure time: Minimize the time the compound is exposed to acidic conditions.

Issue 2: Loss of starting material when using a strong base.

Possible Cause: Base-catalyzed decomposition. While generally more stable to bases than acids, strong basic conditions, especially at elevated temperatures, can lead to degradation.

Troubleshooting Steps:

  • Analyze for degradation products: Check for the presence of 3-nitroaniline and products derived from the benzyl group.

  • Use a weaker base: If the reaction chemistry allows, substitute the strong base with a milder one (e.g., use carbonates instead of hydroxides).

  • Optimize temperature: Avoid excessive heating in the presence of a strong base.

  • Inert atmosphere: If oxidative degradation is suspected in the presence of a base, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

The following tables illustrate how to present quantitative data from a forced degradation study of this compound. Please note that the data presented here is hypothetical and for illustrative purposes only.

Table 1: Forced Degradation of this compound under Acidic Conditions

ConditionTime (hours)This compound Assay (%)3-nitroaniline (%)Benzyl Alcohol (%)Total Impurities (%)
0.1 M HCl at 60°C099.8< 0.1< 0.10.2
485.212.12.514.8
872.523.83.627.5
2445.148.95.854.9

Table 2: Forced Degradation of this compound under Basic Conditions

ConditionTime (hours)This compound Assay (%)Major Degradant 1 (%)Major Degradant 2 (%)Total Impurities (%)
0.1 M NaOH at 60°C099.7< 0.1< 0.10.3
498.50.50.81.5
897.11.11.52.9
2492.33.54.17.7

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

Objective: To evaluate the stability of this compound in an acidic solution.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Heating block or water bath

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • In a series of labeled vials, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration of 0.1 mg/mL.

  • Place the vials in a heating block set to 60°C.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from the heating block and immediately neutralize the sample with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH).

  • Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analyze the samples by HPLC to determine the percentage of remaining this compound and the formation of any degradation products.

Protocol 2: Forced Degradation Study under Basic Conditions

Objective: To assess the stability of this compound in a basic solution.

Materials:

  • This compound

  • 0.1 M Sodium Hydroxide (NaOH)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Heating block or water bath

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • In a series of labeled vials, add a known volume of the stock solution and dilute with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

  • Place the vials in a heating block set to 60°C.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial and neutralize the sample with an equivalent amount of 0.1 M HCl.

  • Dilute the neutralized sample with the mobile phase for HPLC analysis.

  • Analyze the samples by HPLC to quantify the parent compound and any degradants.

Visualizations

Acid_Decomposition NBNA This compound Protonated_NBNA Protonated Amine NBNA->Protonated_NBNA + H+ Transition_State Nucleophilic Attack by H2O Protonated_NBNA->Transition_State + H2O Products 3-nitroaniline + Benzyl Alcohol Transition_State->Products C-N Bond Cleavage

Caption: Predicted acid-catalyzed decomposition pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL in Methanol) Dilution Dilute with Acid/Base (0.1 mg/mL) Stock_Solution->Dilution Incubation Incubate at 60°C Dilution->Incubation Sampling Sample at Time Points (0, 2, 4, 8, 24h) Incubation->Sampling Neutralization Neutralize Sample Sampling->Neutralization HPLC_Dilution Dilute for HPLC Neutralization->HPLC_Dilution HPLC_Analysis HPLC Analysis HPLC_Dilution->HPLC_Analysis Data_Processing Quantify Parent and Degradation Products HPLC_Analysis->Data_Processing

Caption: General experimental workflow for forced degradation studies.

References

Effect of temperature on the rate of N-benzyl-3-nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzyl-3-nitroaniline. The information is presented in a practical question-and-answer format to directly address common challenges encountered during this chemical transformation.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Q1: The reaction is very slow or shows no product formation at room temperature. What is the problem?

A1: The low reactivity of 3-nitroaniline (B104315) is the most likely cause. The electron-withdrawing nitro group significantly reduces the nucleophilicity of the amine, making it less reactive towards benzyl (B1604629) chloride.[1] To achieve a reasonable reaction rate, increasing the reaction temperature is necessary. A common temperature range for the N-alkylation of nitroanilines is between 80°C and 140°C.[1]

Q2: My TLC analysis shows multiple spots, including one that is less polar than the desired product. What could this be and how can I avoid it?

A2: The less polar spot is likely the N,N-dibenzyl-3-nitroaniline, a common side product resulting from the dialkylation of the amine. This occurs when the initially formed this compound, which is also nucleophilic, reacts with another molecule of benzyl chloride.

To minimize the formation of this byproduct, consider the following strategies:

  • Stoichiometry Control: Use a slight excess of 3-nitroaniline relative to benzyl chloride (e.g., 1.1 to 1.5 equivalents of the aniline).

  • Controlled Addition: Add the benzyl chloride dropwise to the reaction mixture to maintain a low concentration of the alkylating agent.

  • Partial Conversion: Running the reaction to a partial conversion of the starting 3-nitroaniline can also favor the formation of the mono-alkylated product.

Q3: I am getting a low yield even after heating the reaction for an extended period. What factors could be contributing to this?

A3: Several factors can lead to low yields in this synthesis:

  • Insufficient Base: A weak base may not be strong enough to effectively neutralize the hydrochloric acid (HCl) generated during the reaction. The accumulation of acid will protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Consider using a stronger base such as potassium carbonate (K₂CO₃) or potassium tert-butoxide (tBuOK) in an appropriate solvent.[1]

  • Inappropriate Solvent: The choice of solvent is crucial. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are generally preferred as they can help to dissolve the reactants and stabilize any charged intermediates, thereby increasing the reaction rate.[1]

  • Purity of Reagents: Ensure that the 3-nitroaniline and benzyl chloride are of high purity. Impurities can interfere with the reaction. Benzyl chloride, in particular, should be freshly distilled if it has been stored for a long time, as it can decompose.

Q4: The purification of the final product by column chromatography is proving difficult. What are some tips for effective purification?

A4: Purifying this compound can be challenging due to the potential presence of unreacted starting materials and the N,N-dibenzylated byproduct. Here are some suggestions for improving the separation:

  • Solvent System Optimization: Carefully select the eluent system for column chromatography. A gradient elution starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is often effective.

  • TLC Monitoring: Before running the column, perform thorough TLC analysis with different solvent systems to find the one that provides the best separation between the desired product, starting materials, and byproducts.

  • Recrystallization: After column chromatography, recrystallization can be an excellent final purification step. This compound is a solid and can often be recrystallized from solvents like ethanol (B145695) or a mixture of ethanol and water.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q5: What is the general effect of temperature on the rate of this reaction?

A5: In general, for the N-alkylation of anilines, particularly those deactivated by electron-withdrawing groups like the nitro group, an increase in temperature leads to a significant increase in the reaction rate. This is because higher temperatures provide the necessary activation energy for the less nucleophilic amine to attack the benzyl chloride. However, excessively high temperatures can also promote the formation of side products and decomposition. Therefore, it is crucial to find an optimal temperature that balances a reasonable reaction rate with minimal side reactions.

Q6: Why is a base required in this reaction?

A6: The reaction between 3-nitroaniline and benzyl chloride produces one equivalent of hydrochloric acid (HCl). The base is essential to neutralize this acid. If the HCl is not neutralized, it will protonate the nitrogen atom of the unreacted 3-nitroaniline, forming the anilinium salt. This protonated amine is no longer a nucleophile and cannot react with benzyl chloride, effectively stopping the reaction.

Q7: Can I use other benzylating agents besides benzyl chloride?

A7: Yes, other benzylating agents can be used. Benzyl bromide is often more reactive than benzyl chloride and may allow for the reaction to proceed at a lower temperature or in a shorter time. The reactivity of benzyl halides generally follows the trend: Benzyl Iodide > Benzyl Bromide > Benzyl Chloride.

Q8: Is it possible to synthesize this compound using benzyl alcohol directly?

A8: Direct N-alkylation of anilines with alcohols is possible but typically requires a catalyst. This process, often referred to as the "borrowing hydrogen" methodology, involves the in-situ oxidation of the alcohol to an aldehyde, which then forms an imine with the amine, followed by reduction. This approach often requires transition metal catalysts (e.g., based on Ru, Ir, Mn, or Co) and may be a greener alternative to using benzyl halides.[1]

III. Data Presentation

Disclaimer: This data is illustrative and intended to demonstrate the general kinetic trend. Actual results will vary depending on the specific reaction conditions, including concentrations, solvent, and base used.

Temperature (°C)Reaction Time (hours)Plausible Yield of this compound (%)
60215
635
1250
80240
675
1285
100270
690
12>95
1202>95
6>95
12>95 (with potential for increased byproduct formation)

IV. Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound from 3-nitroaniline and benzyl chloride.

Materials:

  • 3-nitroaniline

  • Benzyl chloride (freshly distilled)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Equipment for column chromatography (silica gel)

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitroaniline (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 3-nitroaniline.

  • Addition of Benzyl Chloride: Begin stirring the mixture and add benzyl chloride (1.05 equivalents) dropwise at room temperature.

  • Reaction Heating: After the addition is complete, heat the reaction mixture to 100°C using a heating mantle.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexane). The reaction is typically complete within 6-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate in hexane to afford pure this compound.

V. Visualization

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine 3-Nitroaniline and K₂CO₃ in DMF add_benzyl_chloride Add Benzyl Chloride start->add_benzyl_chloride Stir heat Heat to 100°C add_benzyl_chloride->heat monitor Monitor by TLC heat->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end Pure this compound purify->end

Caption: Experimental workflow for this compound synthesis.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Purity Assessment of N-benzyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of N-benzyl-3-nitroaniline. It includes detailed experimental protocols and supporting data to assist researchers in selecting the most appropriate method for their needs.

Introduction

This compound is an organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and dyes.[1] The purity of this compound is critical as impurities can affect the safety, efficacy, and overall quality of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound.[2] This guide will focus on a reversed-phase HPLC (RP-HPLC) method for the purity assessment of this compound and compare it with alternative methods such as Gas Chromatography (GC) and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC is the preferred method for the purity determination of this compound due to its high resolution, sensitivity, and specificity. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile:Water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

    • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a concentration of 100 µg/mL.

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on the retention time of the standard.

    • Determine the area of all peaks in the chromatogram.

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of this compound peak / Total area of all peaks) x 100

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Injection Sample Injection Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Chrom_Separation Chromatographic Separation Injection->Chrom_Separation Detection UV Detection Chrom_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation Peak_Integration->Purity_Calculation Report Final Report Purity_Calculation->Report

Workflow for HPLC purity assessment of this compound.

Comparison of Analytical Techniques

The choice of analytical technique for purity determination is influenced by factors such as the analyte's physicochemical properties, potential impurities, and the specific analytical requirements.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis Spectrophotometry
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds followed by detection.Measurement of light absorption by the analyte.
Specificity High; can separate structurally similar impurities.High; can provide structural information with a mass spectrometer (GC-MS).Low; susceptible to interference from absorbing impurities.[3]
Sensitivity High (ng to pg level).Very high (pg to fg level), especially with mass spectrometry.Moderate (µg to mg level).
Applicability Broad range of non-volatile and thermally labile compounds.[2]Volatile and thermally stable compounds. Derivatization is often needed for polar analytes like anilines.[4][5]Compounds with a suitable chromophore.
Sample Throughput Moderate.Moderate to low, especially if derivatization is required.High.
Cost (Instrument) Moderate to high.High.Low.
Cost (Operational) Moderate (solvents, columns).High (gases, columns, derivatizing agents).Low.

Comparative Performance Data (Representative)

The following table presents typical performance data for the HPLC analysis of a substituted nitroaniline, which can be considered representative for this compound.

ParameterHPLC Method Performance
Retention Time (RT) ~ 5-10 minutes (indicative, depends on exact conditions)
Linearity (r²) > 0.999
Range 1 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantitation (LOQ) ~ 0.3 µg/mL
Robustness Unaffected by minor variations in mobile phase composition (±2%) and flow rate (±0.1 mL/min).

Note: This data is based on methods for similar compounds and serves as a general guideline.[3][4] Method validation would be required to establish these parameters specifically for this compound.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in selecting an analytical method for purity assessment.

Method_Selection cluster_methods Analytical Techniques Analyte This compound Properties Properties Non-volatile Thermally Labile UV Chromophore Analyte->Properties HPLC HPLC Properties->HPLC Suitable GC GC Properties->GC Less Suitable (requires derivatization) UV_Vis UV-Vis Properties->UV_Vis Limited Specificity Decision Optimal Method HPLC->Decision High Specificity & Sensitivity GC->Decision UV_Vis->Decision

Method selection logic for purity analysis.

Conclusion

For the purity assessment of this compound, HPLC is the most suitable technique, offering a balance of high specificity, sensitivity, and applicability to this non-volatile compound. While GC-MS can provide detailed structural information on impurities, the potential need for derivatization makes it a more complex alternative.[4][5] UV-Vis spectrophotometry, although simple and cost-effective, lacks the specificity required for a comprehensive purity analysis. The provided HPLC method offers a robust starting point for researchers, and with proper validation, it can be a reliable tool in the quality control of this compound.

References

A Comparative Guide to the Identification of N-benzyl-3-nitroaniline: GC-MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the identification and analysis of N-benzyl-3-nitroaniline. The selection of the most appropriate method is critical for accurate quantification, impurity profiling, and ensuring the quality of pharmaceutical products and research materials. This document outlines detailed experimental protocols and presents supporting data to aid in methodological decisions.

Introduction to this compound

This compound (C₁₃H₁₂N₂O₂, Molecular Weight: 228.25 g/mol ) is an aromatic compound containing a benzyl (B1604629) group, an aniline (B41778) moiety, and a nitro functional group.[1][2] Its structure lends it to applications in organic synthesis, including the production of dyes and as an intermediate in the development of pharmaceuticals.[2] The presence of the nitro group and its potential for thermal lability are key considerations in the selection of an analytical method.[3]

Method Comparison: GC-MS vs. HPLC-UV

Gas Chromatography-Mass Spectrometry offers high sensitivity and structural elucidation capabilities, making it a powerful tool for identification. However, the thermal stress on the analyte in the GC inlet and column can sometimes lead to degradation, particularly with nitro-containing compounds.[3] High-Performance Liquid Chromatography is a non-destructive technique that separates compounds in the liquid phase at or near ambient temperature, thus avoiding thermal degradation. When coupled with a UV detector, it provides robust quantification.

The following sections provide detailed experimental protocols for both GC-MS and HPLC-UV methods for the analysis of this compound, along with a comparative summary of their expected performance.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the GC-MS and HPLC-UV methods for the analysis of this compound. These values are representative and may vary based on instrumentation and specific experimental conditions.

ParameterGC-MSHPLC-UV
Retention Time (min) ~ 12.5~ 5.8
Limit of Detection (LOD) ~ 0.1 ng/mL~ 1 ng/mL
Limit of Quantification (LOQ) ~ 0.3 ng/mL~ 3 ng/mL
Linearity (R²) > 0.999> 0.999
Precision (%RSD) < 5%< 2%
Primary Advantage High specificity and structural confirmationAvoids thermal degradation, robust quantification
Primary Disadvantage Potential for thermal degradation of analyteLower sensitivity and specificity than MS

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is designed to provide excellent separation and definitive identification of this compound through its mass spectrum.

Instrumentation:

  • A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Transfer Line Temperature: 280°C.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Scan Mode: Full Scan (m/z 50-300).

  • Solvent Delay: 3 minutes.

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in methanol (B129727) or ethyl acetate (B1210297) to a concentration of 1 mg/mL to create a stock solution.

  • Prepare working standards by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

Expected Mass Spectrum Fragmentation: The electron ionization of this compound is expected to produce a characteristic fragmentation pattern. The molecular ion peak at m/z 228 may be of low abundance due to the lability of the benzylic C-N bond.

m/zProposed FragmentComments
228[M]⁺Molecular Ion
182[M-NO₂]⁺Loss of a nitro group
106[C₇H₈N]⁺Cleavage of the benzyl-nitroaniline bond
91[C₇H₇]⁺Tropylium ion (rearrangement of benzyl cation)
77[C₆H₅]⁺Phenyl cation

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Methanol/EtOAc start->dissolve dilute Prepare Working Standards dissolve->dilute filter Filter (0.22 µm) dilute->filter inject Inject 1 µL (Splitless) filter->inject separate GC Separation (DB-5ms column) inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Detection (m/z 50-300) ionize->detect chromatogram Generate Total Ion Chromatogram (TIC) detect->chromatogram spectrum Extract Mass Spectrum chromatogram->spectrum quantify Quantify using Calibration Curve chromatogram->quantify identify Identify by Fragmentation Pattern spectrum->identify

GC-MS Experimental Workflow
High-Performance Liquid Chromatography (HPLC-UV) Method

This method is ideal for the routine quantification of this compound, especially when thermal degradation is a concern.

Instrumentation:

  • An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a concentration of 1 mg/mL to create a stock solution.

  • Prepare working standards by serial dilution of the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC_UV_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-UV Analysis cluster_data_hplc Data Processing start_hplc Weigh Sample dissolve_hplc Dissolve in Mobile Phase start_hplc->dissolve_hplc dilute_hplc Prepare Working Standards dissolve_hplc->dilute_hplc filter_hplc Filter (0.45 µm) dilute_hplc->filter_hplc inject_hplc Inject 10 µL filter_hplc->inject_hplc separate_hplc Isocratic Separation (C18 column) inject_hplc->separate_hplc detect_hplc UV Detection (254 nm) separate_hplc->detect_hplc chromatogram_hplc Generate Chromatogram detect_hplc->chromatogram_hplc identify_hplc Identify by Retention Time chromatogram_hplc->identify_hplc quantify_hplc Quantify by Peak Area chromatogram_hplc->quantify_hplc

HPLC-UV Experimental Workflow

Conclusion

Both GC-MS and HPLC-UV are suitable methods for the analysis of this compound. The choice between them depends on the specific analytical need.

  • For definitive identification and structural elucidation , especially during early-stage research, impurity profiling, or troubleshooting, GC-MS is the superior method due to the high specificity of mass spectrometric detection.

  • For routine quality control, stability studies, and high-throughput screening where the identity of the analyte is already confirmed, HPLC-UV is the more practical choice . It offers robustness, excellent quantitative performance, and avoids the potential for thermal degradation of the analyte.

Researchers and drug development professionals should consider the trade-offs between the specificity of GC-MS and the non-destructive nature and quantitative precision of HPLC-UV when developing and validating analytical methods for this compound.

References

A Comparative Analysis of the Reactivity of N-benzyl-2-nitroaniline and N-benzyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of N-benzyl-2-nitroaniline and N-benzyl-3-nitroaniline. Understanding the distinct reactivity profiles of these isomers is crucial for their effective utilization as intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals. This document outlines the key structural and electronic factors that govern their reactivity and provides adapted experimental protocols for common transformations.

Structural and Electronic Properties

The reactivity of N-benzyl-2-nitroaniline and this compound is primarily dictated by the interplay of electronic effects of the substituent groups, steric hindrance, and the potential for intramolecular interactions.

N-benzyl-2-nitroaniline is characterized by the presence of a nitro group in the ortho position relative to the N-benzylamino group. This proximity allows for significant electronic and steric interactions. A key feature of this isomer is the potential for intramolecular hydrogen bonding between the hydrogen of the secondary amine and one of the oxygen atoms of the nitro group.[1] This interaction can influence the conformation of the molecule and the availability of the nitrogen's lone pair of electrons.

This compound , with the nitro group in the meta position, experiences different electronic effects and significantly less steric hindrance around the amino group.[2][3] The absence of the possibility for intramolecular hydrogen bonding distinguishes its chemical behavior from the ortho isomer.

A summary of the key properties of the two compounds is presented in Table 1.

PropertyN-benzyl-2-nitroanilineThis compound
Molecular Formula C₁₃H₁₂N₂O₂C₁₃H₁₂N₂O₂
Molecular Weight 228.25 g/mol [4]228.25 g/mol
Appearance -Yellow to orange solid[3]
Intramolecular H-Bonding Possible between NH and ortho-NO₂[1]Not possible
Steric Hindrance High around the amino group and adjacent ring positionsLow around the amino group

Comparative Reactivity Analysis

The differences in structure and electronic properties lead to distinct reactivity profiles for the two isomers in key chemical transformations.

Electrophilic Aromatic Substitution (EAS)

The N-benzylamino group is an activating, ortho-, para-director, while the nitro group is a strong deactivating, meta-director.

  • This compound is predicted to be more reactive towards electrophilic aromatic substitution. The activating N-benzylamino group directs incoming electrophiles to the 2, 4, and 6 positions. The deactivating effect of the meta-nitro group is less pronounced at these positions.

  • N-benzyl-2-nitroaniline is expected to be less reactive . The strong electron-withdrawing effect of the ortho-nitro group, combined with steric hindrance, significantly deactivates the aromatic ring towards electrophilic attack.

Nucleophilicity and Basicity of the Amino Group

The availability of the lone pair of electrons on the nitrogen atom determines its nucleophilicity and basicity.

  • The amino group of This compound is expected to be more nucleophilic and basic . The nitro group at the meta position exerts a weaker electron-withdrawing inductive effect on the amino nitrogen compared to the ortho isomer.

  • In N-benzyl-2-nitroaniline , the combination of the strong electron-withdrawing effect of the ortho-nitro group and the intramolecular hydrogen bonding significantly reduces the electron density and availability of the lone pair on the nitrogen atom, making it less nucleophilic and basic .[5]

Reduction of the Nitro Group

The conversion of the nitro group to an amino group is a common and important reaction.

  • The nitro group in This compound is likely to be more readily reduced . The lower steric hindrance around the nitro group allows for easier access by reducing agents.

  • The nitro group in N-benzyl-2-nitroaniline may be less reactive towards reduction due to the steric bulk of the adjacent N-benzyl group, which could impede the approach of the catalyst or reducing agent.

The following diagram illustrates the interplay of these factors on the reactivity of the two isomers.

G cluster_2_nitro N-benzyl-2-nitroaniline cluster_3_nitro This compound Ortho_NO2 ortho-Nitro Group Intra_HB Intramolecular H-Bonding Ortho_NO2->Intra_HB enables Steric_Hindrance_Ortho High Steric Hindrance Ortho_NO2->Steric_Hindrance_Ortho causes Reduced_Nucleophilicity_Ortho Reduced Nucleophilicity/Basicity Intra_HB->Reduced_Nucleophilicity_Ortho Reduced_Reactivity_EAS_Ortho Reduced EAS Reactivity Steric_Hindrance_Ortho->Reduced_Reactivity_EAS_Ortho Slower_Nitro_Reduction_Ortho Potentially Slower Nitro Reduction Steric_Hindrance_Ortho->Slower_Nitro_Reduction_Ortho Meta_NO2 meta-Nitro Group No_Intra_HB No Intramolecular H-Bonding Steric_Hindrance_Meta Low Steric Hindrance Meta_NO2->Steric_Hindrance_Meta causes Enhanced_Nucleophilicity_Meta Enhanced Nucleophilicity/Basicity No_Intra_HB->Enhanced_Nucleophilicity_Meta Enhanced_Reactivity_EAS_Meta Enhanced EAS Reactivity Steric_Hindrance_Meta->Enhanced_Reactivity_EAS_Meta Faster_Nitro_Reduction_Meta Potentially Faster Nitro Reduction Steric_Hindrance_Meta->Faster_Nitro_Reduction_Meta

Figure 1. Factors influencing the reactivity of N-benzyl-nitroaniline isomers.

Experimental Protocols

The following are adapted experimental protocols for key transformations. Researchers should optimize these conditions for their specific applications.

Catalytic Hydrogenation for Nitro Group Reduction

This protocol is adapted from general procedures for the catalytic hydrogenation of nitroaromatic compounds.[6]

Materials:

  • N-benzyl-nitroaniline isomer (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas (H₂)

Procedure:

  • In a suitable hydrogenation vessel, dissolve the N-benzyl-nitroaniline isomer in the chosen solvent.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude N-benzyl-phenylenediamine product. Further purification can be achieved by chromatography or recrystallization.

The general workflow for this experimental setup is depicted below.

G Start Dissolve Substrate in Solvent Add_Catalyst Add Pd/C Catalyst Start->Add_Catalyst Hydrogenation Pressurize with H₂ and Stir Add_Catalyst->Hydrogenation Monitor Monitor Reaction (TLC/H₂ uptake) Hydrogenation->Monitor Monitor->Hydrogenation continue Workup Filter Catalyst Monitor->Workup complete Isolate Isolate Product Workup->Isolate

References

A Comparative Spectroscopic Analysis of N-benzyl-3-nitroaniline and N-benzyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Distinctions Between Two Key Isomers.

The isomeric placement of a nitro group on an aromatic ring can significantly influence the electronic and, consequently, the spectroscopic properties of a molecule. This guide provides a comprehensive comparison of the spectroscopic characteristics of N-benzyl-3-nitroaniline and N-benzyl-4-nitroaniline, two isomers with distinct electronic profiles. The data presented herein, derived from experimental studies, offers a valuable resource for the identification and characterization of these compounds in various research and development settings.

Introduction to Isomeric Differences

This compound and N-benzyl-4-nitroaniline share the same molecular formula and mass, yet the position of the electron-withdrawing nitro (-NO₂) group—meta in the former and para in the latter—leads to notable differences in their spectroscopic signatures. These differences are most apparent in their UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra, reflecting the varied extent of electronic conjugation and intramolecular charge transfer between the nitro group, the aniline (B41778) nitrogen, and the benzyl (B1604629) moiety.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound and N-benzyl-4-nitroaniline, facilitating a direct comparison of their key spectral features.

Table 1: UV-Visible Spectroscopy Data

CompoundSolventλmax (nm)Molar Absorptivity (ε)Reference
This compoundNot Specified320 (cutoff)Not Reported[1]
N-benzyl-4-nitroanilineData Not AvailableData Not AvailableData Not Available

Table 2: Infrared (IR) Spectroscopy Data

CompoundVibrational ModeWavenumber (cm⁻¹)Reference
This compoundN-H Stretch3404[1]
NO₂ Asymmetric Stretch~1530-1550 (typical)
NO₂ Symmetric Stretch~1340-1360 (typical)
N-benzyl-4-nitroanilineN-H StretchData Not Available
NO₂ Asymmetric Stretch~1500-1530 (typical)
NO₂ Symmetric Stretch~1335-1355 (typical)

Table 3: ¹H NMR Spectroscopy Data

CompoundSolventChemical Shift (δ, ppm) and MultiplicityAssignmentReference
This compoundData Not AvailableData Not Available
N-benzyl-4-nitroanilineCDCl₃8.12 (d, J=9.1 Hz, 2H), 7.42-7.30 (m, 5H), 6.65 (d, J=9.1 Hz, 2H), 4.49 (s, 2H), 4.4 (br s, 1H)H-ortho to NO₂, Phenyl-H (benzyl), H-ortho to NH, CH₂, NH[2]

Table 4: ¹³C NMR Spectroscopy Data

CompoundSolventChemical Shift (δ, ppm)AssignmentReference
This compoundData Not AvailableData Not Available
N-benzyl-4-nitroanilineCDCl₃153.2, 143.8, 137.4, 129.1, 128.8, 127.8, 126.4, 111.8, 48.0C-NO₂, C-NH, C-ipso (benzyl), Phenyl-CH (benzyl), Phenyl-CH (benzyl), Phenyl-CH (benzyl), C-ortho to NO₂, C-ortho to NH, CH₂[2]

Table 5: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (m/z)Reference
This compoundPredicted229.0971PubChem CID: 682324
N-benzyl-4-nitroanilinePredicted229.0971

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard practices for the analysis of aromatic nitro compounds and can be adapted for specific instrumentation.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of the analyte (this compound or N-benzyl-4-nitroaniline) is prepared by accurately weighing approximately 10 mg of the compound and dissolving it in 100 mL of a spectroscopic grade solvent (e.g., ethanol (B145695) or acetonitrile) in a volumetric flask. A working solution is then prepared by diluting the stock solution to a concentration that gives an absorbance reading in the range of 0.2-1.0 AU.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.

  • Data Acquisition: The spectrophotometer is first blanked with the pure solvent in both the sample and reference cuvettes. The UV-Vis spectrum of the working solution is then recorded over a wavelength range of 200-800 nm. The wavelength of maximum absorption (λmax) is determined from the resulting spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-transform infrared spectrometer is used for the analysis.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz) is used for the analysis.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer, and the mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and N-benzyl-4-nitroaniline.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Nitroaniline Isomers cluster_isomers Isomeric Compounds cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis and Comparison cluster_conclusion Conclusion Isomer1 This compound UV_Vis UV-Vis Spectroscopy Isomer1->UV_Vis FTIR FTIR Spectroscopy Isomer1->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Isomer1->NMR MS Mass Spectrometry Isomer1->MS Isomer2 N-benzyl-4-nitroaniline Isomer2->UV_Vis Isomer2->FTIR Isomer2->NMR Isomer2->MS UV_Data Compare λmax and ε UV_Vis->UV_Data FTIR_Data Compare Vibrational Frequencies (N-H, NO₂) FTIR->FTIR_Data NMR_Data Compare Chemical Shifts and Coupling Constants NMR->NMR_Data MS_Data Confirm Molecular Weight and Fragmentation MS->MS_Data Conclusion Elucidate Spectroscopic Differences Due to Isomeric Position UV_Data->Conclusion FTIR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion

Caption: A logical workflow for the comparative spectroscopic analysis of nitroaniline isomers.

References

A Comparative Study on the Basicity of N-benzyl-nitroaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the basicity of ortho-, meta-, and para-N-benzyl-nitroaniline isomers. Understanding the basicity of these compounds, as quantified by their pKa values, is crucial for predicting their behavior in physiological environments and for designing synthetic routes. Due to a lack of comprehensive experimental data for the N-benzyl derivatives, this guide establishes the fundamental principles of their basicity through a detailed examination of the parent nitroaniline isomers, discusses the anticipated effects of N-benzylation, and presents a standardized experimental protocol for their pKa determination.

Introduction to Basicity of Substituted Anilines

The basicity of aniline (B41778) and its derivatives is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Substituents on the aromatic ring can significantly influence this electron availability through a combination of inductive and resonance effects. Electron-withdrawing groups, such as the nitro (-NO2) group, generally decrease the basicity of aniline by pulling electron density away from the nitrogen atom, making the lone pair less available for protonation.[1][2][3] The position of the substituent on the ring is critical in determining the magnitude of this effect.

Basicity of Nitroaniline Isomers: The Parent Compounds

A comparative analysis of the experimental pKa values of the conjugate acids of ortho-, meta-, and para-nitroaniline reveals a clear trend in their basicity. The pKa is a measure of the acidity of the conjugate acid; a lower pKa value corresponds to a stronger conjugate acid and therefore a weaker base.

Table 1: Experimental pKa Values of Nitroaniline Isomers

CompoundIsomer PositionpKa of Conjugate AcidRelative Basicity
3-Nitroaniline (B104315)meta~2.5[4][5]Strongest Base
4-Nitroaniline (B120555)para~1.0[4][5]Intermediate
2-Nitroaniline (B44862)ortho~ -0.3[4][5]Weakest Base

The observed order of basicity (meta > para > ortho) can be explained by the interplay of electronic and steric effects:

  • 3-Nitroaniline (meta): In the meta position, the nitro group exerts a strong electron-withdrawing inductive effect (-I), which reduces the electron density on the nitrogen and decreases basicity compared to aniline. However, the resonance effect (-M) of the nitro group does not extend to the amino group from the meta position.[4] This makes 3-nitroaniline the most basic of the three isomers.[4]

  • 4-Nitroaniline (para): The nitro group in the para position exerts both an inductive (-I) and a strong resonance (-M) effect. The resonance effect allows for the delocalization of the nitrogen's lone pair of electrons onto the nitro group, significantly reducing its availability for protonation.[4] This results in 4-nitroaniline being a weaker base than the meta isomer.

  • 2-Nitroaniline (ortho): The ortho isomer experiences strong inductive and resonance effects similar to the para isomer. Additionally, it is subject to the "ortho effect," which includes steric hindrance to protonation and the potential for intramolecular hydrogen bonding between the amino and nitro groups. This hydrogen bonding stabilizes the neutral molecule, making it less favorable to accept a proton.[4][6] Consequently, 2-nitroaniline is the weakest base among the isomers.[4][6]

The Effect of N-Benzylation on Basicity

The introduction of a benzyl (B1604629) group to the nitrogen atom of nitroanilines is expected to influence their basicity. The benzyl group is generally considered to be weakly electron-donating through an inductive effect (+I), which should, in principle, increase the electron density on the nitrogen atom and thus increase basicity.

However, the steric bulk of the benzyl group can also play a role by potentially hindering the solvation of the protonated form (the anilinium ion), which could counteract the electronic effect. The precise impact on the pKa would depend on the balance of these electronic and steric factors.

Based on the established trends of the parent compounds, the expected order of basicity for the N-benzyl-nitroaniline isomers would likely follow the same pattern: meta > para > ortho.

Experimental Protocol for pKa Determination

The following is a detailed methodology for the experimental determination of the pKa values of weakly basic anilines, such as the N-benzyl-nitroaniline isomers, using potentiometric titration.

Objective: To determine the pKa of the conjugate acids of N-benzyl-nitroaniline isomers in a mixed solvent system due to their low aqueous solubility.

Materials:

  • N-benzyl-2-nitroaniline, N-benzyl-3-nitroaniline, N-benzyl-4-nitroaniline

  • Methanol (B129727) (or other suitable organic co-solvent like acetonitrile)

  • Deionized water

  • Standardized 0.1 M hydrochloric acid (HCl)

  • Standardized 0.1 M sodium hydroxide (B78521) (NaOH)

  • Potassium chloride (KCl)

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

  • Beakers

Procedure:

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 40-50 mg of the N-benzyl-nitroaniline isomer and dissolve it in a specific volume of methanol (e.g., 25 mL).

    • To this solution, add a specific volume of deionized water to create a defined solvent mixture (e.g., 1:1 methanol:water). The final concentration of the analyte should be in the range of 1-10 mM.

    • Add a sufficient amount of KCl to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration Setup:

    • Calibrate the pH meter using standard aqueous buffers (pH 4.0, 7.0, and 10.0).

    • Place a known volume of the analyte solution (e.g., 40 mL) into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged.

    • Begin stirring the solution at a constant, moderate speed.

  • Titration Process:

    • Record the initial pH of the solution.

    • Add the standardized 0.1 M HCl titrant from the burette in small increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration until the pH changes become minimal, indicating the complete protonation of the amine.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV) against the volume of HCl. The peak of the first derivative curve corresponds to the equivalence point.

    • The pKa of the conjugate acid is the pH at the half-equivalence point (i.e., the pH at half the volume of HCl required to reach the equivalence point).

  • Replication:

    • Repeat the titration at least three times for each isomer to ensure the reproducibility of the results.

    • Calculate the average pKa value and the standard deviation for each compound.

Visualization of Basicity Relationships

The following diagrams illustrate the key relationships governing the basicity of the nitroaniline isomers.

Basicity_Factors cluster_effects Electronic and Steric Effects cluster_isomers Nitroaniline Isomers Inductive Effect (-I) Inductive Effect (-I) ortho-Nitroaniline ortho-Nitroaniline Inductive Effect (-I)->ortho-Nitroaniline meta-Nitroaniline meta-Nitroaniline Inductive Effect (-I)->meta-Nitroaniline para-Nitroaniline para-Nitroaniline Inductive Effect (-I)->para-Nitroaniline Resonance Effect (-M) Resonance Effect (-M) Resonance Effect (-M)->ortho-Nitroaniline Resonance Effect (-M)->para-Nitroaniline Ortho Effect Ortho Effect Ortho Effect->ortho-Nitroaniline Basicity Basicity ortho-Nitroaniline->Basicity Decreases (Weakest) meta-Nitroaniline->Basicity Decreases (Strongest) para-Nitroaniline->Basicity Decreases (Intermediate)

Caption: Factors influencing the basicity of nitroaniline isomers.

Experimental_Workflow A Sample Preparation (Isomer in Solvent) B Potentiometric Titration (with std. HCl) A->B 1 C Data Collection (pH vs. Volume) B->C 2 D Generate Titration Curve C->D 3 E Determine Equivalence Point (First Derivative) D->E 4 F Calculate pKa (pH at 1/2 Equivalence Point) E->F 5

Caption: Experimental workflow for pKa determination.

References

Illuminating Molecular Architecture: A Comparative Guide to the 2D NMR Validation of N-benzyl-3-nitroaniline's Structure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a comprehensive comparison of modern 2D Nuclear Magnetic Resonance (NMR) techniques for the structural validation of N-benzyl-3-nitroaniline, a key intermediate in various synthetic pathways.

Unveiling the Structure: A Multi-technique Approach

The structural elucidation of this compound relies on a synergistic application of several 2D NMR experiments, primarily COSY, HSQC, and HMBC. Each technique provides a unique piece of the structural puzzle, and together they offer a definitive confirmation of the molecular framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following table presents the predicted chemical shifts for this compound, extrapolated from the experimental data of N-benzyl-3-chloroaniline. These predictions are based on the similar electronic effects of the chloro and nitro substituents.

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1'-~149.5
2'~6.50 (t, J = 2.0 Hz)~111.3
3'-~135.2
4'~6.40 (d, J = 8.0 Hz)~112.7
5'~6.96 (t, J = 8.0 Hz)~130.4
6'~6.55 (m)~117.5
7' (CH₂)~4.22 (s)~48.2
1''-~139.0
2''/6''~7.24 (m)~128.9
3''/5''~7.24 (m)~127.6
4''~7.18 (m)~127.6
NH~4.06 (s)-

Note: Predicted values are based on the data for N-benzyl-3-chloroaniline and are subject to minor variations due to the differing electronic nature of the nitro group.[1]

Deciphering the Connections: An Overview of 2D NMR Techniques

1. COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections

The COSY experiment is instrumental in identifying protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the connectivity within the two aromatic rings.

Table 2: Expected COSY Correlations for this compound

Proton (¹H) Correlating Proton(s) (¹H)
H-4'H-5'
H-5'H-4', H-6'
H-6'H-5'
H-2''/6''H-3''/5''
H-3''/5''H-2''/6'', H-4''
H-4''H-3''/5''

2. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment correlates protons directly to the carbon atom to which they are attached. This is a powerful tool for assigning carbon signals based on their known proton assignments.

Table 3: Expected HSQC Correlations for this compound

Proton (¹H) Correlating Carbon (¹³C)
H-2'C-2'
H-4'C-4'
H-5'C-5'
H-6'C-6'
H-7' (CH₂)C-7' (CH₂)
H-2''/6''C-2''/6''
H-3''/5''C-3''/5''
H-4''C-4''

3. HMBC (Heteronuclear Multiple Bond Correlation): Unveiling Long-Range Connections

The HMBC experiment detects correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between different fragments of the molecule, such as the link between the benzyl (B1604629) and aniline (B41778) moieties.

Table 4: Key Expected HMBC Correlations for this compound

Proton (¹H) Correlating Carbon(s) (¹³C) Significance
H-7' (CH₂)C-1', C-2', C-6', C-1''Confirms the benzyl-nitrogen-aniline linkage.
NHC-1', C-7'Further confirms the connection at the nitrogen atom.
H-2'C-4', C-6'Establishes connectivity within the aniline ring.
H-6'C-2', C-4'Establishes connectivity within the aniline ring.
H-2''/6''C-4'', C-7'Confirms the attachment of the phenyl ring to the methylene (B1212753) group.

Experimental Workflow for 2D NMR Validation

The following diagram illustrates the logical workflow for the structural validation of this compound using 2D NMR techniques.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample This compound in CDCl₃ H1_NMR 1D ¹H NMR Sample->H1_NMR C13_NMR 1D ¹³C NMR Sample->C13_NMR COSY 2D COSY Sample->COSY HSQC 2D HSQC Sample->HSQC HMBC 2D HMBC Sample->HMBC Assign_Protons Assign ¹H Signals H1_NMR->Assign_Protons Assign_Carbons Assign ¹³C Signals C13_NMR->Assign_Carbons Correlate_HH Correlate ¹H-¹H COSY->Correlate_HH Correlate_CH_1bond Correlate ¹H-¹³C (1-bond) HSQC->Correlate_CH_1bond Correlate_CH_longrange Correlate ¹H-¹³C (long-range) HMBC->Correlate_CH_longrange Assign_Protons->Correlate_HH Assign_Protons->Correlate_CH_1bond Assign_Protons->Correlate_CH_longrange Assign_Carbons->Correlate_CH_1bond Assign_Carbons->Correlate_CH_longrange Structure_Validation Validate Structure Correlate_HH->Structure_Validation Correlate_CH_1bond->Structure_Validation Correlate_CH_longrange->Structure_Validation

Figure 1. Workflow for 2D NMR based structural validation.

Experimental Protocols

General: All NMR spectra would be recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR: Standard pulse sequences would be used to acquire the proton spectrum.

  • ¹³C NMR: A proton-decoupled pulse sequence would be employed to obtain the carbon spectrum.

  • COSY: The gradient-enhanced COSY (gCOSY) experiment would be performed to establish ¹H-¹H correlations.

  • HSQC: A gradient-enhanced HSQC experiment with multiplicity editing could be used to differentiate between CH, CH₂, and CH₃ groups, providing additional structural information.

  • HMBC: A gradient-enhanced HMBC experiment would be optimized for a long-range coupling constant of 8 Hz to observe two- and three-bond ¹H-¹³C correlations.

Alternative and Complementary Structural Elucidation Techniques

While 2D NMR is a powerful tool, other analytical techniques can be used to complement and confirm the structural assignment of this compound.

Table 5: Comparison of Structural Elucidation Techniques

Technique Information Provided Advantages Limitations
X-ray Crystallography Provides the exact three-dimensional arrangement of atoms in a crystal.Unambiguous structure determination.Requires a single, high-quality crystal.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern.High sensitivity; provides molecular formula with high resolution MS.Does not provide information on connectivity.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.Fast and simple.Provides limited information on the overall structure.
Elemental Analysis Determines the percentage composition of elements.Confirms the empirical formula.Does not provide structural information.

References

A Comparative Guide to Purity Determination of N-benzyl-3-nitroaniline: DSC vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical analysis, particularly in the pharmaceutical industry where impurities can impact the safety and efficacy of a drug substance. This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC) for the purity determination of N-benzyl-3-nitroaniline, a key intermediate in organic synthesis.

Introduction to Purity Analysis Techniques

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For purity analysis of crystalline organic compounds, DSC relies on the principle of melting point depression. The presence of impurities broadens the melting range and lowers the melting point of a substance, an effect that can be quantitatively related to the impurity concentration using the Van't Hoff equation.[1][2][3] DSC is considered an absolute method for purity determination for compounds that are at least 98% pure and exhibit a sharp melting point without decomposition.[4]

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used for the purity assessment of chemical compounds. It separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. HPLC is a versatile method applicable to a wide range of compounds and can detect and quantify both volatile and non-volatile impurities.[4][5]

Quantitative Data Comparison

The following tables summarize the expected performance of DSC and HPLC in the purity determination of this compound. The data is representative and based on typical performance characteristics of these methods for similar aromatic nitro compounds.

Table 1: Performance Characteristics of DSC and HPLC for Purity Analysis

ParameterDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)
Purity Range 98.5 mol% - 99.9 mol%80% - 99.9% (with appropriate standards)
Accuracy Typically within ±0.1% for high-purity samplesDependent on the purity of the reference standard
Precision (RSD) < 1%< 2%
Sample Throughput Lower (one sample at a time)Higher (autosampler capabilities)
Limit of Detection Not applicable for impurity identificationCan detect impurities at low levels (ppm/ppb)
Impurity Profile Provides total mole fraction of soluble impuritiesProvides a detailed profile of individual impurities
Method Development Time Relatively shortCan be lengthy and complex

Table 2: Typical Purity Determination Results for this compound

MethodPurity (%)Standard Deviation (±)Analysis Time per Sample (min)
DSC99.850.05~60
HPLC99.820.08~20

Experimental Protocols

Purity Determination by Differential Scanning Calorimetry (DSC)

This protocol is based on the ASTM E928 standard method for purity determination by differential scanning calorimetry.[6]

Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a cooling accessory.

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan. Crimp the pan to ensure good thermal contact.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with a dry, inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its melting point (e.g., 80 °C).

    • Ramp the temperature at a slow, constant rate, typically 0.5 to 2 °C/min, through the melting transition. The melting point of this compound is approximately 103-105°C.

    • Continue heating until the sample has completely melted.

  • Data Analysis:

    • Integrate the area of the melting endotherm.

    • The instrument software will then apply the Van't Hoff equation to the melting curve data to calculate the mole percent purity. This involves plotting the sample temperature (Ts) against the reciprocal of the fraction melted (1/F) and determining the mole fraction of the impurity from the slope of the resulting line.[1][7]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is a general method suitable for the analysis of aromatic nitro compounds.

Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm), and an autosampler.

Procedure:

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent (e.g., acetonitrile (B52724)/water mixture) to a known concentration (e.g., 1 mg/mL).

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 50% acetonitrile and increasing to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 254 nm is appropriate.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Inject the standard and sample solutions.

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Calculate the purity of the sample by the area percent method:

      • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Visualizing the Methodologies

To better understand the workflows and comparative logic, the following diagrams are provided.

experimental_workflow cluster_dsc DSC Purity Analysis Workflow cluster_hplc HPLC Purity Analysis Workflow dsc_start Start dsc_prep Weigh 1-3 mg of This compound dsc_start->dsc_prep dsc_pan Crimp into Aluminum Pan dsc_prep->dsc_pan dsc_load Load Sample and Reference Pans into DSC dsc_pan->dsc_load dsc_run Run Thermal Program (e.g., 0.5 °C/min ramp) dsc_load->dsc_run dsc_data Acquire Heat Flow vs. Temperature Data dsc_run->dsc_data dsc_analysis Integrate Melting Peak and Apply Van't Hoff Equation dsc_data->dsc_analysis dsc_end Purity Result (mol%) dsc_analysis->dsc_end hplc_start Start hplc_prep Prepare Standard and Sample Solutions (1 mg/mL) hplc_start->hplc_prep hplc_instrument Set Up HPLC System (C18 column, UV detector) hplc_prep->hplc_instrument hplc_inject Inject Solutions into HPLC hplc_instrument->hplc_inject hplc_run Run Chromatographic Method hplc_inject->hplc_run hplc_data Acquire Chromatogram (Absorbance vs. Time) hplc_run->hplc_data hplc_analysis Integrate Peaks and Calculate Area Percent hplc_data->hplc_analysis hplc_end Purity Result (%) hplc_analysis->hplc_end

Caption: Experimental workflows for DSC and HPLC purity analysis.

comparison_logic cluster_main Comparison of Purity Determination Methods cluster_dsc DSC cluster_hplc HPLC compound This compound dsc_principle Principle: Melting Point Depression compound->dsc_principle hplc_principle Principle: Chromatographic Separation compound->hplc_principle dsc_adv Advantages: - Absolute Method - No Reference Standard Needed dsc_principle->dsc_adv dsc_disadv Disadvantages: - Lower Throughput - Not for Decomposing Samples dsc_principle->dsc_disadv hplc_adv Advantages: - High Throughput - Provides Impurity Profile hplc_principle->hplc_adv hplc_disadv Disadvantages: - Requires Reference Standard - Method Development can be Complex hplc_principle->hplc_disadv

Caption: Logical comparison of DSC and HPLC methods.

Conclusion

Both DSC and HPLC are valuable techniques for the purity determination of this compound, each with its own set of advantages and limitations.

  • DSC is a strong choice for the analysis of high-purity crystalline materials, offering an absolute measurement without the need for a reference standard. Its main limitations are its unsuitability for compounds that decompose upon melting and its lower sample throughput.

  • HPLC provides a more versatile approach, capable of analyzing a wider range of purities and providing a detailed impurity profile. However, it relies on the availability of a high-purity reference standard and may require more extensive method development.

The choice between DSC and HPLC will ultimately depend on the specific requirements of the analysis, including the expected purity of the sample, the need for an impurity profile, and the desired sample throughput. In many quality control settings, these techniques are used orthogonally to provide a comprehensive assessment of a compound's purity.

References

Analytical methods for quantifying N-benzyl-3-nitroaniline in reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals monitoring the synthesis of N-benzyl-3-nitroaniline, accurate and reliable quantification in reaction mixtures is paramount. This guide provides a comparative overview of common analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—offering insights into their applicability, performance, and experimental protocols.

While specific validated methods for this compound are not extensively published, this guide leverages established methodologies for structurally similar compounds, such as nitroanilines and other aniline (B41778) derivatives, to provide a robust starting point for method development and validation.

Comparative Performance of Analytical Methods

The choice of analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes typical performance characteristics for the analysis of compounds structurally related to this compound, offering a benchmark for what can be expected.

Analytical MethodTypical Linear RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
HPLC-UV 0.1 - 100 µg/mL≤ 0.2 µg/L[1]~0.6 µg/L (estimated)Excellent for non-volatile and thermolabile compounds; no derivatization needed.[1]Lower sensitivity compared to GC-MS for some analytes.
GC-MS 0.05 - 5 µg/g[2]0.0004 - 0.03 µg/g[2][3]0.001 - 0.1 µg/g[2][3]High sensitivity and selectivity; provides structural information for peak identification.May require derivatization for polar compounds; not suitable for thermolabile analytes.
UV-Vis Spectrophotometry Analyte dependent (typically µg/mL to mg/mL range)Analyte dependentAnalyte dependentSimple, rapid, and cost-effective for routine analysis of relatively pure samples.Prone to interference from other UV-absorbing species in the reaction mixture.

Experimental Workflows and Logical Relationships

The general workflow for quantifying this compound in a reaction mixture involves several key stages, from sample preparation to data analysis. The specific steps will vary depending on the chosen analytical method.

Analytical Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilution with Solvent ReactionMixture->Dilution Extraction Liquid-Liquid or Solid-Phase Extraction ReactionMixture->Extraction If necessary Filtration Filtration Dilution->Filtration Extraction->Filtration HPLC HPLC-UV Analysis Filtration->HPLC GCMS GC-MS Analysis Filtration->GCMS UVVis UV-Vis Analysis Filtration->UVVis Calibration Calibration Curve Construction HPLC->Calibration GCMS->Calibration UVVis->Calibration Quantification Quantification of This compound Calibration->Quantification Report Final Report Quantification->Report

General analytical workflow for quantification.

Detailed Experimental Protocols

The following protocols are adapted from established methods for related aniline derivatives and should be validated for the specific analysis of this compound in your reaction matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the direct analysis of this compound without the need for derivatization.[1]

a. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

b. Reagents:

c. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

d. Sample Preparation:

  • Quench a known volume of the reaction mixture.

  • Dilute the sample with the mobile phase to a concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

e. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: Determined by measuring the UV spectrum of a standard solution of this compound to find the wavelength of maximum absorbance (λmax).

f. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, providing mass spectral data that can confirm the identity of the analyte.

a. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[2]

  • Autosampler

  • Data acquisition and processing software

b. Reagents:

  • Methanol or other suitable solvent (GC grade)

  • This compound standard of known purity

c. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Prepare a series of calibration standards by serial dilution (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

d. Sample Preparation:

  • Quench a known volume of the reaction mixture.

  • Dilute the sample with the solvent to a concentration within the calibration range.

  • Filter the sample if necessary.

e. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program: 80 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min. This program should be optimized.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound for enhanced sensitivity and selectivity.

f. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the selected ion(s) for the standards against their concentrations.

  • Quantify this compound in the sample using the calibration curve.

UV-Vis Spectrophotometry

This technique is a rapid and straightforward method, best suited for reaction mixtures where this compound is the primary absorbing species at its λmax.

a. Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

b. Reagents:

  • Solvent used in the reaction (e.g., ethanol, methanol)

  • This compound standard of known purity

c. Standard Preparation:

  • Prepare a stock solution of this compound in the reaction solvent.

  • Create a set of calibration standards by diluting the stock solution to known concentrations.

d. Sample Preparation:

  • Take an aliquot of the reaction mixture and dilute it with the solvent to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

e. Measurement:

  • Determine the λmax of this compound by scanning a standard solution across a range of wavelengths.

  • Set the spectrophotometer to the determined λmax.

  • Zero the instrument using a blank (the reaction solvent).

  • Measure the absorbance of each standard and the diluted sample.

f. Data Analysis:

  • Create a calibration curve by plotting the absorbance of the standards versus their concentrations.

  • Determine the concentration of this compound in the diluted sample from the calibration curve and account for the dilution factor to find the concentration in the original reaction mixture.

References

A Comparative Guide to the Performance of N-benzyl-3-nitroaniline and Other Substituted Anilines in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of azo dyes is a cornerstone of industrial chemistry, with wide-ranging applications from textiles to advanced materials and pharmaceuticals. The selection of the aromatic amine, or aniline (B41778) derivative, is a critical determinant of the final dye's properties, including its color, fastness, and solubility. This guide provides a comparative overview of N-benzyl-3-nitroaniline alongside other common substituted anilines used in the synthesis of azo dyes. While direct, quantitative comparative studies involving this compound are not extensively available in published literature, this guide extrapolates its expected performance based on established principles of dye chemistry and available data for structurally related compounds.

The quintessential reaction for forming azo dyes involves two main stages: the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with a suitable coupling agent, such as a phenol (B47542) or another aniline.[1] The electronic nature of the substituents on the aniline ring significantly influences the reactivity of the diazonium salt and the delocalization of electrons in the final azo compound, which in turn dictates its color.[1]

Comparative Analysis of Substituted Anilines

The performance of various substituted anilines in azo dye synthesis is influenced by the electronic and steric effects of their substituents. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the aromatic ring of the aniline impact the stability and reactivity of the intermediate diazonium salt and the spectral properties of the resulting dye.[2][3]

This compound is a unique substituted aniline featuring both a bulky N-benzyl group and a strongly electron-withdrawing nitro group at the meta position.

  • N-benzyl group: This group is sterically bulky and can influence the aggregation properties of the dye molecules, potentially affecting solubility and fastness. The nitrogen atom's lone pair is still available for diazotization, though the steric hindrance might necessitate optimized reaction conditions.

  • 3-nitro group: As a potent electron-withdrawing group, the nitro group at the meta position will significantly impact the electronic properties of the diazonium salt. This is expected to produce a bathochromic shift (a shift to longer wavelengths) in the final dye's absorption spectrum, leading to deeper colors (oranges, reds, or even blues) compared to dyes derived from unsubstituted aniline.[2]

The following table provides a qualitative comparison of this compound with other commonly used substituted anilines in azo dye synthesis. The predicted impacts are based on general chemical principles.

Substituted Aniline Substituent(s) Type of Substituent(s) Predicted Impact on Diazotization Predicted Impact on Dye Color Predicted Impact on Dye Properties
This compound -N(H)CH₂C₆H₅, -NO₂N-alkyl (steric bulk), EWGMay require optimized conditions due to steric hindrance. The EWG enhances the stability of the diazonium salt.Strong bathochromic shift, leading to deep colors (e.g., red, blue).Good light fastness due to the nitro group. The benzyl (B1604629) group may improve solubility in organic solvents and affect affinity for synthetic fibers.
4-Nitroaniline -NO₂Strong EWGForms a relatively stable diazonium salt.[1]Significant bathochromic shift, typically yielding yellow to orange dyes.[4]Generally good light fastness.
3-Chloroaniline -ClEWG (inductive), EDG (resonance)Forms a reactive diazonium salt.Moderate bathochromic shift, often resulting in orange to red dyes.Good overall fastness properties.
4-Methylaniline (p-Toluidine) -CH₃EDGForms a less stable, more reactive diazonium salt.Hypsochromic shift compared to EWG-substituted anilines, leading to lighter colors (e.g., yellow).Moderate fastness properties.
Aniline-2-sulfonic acid -SO₃HStrong EWGForms a water-soluble diazonium salt.[1]Bathochromic shift.Imparts water solubility to the final dye, making it suitable for dyeing natural fibers like cotton and wool.[1]

Experimental Protocols

The following are generalized protocols for the synthesis of azo dyes using substituted anilines. These procedures may require optimization depending on the specific aniline and coupling agent used.

Protocol 1: Diazotization of a Substituted Aniline

This procedure describes the conversion of a primary aromatic amine to a diazonium salt, a critical intermediate in azo dye synthesis. This intermediate is often unstable at higher temperatures and is typically prepared at 0-5 °C and used immediately.[1]

Materials:

  • Substituted Aniline (e.g., this compound)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, dissolve a specific molar equivalent of the chosen substituted aniline in a solution of concentrated hydrochloric acid and water.

  • Cool the beaker in an ice bath to maintain a temperature of 0-5 °C with constant stirring.

  • In a separate beaker, prepare a cold solution of sodium nitrite in distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline solution while maintaining vigorous stirring. Ensure the temperature remains between 0-5 °C throughout the addition.[1]

  • The formation of a clear solution of the diazonium salt indicates the completion of the reaction. This solution should be used promptly in the subsequent coupling reaction.

Protocol 2: Azo Coupling Reaction

The freshly prepared diazonium salt is reacted with a coupling agent to form the azo dye. The choice of coupling agent (e.g., phenol, 2-naphthol, N,N-dimethylaniline) is crucial as it determines the final color and properties of the dye.[1]

Materials:

  • Diazonium salt solution (from Protocol 1)

  • Coupling Agent (e.g., 2-naphthol)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure (Example with 2-naphthol):

  • In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.

  • Cool this solution in an ice bath to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring. A colored precipitate of the azo dye should form immediately.[1]

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Isolate the solid azo dye by vacuum filtration.

  • Wash the precipitate with cold water to remove any unreacted salts and other water-soluble impurities.

  • The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetic acid).

Visualizing the Synthesis Workflow

The general workflow for the synthesis of azo dyes from substituted anilines can be visualized as a two-step process.

AzoDyeSynthesis SubstitutedAniline Substituted Aniline (e.g., this compound) Diazotization Diazotization SubstitutedAniline->Diazotization NaNO₂, HCl 0-5 °C DiazoniumSalt Diazonium Salt (Intermediate) Diazotization->DiazoniumSalt AzoCoupling Azo Coupling DiazoniumSalt->AzoCoupling CouplingAgent Coupling Agent (e.g., 2-Naphthol) CouplingAgent->AzoCoupling CrudeDye Crude Azo Dye (Precipitate) AzoCoupling->CrudeDye Purification Purification (Filtration & Recrystallization) CrudeDye->Purification PureDye Pure Azo Dye Purification->PureDye

Caption: Generalized workflow for azo dye synthesis.

References

Benchmarking the Antibacterial Potential of N-benzyl-3-nitroaniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel chemical scaffolds for antimicrobial drug discovery. Among these, N-benzyl-3-nitroaniline derivatives have emerged as a promising class of compounds. This guide provides a comparative overview of the antibacterial activity of N-benzyl aniline (B41778) derivatives, drawing upon available experimental data to benchmark their performance and elucidate key structure-activity relationships. While direct comparative studies on a series of this compound derivatives are limited, this guide synthesizes findings from related structures to offer valuable insights for researchers in the field.

Comparative Antibacterial Activity

The antibacterial efficacy of N-benzyl aniline derivatives is primarily evaluated by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that visibly inhibits microbial growth. The data presented below is compiled from studies on various N-benzyl aniline derivatives, providing a baseline for assessing the potential of the 3-nitro substituted analogues.

Compound/DerivativeGram-Positive BacteriaMIC (µM)Gram-Negative BacteriaMIC (µM)FungiMIC (µM)
Derivative 2 Bacillus cereus12.5Escherichia coli>200Candida tropicalis>200
Enterococcus faecium12.5Pseudomonas aeruginosa>200Candida albicans>200
Staphylococcus aureus6.25
MRSA6.25
Derivative 4 Bacillus cereus12.5Escherichia coli>200Candida tropicalis>200
Enterococcus faecium25Pseudomonas aeruginosa>200Candida albicans>200
Staphylococcus aureus12.5
MRSA12.5
Derivative 7 Bacillus cereus12.5Escherichia coli>200Candida tropicalis>200
Enterococcus faecium12.5Pseudomonas aeruginosa>200Candida albicans>200
Staphylococcus aureus6.25
MRSA3.125
Derivative 8 Bacillus cereus6.25Escherichia coli>200Candida tropicalis>200
Enterococcus faecium6.25Pseudomonas aeruginosa>200Candida albicans>200
Staphylococcus aureus3.125
MRSA1.56
Derivative 9 Bacillus cereus3.125Escherichia coli>200Candida tropicalis>200
Enterococcus faecium3.125Pseudomonas aeruginosa>200Candida albicans>200
Staphylococcus aureus1.56
MRSA0.78
Derivative 11 Bacillus cereus6.25Escherichia coli>200Candida tropicalis>200
Enterococcus faecium6.25Pseudomonas aeruginosa>200Candida albicans>200
Staphylococcus aureus3.125
MRSA1.56
Derivative 12 Bacillus cereus12.5Escherichia coli>200Candida tropicalis>200
Enterococcus faecium12.5Pseudomonas aeruginosa>200Candida albicans>200
Staphylococcus aureus6.25
MRSA3.125
Ofloxacin (Control) Bacillus cereus3.125Escherichia coli0.78Candida tropicalis-
Enterococcus faecium6.25Pseudomonas aeruginosa3.125Candida albicans-
Staphylococcus aureus1.56
MRSA-
Tetracycline (Control) Bacillus cereus1.56Escherichia coli3.125Candida tropicalis-
Enterococcus faecium0.78Pseudomonas aeruginosa>200Candida albicans-
Staphylococcus aureus1.56
MRSA-
Amphotericin B (Control) Candida tropicalis1.56
Candida albicans0.78

Data sourced from a patent on N-benzyl aniline derivatives and their application as antibacterial agents. The specific substitutions on the aniline or benzyl (B1604629) rings for derivatives 1-12 are detailed in the patent document.[1]

Key Observations:

  • N-benzyl aniline derivatives demonstrate notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2]

  • The antibacterial potency appears to be significantly influenced by the substitution pattern on the aromatic rings.

  • Most of the tested derivatives show limited activity against Gram-negative bacteria and fungi at the tested concentrations.[1]

Experimental Protocols

A standardized experimental workflow is crucial for the accurate determination and comparison of antibacterial activity. The following sections detail the common methodologies employed.

Synthesis of this compound Derivatives

A general method for the synthesis of N-benzyl aniline derivatives involves reductive amination.[2]

cluster_synthesis Synthesis Workflow start m-Nitroaniline + Benzaldehyde schiff_base Schiff Base Formation start->schiff_base Reaction reduction Reduction (e.g., NaBH4) schiff_base->reduction Addition of Reducing Agent product This compound (Crude Product) reduction->product purification Purification (Column Chromatography) product->purification Work-up & Purification pure_product Pure this compound Derivative purification->pure_product cluster_mic MIC Determination Workflow cluster_controls Controls prep_compounds Prepare stock solutions of This compound derivatives (e.g., in DMSO) serial_dilution Perform serial dilutions of compounds in 96-well microtiter plates containing Mueller-Hinton Broth (MHB) prep_compounds->serial_dilution inoculation Inoculate wells with a standardized bacterial suspension (0.5 McFarland) serial_dilution->inoculation incubation Incubate plates at 37°C for 18-24 hours inoculation->incubation read_results Visually inspect for turbidity to determine the lowest concentration that inhibits bacterial growth (MIC) incubation->read_results positive_control Positive Control: Antibiotic (e.g., Ciprofloxacin) negative_control Negative Control: MHB + Inoculum sterility_control Sterility Control: MHB only cluster_moa Postulated Mechanism of Action compound This compound Derivative membrane Bacterial Cell Membrane compound->membrane Targets interaction Interaction with Membrane Components membrane->interaction disruption Membrane Disruption interaction->disruption leakage Leakage of Intracellular Contents disruption->leakage death Bacterial Cell Death leakage->death

References

X-ray diffraction data analysis of N-benzyl-3-nitroaniline crystals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide to the analysis of N-benzyl-3-nitroaniline crystals using X-ray diffraction, offering a comparative perspective against alternative analytical techniques for researchers and professionals in drug development.

Unveiling the Crystal Structure of this compound

This compound (C₁₃H₁₂N₂O₂) is an organic compound utilized as an intermediate in the synthesis of various dyes and pharmaceuticals.[1] Its molecular structure, featuring benzyl, nitro, and aniline (B41778) groups, dictates its chemical properties and biological activity.[1] A precise understanding of its three-dimensional atomic arrangement in the solid state is crucial for controlling its synthesis, predicting its behavior, and designing new derivatives. Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating such intricate crystal structures.

This guide provides a detailed overview of the X-ray diffraction data for this compound, outlines the experimental protocol, and compares the technique with other analytical methods, offering valuable insights for researchers in crystallography and drug design.

X-ray Diffraction Analysis of this compound

Single-crystal XRD analysis provides a high-resolution map of the electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.[2][3] For this compound, this analysis reveals a monoclinic crystal system. The molecule adopts a bent conformation, and in the crystal, molecules are linked into chains through hydrogen bonds.[4][5]

Crystallographic Data Summary

The crystallographic data obtained from the single-crystal XRD analysis of this compound are summarized below. These parameters define the size and shape of the unit cell—the fundamental repeating unit of the crystal lattice.

ParameterValueReference
Chemical Formula C₁₃H₁₂N₂O₂[4]
Molecular Weight 228.25 g/mol [4]
Crystal System Monoclinic[4]
Space Group P2₁[6][7]
Unit Cell Dimensions
a5.3359 (2) Å[4]
b19.2285 (6) Å[4]
c5.6017 (2) Å[4]
β97.334 (3)°[4]
Volume (V) 570.04 (3) ų[4]
Z (Molecules/unit cell) 2[4]
Temperature (T) 295 K[4]
Radiation Mo Kα (λ = 0.71073 Å)[7]
Data Collection and Refinement Details

The quality of a crystal structure determination is indicated by several statistical parameters generated during data collection and refinement.

ParameterValueReference
Diffractometer Oxford Diffraction Xcalibur CCD[4]
Measured Reflections 7072[4]
Independent Reflections 1280[4]
R_int 0.017[4]
R[F² > 2σ(F²)] (R1) 0.034[4]
wR(F²) 0.081[4]
Goodness-of-fit (S) 1.01[4]

Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of a crystal structure via single-crystal XRD follows a well-defined workflow, from sample preparation to final data analysis.[8][9]

  • Crystal Growth and Selection : High-quality single crystals of this compound are grown, typically by slow evaporation from a suitable solvent like methanol.[7][10] A suitable crystal, free of cracks and defects, is selected under a microscope.[2]

  • Mounting : The selected crystal is carefully mounted on a goniometer head, which allows it to be precisely oriented in the X-ray beam.[8]

  • Data Collection : The mounted crystal is placed in a diffractometer, cooled (if necessary) to reduce thermal motion, and irradiated with a monochromatic X-ray beam.[9] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[2]

  • Data Reduction : The collected raw diffraction images are processed to correct for experimental factors. The intensities and positions of the diffraction spots are integrated, scaled, and merged to produce a final reflection file.[4]

  • Structure Solution : The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map and a preliminary model of the molecular structure.[11] Programs like SHELXS97 are commonly used for this step.[4]

  • Structure Refinement : The initial model is refined against the experimental data using least-squares methods. Atomic positions, displacement parameters, and other structural details are adjusted to improve the agreement between the calculated and observed diffraction patterns.[4] This is often performed with software such as SHELXL97.[4]

  • Validation : The final structure is validated using geometric checks and statistical tools to ensure its chemical and physical plausibility. The final atomic coordinates are typically deposited in a crystallographic database in the Crystallographic Information File (CIF) format.[4]

experimental_workflow Experimental Workflow for Single-Crystal XRD cluster_experiment Experimental Steps cluster_analysis Data Analysis Steps cluster_output Final Output crystal_growth 1. Crystal Growth & Selection mounting 2. Mounting on Diffractometer crystal_growth->mounting data_collection 3. X-ray Data Collection mounting->data_collection data_reduction 4. Data Reduction data_collection->data_reduction structure_solution 5. Structure Solution data_reduction->structure_solution structure_refinement 6. Structure Refinement structure_solution->structure_refinement validation 7. Structure Validation structure_refinement->validation final_structure Crystallographic Information File (CIF) validation->final_structure

Caption: A flowchart illustrating the key stages of single-crystal X-ray diffraction analysis.

Comparison with Alternative Characterization Techniques

While single-crystal XRD is the gold standard for structure determination, other techniques provide complementary information or are advantageous when high-quality single crystals are unavailable.[12] The primary alternatives include Neutron Diffraction and Solid-State NMR (ssNMR) spectroscopy.[13][14]

FeatureSingle-Crystal X-ray Diffraction (XRD)Neutron DiffractionSolid-State NMR (ssNMR)
Interaction X-rays scatter off electron clouds.[15]Neutrons scatter off atomic nuclei.[16]Interaction of nuclear spins with an external magnetic field.[17]
Hydrogen Atom Detection Poor, as hydrogen has only one electron.[15]Excellent, as hydrogen has a large, non-monotonic scattering cross-section.[13][16][18]Provides precise information on hydrogen positions and hydrogen bonding.[14]
Sample Requirement High-quality single crystal (μm to mm size).[11][18]Large single crystal or powder (mm to cm size).[18][19]Crystalline powder or amorphous solid.[14]
Resolution Typically very high (can be < 1 Å).[15]Lower than XRD.[20]Lower resolution than diffraction methods.[15]
Key Advantage Unambiguous determination of the 3D atomic structure of ordered solids.[21]Unrivaled for locating light atoms (H, D) and studying magnetic structures.[16]Provides information on local structure, polymorphism, and molecular dynamics.[22][23]
Key Limitation Requires well-ordered single crystals, which can be difficult to grow.[11]Requires a nuclear reactor or spallation source; needs large samples.[16][19]Structure determination is indirect and often requires computational support.[14]

Conclusion

Single-crystal X-ray diffraction provides a detailed and unambiguous structural model of this compound, revealing key features such as its molecular conformation and intermolecular hydrogen bonding network.[4] This information is invaluable for understanding its physicochemical properties and for rational drug design. While XRD is the definitive technique, methods like Neutron Diffraction and Solid-State NMR offer complementary data, particularly for locating hydrogen atoms and analyzing powdered or disordered samples.[13][14] A combined approach, leveraging the strengths of each technique, can provide the most comprehensive understanding of the solid-state properties of pharmaceutical compounds.

References

A Researcher's Guide to the Comparative Computational Analysis of N-benzyl-nitroaniline Isomer Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative computational analysis of the stability of N-benzyl-nitroaniline isomers: ortho-, meta-, and para-N-benzyl-nitroaniline. Understanding the relative stability of these isomers is crucial for applications in medicinal chemistry and materials science, where molecular geometry and energy dictate biological activity and material properties. This document outlines the theoretical foundation, computational protocols, and data interpretation necessary for such an analysis, supported by established computational chemistry methodologies.

I. Comparative Stability Analysis: A Computational Approach

The relative stability of the N-benzyl-nitroaniline isomers can be determined by calculating their thermodynamic properties using computational methods like Density Functional Theory (DFT). The isomer with the lowest total electronic energy or Gibbs free energy of formation is considered the most stable.

Table 1: Comparative Computational Data for N-benzyl-nitroaniline Isomers

Parameterortho-N-benzyl-nitroanilinemeta-N-benzyl-nitroanilinepara-N-benzyl-nitroaniline
Relative Energy (kcal/mol) ΔE = +2.5ΔE = 0.0 (Reference)ΔE = +1.2
Enthalpy of Formation (kcal/mol) 55.853.354.5
Gibbs Free Energy (kcal/mol) 85.282.783.9
Dipole Moment (Debye) 4.85.56.2

Note: The data presented in this table is hypothetical and serves as an illustrative example of how results from a computational analysis would be summarized. The meta isomer is arbitrarily set as the reference point (ΔE = 0.0).

The stability of nitroaniline isomers is influenced by the electronic effects of the nitro group (-NO2) and its position relative to the amino group (-NH2). The nitro group is a strong electron-withdrawing group, and its position affects the electron density on the aniline (B41778) ring and the nitrogen atom of the amino group. In the case of N-benzyl-nitroaniline, the benzyl (B1604629) group introduces additional steric and electronic factors that modulate the overall stability. Generally, the para and meta isomers are more stable than the ortho isomer due to reduced steric hindrance.[1] The basicity of nitroaniline isomers follows the order meta > para > ortho, which can be correlated with their thermodynamic stability.[2][3]

II. Experimental and Computational Protocols

A robust computational analysis of isomer stability requires a well-defined protocol. The following sections detail the typical methodologies employed.

A. Computational Methodology

A common approach involves geometry optimization and frequency calculations using DFT.

  • Software: Gaussian, ORCA, or similar quantum chemistry software packages.

  • Method: A hybrid functional, such as B3LYP, is often a good starting point, paired with a Pople-style basis set like 6-311++G(d,p) for a balance of accuracy and computational cost.[4]

  • Procedure:

    • Geometry Optimization: The initial structures of the ortho-, meta-, and para-N-benzyl-nitroaniline isomers are built and their geometries are optimized to find the lowest energy conformation for each.

    • Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as enthalpy and Gibbs free energy.

    • Relative Energy Calculation: The total electronic energies of the optimized isomers are compared to determine their relative stability.

B. Synthesis and Crystallization (for experimental validation)

While this guide focuses on computational analysis, experimental validation is crucial. The synthesis of N-benzyl-nitroaniline isomers can be achieved through the nucleophilic substitution of a suitable nitro-substituted aniline with benzyl bromide.

  • General Synthesis: A mixture of the respective nitroaniline isomer and benzyl bromide is refluxed in a suitable solvent (e.g., ethanol) in the presence of a weak base (e.g., sodium carbonate) to neutralize the HBr byproduct.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water.

  • Single Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound.[5] X-ray crystallography provides definitive structural information, including bond lengths, bond angles, and torsion angles, which can be used to validate the computationally optimized geometries.[6][7][8]

III. Visualizing the Computational Workflow

The following diagram illustrates the logical flow of a comparative computational analysis of isomer stability.

Computational_Workflow cluster_setup 1. Initial Setup cluster_computation 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis and Comparison cluster_output 4. Output A Build Initial Structures (ortho, meta, para) B Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Verify Energy Minima (No Imaginary Frequencies) C->D D->B If not minima, re-optimize E Extract Thermodynamic Data (Energy, Enthalpy, Gibbs Free Energy) D->E If minima confirmed F Compare Isomer Stabilities E->F G Generate Data Tables and Visualization of Results F->G

Caption: Workflow for computational stability analysis of isomers.

This guide provides a foundational understanding of the principles and methodologies required for a comparative computational analysis of N-benzyl-nitroaniline isomer stability. By following these protocols, researchers can gain valuable insights into the structure-property relationships of these important molecules.

References

Safety Operating Guide

Proper Disposal of N-benzyl-3-nitroaniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of N-benzyl-3-nitroaniline, a compound frequently used in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This guide is intended for researchers, scientists, and drug development professionals.

Essential Safety and Handling Information

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the following personal protective equipment:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A NIOSH-approved respirator with organic vapor cartridges is recommended, especially when handling the powder form or in poorly ventilated areas.

  • Protective Clothing: A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₃H₁₂N₂O₂PubChem[2]
Molecular Weight 228.25 g/mol PubChem[2]
Appearance Yellow to orange solidCymitQuimica[1]
Melting Point 106 °CChemicalBook[3]
Boiling Point 223-224 °C at 3 TorrChemicalBook[3]
Density 1.258 g/cm³ (Predicted)ChemicalBook[3]
Solubility Soluble in organic solvents, limited solubility in waterCymitQuimica[1]
pKa (Predicted) 1.72 ± 0.10ChemicalBook[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol provides a general framework for its safe disposal.

Experimental Protocol: Chemical Waste Disposal of this compound

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Collect all solid waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated, properly labeled hazardous waste container.

    • Collect liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and the primary hazard associated with the waste (e.g., "Toxic").

  • Storage:

    • Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

    • Ensure the storage area is well-ventilated and has secondary containment to prevent the spread of material in case of a leak.

  • Professional Disposal:

    • Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Figure 1: this compound Disposal Workflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste (Solid & Liquid) B Select Appropriate Labeled Container A->B C Segregate from Incompatible Waste B->C D Place Waste in Container C->D E Seal Container D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS or Licensed Disposal Service F->G H Arrange for Pickup and Final Disposal G->H

Figure 1: this compound Disposal Workflow

Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and prevent others from entering. For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For larger spills or any liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container. In all cases, wear appropriate PPE and ensure adequate ventilation. Report all spills to your institution's EHS office. In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention.

References

Personal protective equipment for handling N-benzyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

N-benzyl-3-nitroaniline is an organic compound that should be handled with care due to its potential toxicity, a characteristic common to many nitroaniline derivatives.[1] Proper personal protective equipment (PPE) and adherence to safety protocols are crucial to minimize risk.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be classified as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Long-term HazardCategory 3H412: Harmful to aquatic life with long lasting effects

This data is extrapolated from the safety data sheet for 3-Nitroaniline.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. The following table summarizes the required PPE:

Body PartProtectionStandardDetails
Eyes/Face Safety glasses with side-shields or gogglesEN166 (EU) or NIOSH (US) approvedEnsure a close fit to prevent dust or splashes from entering the eyes.[2]
Skin Chemical-resistant gloves (e.g., nitrile rubber) and protective clothingEN374Inspect gloves for integrity before each use.[3] Use proper glove removal technique to avoid skin contact.[2] Wear a lab coat or other protective clothing to prevent skin exposure.
Respiratory Respirator with a particle filter (e.g., P95 or P100) or a supplied-air respiratorNIOSH (US) or EN 143/149 (EU)Use a respirator when handling the powder outside of a fume hood or if dust is generated.[4][5] For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridge may be necessary.[4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is essential for the safe handling of this compound.

Workflow for Handling this compound prep Preparation ppe Don PPE (Gloves, Goggles, Lab Coat, Respirator) prep->ppe weigh Weighing ppe->weigh fume_hood Work in a certified chemical fume hood weigh->fume_hood spill_kit Ensure spill kit is accessible weigh->spill_kit handling Handling fume_hood->handling dispense Dispense solid carefully to avoid dust generation handling->dispense storage Store in a cool, dry, well-ventilated area dispense->storage cleanup Decontamination & Cleanup storage->cleanup decontaminate Decontaminate work surfaces and equipment cleanup->decontaminate remove_ppe Remove PPE correctly decontaminate->remove_ppe wash Wash hands thoroughly remove_ppe->wash

Handling Workflow Diagram

Emergency Procedures

In the event of an exposure or spill, immediate action is required:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.[6]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[6]
Spill Evacuate the area. Wear appropriate PPE. Avoid generating dust.[7] Carefully sweep or vacuum up the spilled material and place it in a sealed, labeled container for disposal.[5][7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Disposal Plan for this compound Waste waste_gen Waste Generation (Solid waste, contaminated PPE) collect Collect in a designated, labeled, sealed container waste_gen->collect storage Store in a secure area for hazardous waste collect->storage disposal Dispose of through a licensed professional waste disposal service storage->disposal incineration Chemical incineration with afterburner and scrubber is a possible disposal method disposal->incineration

Disposal Workflow Diagram

Do not dispose of this chemical down the drain or into the environment.[2] Contaminated packaging should be disposed of in the same manner as the unused product.[4] All disposal practices must comply with local, state, and federal regulations.[8]

References

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